molecular formula C10H8ClNO2 B107149 5-Chloro-3-methyl-1H-indole-2-carboxylic acid CAS No. 16381-47-8

5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B107149
CAS No.: 16381-47-8
M. Wt: 209.63 g/mol
InChI Key: LSDWHXDEMCMQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-1H-indole-2-carboxylic acid is a versatile indole-2-carboxamide scaffold of significant interest in medicinal chemistry and pharmacology research. Its core structure is recognized as a fundamental building block for the design and synthesis of novel allosteric modulators for the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) that is a prominent therapeutic target in the central nervous system and peripheral tissues . Researchers utilize this compound to develop probes that investigate the structure and function of the CB1 receptor's allosteric binding site, which is topographically distinct from the orthosteric site and offers potential for greater receptor-subtype selectivity and innovative therapies . Furthermore, the 5-chloro-indole-2-carboxylate structural motif is actively explored in oncology research for its antiproliferative properties. This compound serves as a key synthetic intermediate in the development of potent, multi-targeted anticancer agents designed to inhibit critical pathways, such as those involving mutant EGFR (e.g., T790M) and BRAF (e.g., V600E), which are over-activated in various malignancies including non-small cell lung cancer and melanoma . As such, it provides a crucial template for creating dual-inhibitors that can overcome drug resistance in cancer treatment .

Properties

IUPAC Name

5-chloro-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDWHXDEMCMQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390251
Record name 5-Chloro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16381-47-8
Record name 5-Chloro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for producing 5-Chloro-3-methyl-1H-indole-2-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. We will delve into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of new therapeutic agents. The targeted functionalization of the indole ring, such as the introduction of a chloro group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound serves as a key building block for more complex molecules with potential applications in various therapeutic areas.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several established methods for indole formation. The most prominent and versatile of these are the Fischer Indole Synthesis and the Reissert Indole Synthesis. A crucial preparatory step for the Fischer route often involves the Japp-Klingemann reaction to generate the necessary hydrazone intermediate.

Synthetic RouteKey Starting MaterialsAdvantagesDisadvantages
Fischer Indole Synthesis 4-chlorophenylhydrazine, Ethyl 2-methylacetoacetate (via Japp-Klingemann) or Ethyl pyruvateHigh versatility, well-established, good yields.Requires acidic conditions which may not be suitable for all substrates, potential for side reactions.
Reissert Indole Synthesis 4-Chloro-2-nitrotoluene, Diethyl oxalateGood for specific substitution patterns, avoids handling of hydrazines directly in the cyclization step.Requires a nitro group reduction step, may have lower overall yields.

The Fischer Indole Synthesis: A Step-by-Step Approach

The Fischer indole synthesis is a robust and widely employed method for constructing the indole ring.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde.[2] For the synthesis of the target molecule, the key intermediate is the hydrazone derived from 4-chlorophenylhydrazine and a pyruvate derivative.

Part 1: Synthesis of the Hydrazone Intermediate via the Japp-Klingemann Reaction

The Japp-Klingemann reaction is an effective method for the synthesis of hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts.[3][4] This approach offers a reliable route to the required ethyl 2-(4-chlorophenylhydrazono)propanoate.

Japp_Klingemann_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Intermediate Product A 4-Chloroaniline P1 Diazotization A->P1 B Sodium Nitrite Hydrochloric Acid B->P1 C Ethyl 2-methylacetoacetate P2 Azo Coupling & Hydrolysis C->P2 D Base (e.g., NaOH) D->P2 P1->P2 4-Chlorophenyldiazonium chloride E Ethyl 2-(4-chlorophenylhydrazono)propanoate P2->E

Caption: Workflow for the Japp-Klingemann Reaction.

Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenylhydrazono)propanoate

  • Diazotization of 4-Chloroaniline:

    • Dissolve 4-chloroaniline in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15-20 minutes at low temperature.

  • Japp-Klingemann Coupling:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 5 and 6 by adding a buffer solution (e.g., sodium acetate).

    • Allow the reaction to stir for several hours at low temperature, then let it warm to room temperature.

    • The precipitated hydrazone is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Part 2: Fischer Indole Cyclization and Saponification

The synthesized hydrazone is then subjected to acid-catalyzed cyclization to form the indole ester, followed by hydrolysis to yield the final carboxylic acid.

Fischer_Indole_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product A Ethyl 2-(4-chlorophenylhydrazono)propanoate P1 Acid-Catalyzed Cyclization A->P1 Acid Catalyst (e.g., PPA, H₂SO₄) P2 Saponification P1->P2 Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate B This compound P2->B Base (e.g., NaOH), then Acid Fischer_Mechanism A Arylhydrazone B Ene-hydrazine (Tautomerization) A->B C Protonation B->C H⁺ D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization D->E F Cyclization & Aminal Formation E->F G Elimination of Ammonia F->G -NH₃ H Aromatic Indole G->H Reissert_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4-Chloro-2-nitrotoluene P1 Condensation A->P1 B Diethyl oxalate B->P1 C Base (e.g., KOEt) C->P1 P2 Reductive Cyclization P1->P2 Ethyl (4-chloro-2-nitrophenyl)pyruvate P3 Saponification P2->P3 Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate D This compound P3->D

References

A Technical Guide to the Biological Activities of 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds based on the 5-chloro-3-methyl-1H-indole-2-carboxylic acid scaffold. This class of molecules has emerged as a versatile pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities, particularly in oncology, infectious diseases, and inflammation.[1]

Introduction: The Privileged Indole Scaffold

The indole nucleus is a cornerstone in drug discovery, forming the structural basis for numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold." The introduction of a chlorine atom at the 5-position of the indole ring, combined with a methyl group at the 3-position and a carboxylic acid at the 2-position, creates a molecule with distinct physicochemical properties that have been exploited to develop potent and selective therapeutic agents. This guide will delve into the rich pharmacology of this specific indole derivative and its analogues.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves multi-step sequences. A common approach is the Fischer indole synthesis, which remains a robust method for creating the core indole ring system.[2] Modifications at the carboxylic acid, indole nitrogen, and other positions on the ring allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Workflow

A representative synthetic pathway to generate derivatives often starts from a commercially available substituted indole. The following workflow illustrates a general strategy for producing indole-2-carboxamides, a class of derivatives with significant biological activity.

Synthetic Workflow Start This compound Activation Carboxylic Acid Activation (e.g., EDC, HOBt) Start->Activation Step 1 Coupling Amide Coupling (Amine, Base) Activation->Coupling Step 2 Product 5-Chloro-3-methyl-1H-indole-2-carboxamide Derivative Coupling->Product Step 3

Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of Indole-2-Carboxamides

The following protocol is a generalized procedure for the synthesis of N-substituted 5-chloro-3-methyl-1H-indole-2-carboxamides, based on standard amide coupling reactions.[3]

  • Acid Activation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).

  • Reaction Mixture Stirring: Stir the mixture at 0°C for 30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final carboxamide derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities. The following sections detail the key therapeutic areas where these compounds show promise.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of 5-chloro-indole derivatives. These compounds have been shown to inhibit key signaling pathways implicated in tumor growth and survival.[1]

Mechanism of Action: EGFR/BRAF Pathway Inhibition

Many derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and downstream signaling proteins like BRAF.[4][5] Mutations in EGFR and BRAF are common drivers of non-small-cell lung cancer (NSCLC) and melanoma, respectively.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Indole_Derivative 5-Chloro-Indole Derivative Indole_Derivative->EGFR Inhibits Indole_Derivative->BRAF Inhibits EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR/BRAF signaling pathway by 5-chloro-indole derivatives.

Some derivatives have shown potent activity against clinically relevant mutations, such as the T790M "gatekeeper" mutation in EGFR, which confers resistance to first- and second-generation EGFR inhibitors.[4][5] For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides exhibited potent inhibitory activity against EGFRT790M with IC₅₀ values in the low nanomolar range, comparable to the approved drug osimertinib.[5] These compounds also induce apoptosis, as evidenced by increased levels of caspase-3, caspase-8, and Bax, and decreased levels of the anti-apoptotic protein Bcl-2.[5]

Quantitative Data: Antiproliferative Activity

Compound ScaffoldTargetCell LineIC₅₀ / GI₅₀Reference
Indole-2-carboxylateBRAFV600ELOX-IMVI (Melanoma)0.96 µM[4]
Indole-2-carboxamideEGFRWTA-549, MCF-7, Panc-1, HT-2968-85 nM[5]
Indole-2-carboxamideEGFRT790M-9.5 - 11.9 nM[5]
Indole-2-carboxamideEGFR-0.12 µM[5]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-chloro-indole derivative (typically in a series of 5-fold dilutions) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Antimicrobial Activity

The 5-chloro-indole scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.

Antibacterial and Antifungal Effects

Derivatives of indole-2-carboxylic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7][8] For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives bearing a 5-chloro substituent on the indole ring showed high activity against Staphylococcus aureus (including MRSA) and Candida albicans, with minimum inhibitory concentrations (MICs) below 1 µg/mL.[6]

Potential Mechanisms of Antimicrobial Action

Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes. Potential targets include (p)ppGpp synthetases/hydrolases, which are involved in the bacterial stringent response, FtsZ proteins, which are crucial for cell division, or pyruvate kinases, which play a key role in metabolism.[6]

Quantitative Data: Antimicrobial Activity

Compound ClassOrganismMIC (µg/mL)Reference
Indolylbenzo[d]imidazolesS. aureus (MRSA)< 1[6]
Indolylbenzo[d]imidazolesC. albicans3.9[6]
Indole-2-carboxamidesE. coli, P. aeruginosa0.35 - 1.25[3]
Antiviral Activity

The therapeutic potential of this scaffold extends to antiviral applications, particularly against the Human Immunodeficiency Virus (HIV).

HIV-1 Reverse Transcriptase and Integrase Inhibition

A notable derivative, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, was identified as a potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT).[9] It demonstrated low nanomolar inhibition of the enzyme and viral spread in T-lymphoid cells.[9] This compound also showed improved potency against common drug-resistant RT mutants (K103N and Y181C).[9] More recently, indole-2-carboxylic acid itself was found to inhibit HIV-1 integrase, another crucial enzyme for viral replication, with an IC₅₀ of 32.37 µM.[10] Optimization of this scaffold led to derivatives with significantly enhanced integrase inhibitory activity (IC₅₀ = 3.11 µM).[10]

Other Biological Activities
  • Anti-inflammatory Activity: Related 5-chloro-2-oxindole-1-carboxamide derivatives have shown marked anti-inflammatory activity in animal models, comparable to diclofenac sodium, but with significantly fewer gastrointestinal side effects.[11]

  • Anti-Trypanosoma cruzi Activity: Indole-2-carboxamides have been identified as hits in high-content screening campaigns against the intracellular amastigote forms of T. cruzi, the parasite responsible for Chagas disease.[12][13]

Structure-Activity Relationships (SAR)

Analysis of the various derivatives synthesized and tested has provided valuable insights into the structure-activity relationships of this compound class.

  • Substitution at the 5-position: A chloro group at the 5-position is often favored for potent biological activity across different therapeutic targets.[14] While other halogens or small electron-donating groups can be tolerated, electron-withdrawing groups like trifluoromethyl often lead to a loss of activity.[12]

  • The Carboxamide Moiety: The carboxylic acid at the 2-position is a key feature, often serving as an anchor point for interaction with biological targets or as a handle for derivatization into carboxamides. The nature of the amine used in the carboxamide can drastically influence potency and selectivity.

  • Substitution at the 3-position: The methyl group at the 3-position is not always essential and can be replaced by other functionalities to modulate activity. For instance, replacing it with a phenylsulfonyl group led to a potent HIV-1 RT inhibitor.[9]

Conclusion and Future Directions

The this compound scaffold is a rich source of biologically active compounds with significant therapeutic potential. Its derivatives have demonstrated potent activities as anticancer, antimicrobial, and antiviral agents. The synthetic tractability of the indole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Future research in this area should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into novel therapeutics.

References

spectroscopic data of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a member of the indole family, a class of heterocyclic compounds of significant interest to the pharmaceutical and chemical industries. Indole derivatives are integral scaffolds in numerous biologically active molecules and approved drugs. The precise substitution pattern on the indole ring, including the presence of a halogen, a methyl group, and a carboxylic acid, makes this compound a valuable building block for drug discovery and materials science.

This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. As a Senior Application Scientist, my objective is to not only present the anticipated data but also to elucidate the underlying principles and experimental considerations that enable researchers to confidently characterize this and similar molecules. This document is designed for professionals in research and development who require a deep understanding of spectroscopic techniques for structural elucidation and quality control. While complete, verified experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a conventional numbering system for the indole ring, which will be used for spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the indole N-H, the carboxylic acid O-H, the aromatic protons, and the methyl group protons. The electron-withdrawing nature of the chlorine at C5 will influence the chemical shifts of the protons on the benzene ring.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
N1-H11.5 - 12.5Broad Singlet1H
COOH12.0 - 13.0Broad Singlet1H
H77.6 - 7.8Doublet1H
H47.4 - 7.6Doublet1H
H67.1 - 7.3Doublet of Doublets1H
C3-CH₃2.3 - 2.5Singlet3H

Note: Chemical shifts are highly dependent on solvent and concentration.[2] The broadness of the N-H and COOH signals is due to quadrupole broadening and hydrogen exchange.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, a relaxation delay, and the acquisition of the free induction decay (FID).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

In the ¹³C NMR spectrum, the carbon atoms of the 5-chloro-indole ring and the substituents will resonate at characteristic chemical shifts.[1] The carboxyl carbon is typically found significantly downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C-COOH)135 - 140
C3 (C-CH₃)110 - 115
C3a128 - 132
C4120 - 125
C5 (C-Cl)125 - 130
C6120 - 125
C7112 - 117
C7a134 - 138
COOH165 - 175
CH₃9 - 12
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Lock and shim the spectrometer as for ¹H NMR.

    • Tune the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A greater number of scans is required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform, phase correct, and calibrate the spectrum using the solvent signal as a reference.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Predicted Mass Spectrometry Data
Parameter Predicted Value
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Expected Ion (Negative Mode, ESI) [M-H]⁻ at m/z 208.02
Expected Ion (Positive Mode, ESI) [M+H]⁺ at m/z 210.03

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks.

Fragmentation Pathways: The fragmentation of indole derivatives in mass spectrometry can be complex. Common fragmentation pathways for indole alkaloids involve the loss of substituents from the indole ring.[3][4] For this compound, potential fragmentations could include the loss of CO₂ (44 Da) from the deprotonated molecule.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water if necessary to aid dissolution.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode over an appropriate m/z range (e.g., 50-500).

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the m/z of the molecular ion to confirm the molecular weight.

    • Analyze the isotopic pattern to confirm the presence of chlorine.

    • Interpret the fragmentation pattern in MS/MS spectra to gain further structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Carboxylic acids have very characteristic IR absorptions.[2][5][6]

Functional Group Predicted Absorption Range (cm⁻¹) Appearance
O-H stretch (Carboxylic Acid)2500 - 3300Very Broad
N-H stretch (Indole)3300 - 3500Medium, sharp
C-H stretch (Aromatic)3000 - 3100Medium, sharp
C-H stretch (Alkyl)2850 - 3000Medium, sharp
C=O stretch (Carboxylic Acid)1680 - 1720Strong, sharp
C=C stretch (Aromatic)1450 - 1600Medium to strong
C-O stretch (Carboxylic Acid)1210 - 1320Medium
C-N stretch1300 - 1350Medium
C-Cl stretch600 - 800Medium to strong

The broad O-H stretch of the carboxylic acid is due to strong hydrogen bonding, often seen in dimeric forms of carboxylic acids.[6][7]

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition:

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Integrated Spectroscopic Analysis Workflow

The confident structural elucidation of a novel compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) MS_info Provides Molecular Weight and Elemental Formula MS->MS_info IR Infrared (IR) Spectroscopy IR_info Identifies Functional Groups (e.g., -COOH, N-H, C=O) IR->IR_info H_NMR ¹H NMR H_NMR_info Determines Proton Environment and Connectivity H_NMR->H_NMR_info C_NMR ¹³C NMR C_NMR_info Reveals Carbon Skeleton C_NMR->C_NMR_info Structure Proposed Structure of This compound MS_info->Structure IR_info->Structure H_NMR_info->Structure C_NMR_info->Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is achievable through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. This guide provides a detailed predictive analysis of the expected data based on the known effects of its constituent functional groups and structural motifs. The provided protocols offer a standardized approach for researchers to obtain high-quality data for this compound. The synergistic use of these techniques is essential for unambiguous structure confirmation, which is a critical step in any research and development endeavor involving novel chemical entities.

References

The Pharmacological Enigma of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid: A Deep Dive into Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-methyl-1H-indole-2-carboxylic acid, a structurally intriguing indole derivative, sits at the crossroads of numerous pharmacological pathways. While direct, conclusive evidence elucidating its precise mechanism of action remains to be fully characterized, a wealth of data from structurally analogous compounds provides a compelling roadmap of its potential biological targets. This technical guide synthesizes the current understanding of related indole-2-carboxylic acid derivatives to infer and explore the most probable mechanisms through which this compound may exert its effects. We will delve into potential roles in oncology, virology, inflammation, and neuromodulation, presenting the underlying scientific rationale and key experimental findings that position this compound as a molecule of significant interest for future drug discovery and development.

Introduction: The Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs with diverse biological activities[1]. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. The strategic placement of substituents on the indole core can dramatically influence its pharmacological profile. This guide focuses on the specific derivative, this compound, and aims to construct a comprehensive overview of its likely mechanisms of action based on the established activities of its structural relatives. The presence of a chloro group at the 5-position and a methyl group at the 3-position are key modifications known to modulate the activity of indole-2-carboxylic acid derivatives across different target classes.

Inferred Mechanisms of Action: A Multi-Target Hypothesis

The body of scientific literature strongly suggests that this compound is unlikely to be a single-target agent. Instead, it likely possesses a polypharmacological profile, a characteristic increasingly recognized as a potential advantage in treating complex multifactorial diseases. The following sections explore the most plausible molecular targets and signaling pathways.

Anticancer Activity: Targeting Key Kinases and Metabolic Pathways

The 5-chloro-indole moiety is a prominent pharmacophore in the design of anticancer agents[2]. Structurally similar compounds have demonstrated potent activity through the inhibition of critical signaling cascades involved in cell proliferation, survival, and angiogenesis.

Derivatives of 5-chloro-indole-2-carboxamide have emerged as potent inhibitors of both wild-type and mutant forms of EGFR, a key driver in many epithelial cancers[3][4]. The mechanism involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR[2]. The 5-chloro substituent is often crucial for this inhibitory activity. Given this precedent, it is highly probable that this compound could function as an EGFR inhibitor.

Hypothesized EGFR/BRAF Signaling Inhibition

EGFR_BRAF_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Molecule This compound Molecule->EGFR Molecule->BRAF EGF EGF EGF->EGFR

Caption: Potential inhibition of the EGFR/BRAF signaling pathway.

Several 3-methylindole-2-carboxamides have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle[5]. Inhibition of CDK2 leads to cell cycle arrest, typically at the G1/S transition, and can induce apoptosis. The structural similarity makes CDK2 another plausible target for this compound.

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism. Their overexpression in the tumor microenvironment leads to immunosuppression. Indole-2-carboxylic acid derivatives have been successfully developed as dual inhibitors of IDO1 and TDO, representing a promising strategy in cancer immunotherapy[6]. The core indole-2-carboxylic acid scaffold is critical for this activity.

Antiviral Activity: A Potential HIV-1 Integrase Inhibitor

The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, a crucial enzyme for viral replication[7][8]. The mechanism involves the chelation of two magnesium ions within the enzyme's active site by the carboxylic acid and the indole nitrogen[8]. This prevents the strand transfer reaction, effectively halting viral integration into the host genome. The substitutions at the 3 and 5 positions of the indole ring are known to influence the potency of these inhibitors.

Proposed HIV-1 Integrase Inhibition Workflow

HIV_Integrase_Workflow cluster_virus HIV-1 Replication Cycle RT Reverse Transcription IN Integrase-vDNA Complex RT->IN Integration Integration into Host DNA IN->Integration Provirus Provirus Integration->Provirus Molecule 5-Chloro-3-methyl-1H- indole-2-carboxylic acid Molecule->IN Inhibition

Caption: Hypothesized point of intervention in the HIV-1 life cycle.

Neuromodulatory and Anti-inflammatory Effects

Indole-2-carboxamides bearing a 5-chloro substituent have been identified as potent allosteric modulators of the CB1 receptor[9][10]. These compounds bind to a site topographically distinct from the orthosteric agonist binding site, modulating the affinity and/or efficacy of endogenous or exogenous cannabinoids. The nature of the substituent at the 3-position significantly impacts the allosteric effect[9]. This suggests a potential role for this compound in modulating endocannabinoid signaling, with implications for pain, appetite, and mood regulation.

3-substituted indole-2-carboxylic acid derivatives have been discovered as selective antagonists of the CysLT1 receptor[11]. CysLTs are potent inflammatory mediators involved in asthma and allergic rhinitis. By blocking the CysLT1 receptor, these compounds can mitigate the inflammatory response. The presence of the indole-2-carboxylic acid moiety is essential for this antagonist activity[11].

Derivatives of 3-methyl-indole-2-carboxylic acid have demonstrated inhibitory activity against cPLA2, an enzyme responsible for the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids[12]. Inhibition of cPLA2 represents a potential therapeutic strategy for a range of inflammatory disorders.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on indole-2-carboxylic acid derivatives allow for the formulation of some general SAR principles that are likely applicable to this compound:

Structural Feature Observed Impact on Biological Activity Potential Implication for this compound
Indole-2-carboxylic acid core Essential for HIV-1 integrase inhibition, CysLT1 antagonism, and IDO1/TDO inhibition.[6][7][11]Likely a key pharmacophore for multiple potential activities.
5-Chloro substitution Often enhances potency for EGFR inhibition and is present in CB1 allosteric modulators.[2][9][10]May contribute to anticancer and neuromodulatory effects.
3-Methyl substitution Small alkyl groups at this position are favorable for CB1 allosteric modulation and are present in cPLA2 inhibitors.[10][12]Could enhance neuromodulatory and anti-inflammatory properties.

Proposed Experimental Validation

To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required.

Initial Target Screening

A broad panel of in vitro assays should be employed to screen for activity against the hypothesized targets:

  • Kinase Inhibition Assays: Profiling against a panel of kinases, with a focus on EGFR, BRAF, and CDK2.

  • Enzyme Inhibition Assays: Direct enzymatic assays for HIV-1 integrase, IDO1, TDO, and cPLA2.

  • Receptor Binding and Functional Assays: Radioligand binding and functional assays (e.g., GTPγS binding) for CB1 and CysLT1 receptors.

Cellular Assays

Based on the results of the initial screening, cellular assays should be conducted to confirm the on-target activity and assess the phenotypic consequences:

  • Antiproliferative Assays: Testing against a panel of cancer cell lines with known genetic backgrounds (e.g., EGFR or BRAF mutations).

  • Antiviral Assays: Cell-based HIV-1 replication assays.

  • Anti-inflammatory Assays: Measurement of inflammatory mediator release (e.g., leukotrienes, prostaglandins) in relevant cell types.

Experimental Workflow for Mechanism of Action Deconvolution

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models Kinase_Assay Kinase Panel (EGFR, BRAF, CDK2) Antiproliferative Antiproliferative Assays Kinase_Assay->Antiproliferative Enzyme_Assay Enzyme Assays (Integrase, IDO1/TDO, cPLA2) Antiviral Antiviral Assays Enzyme_Assay->Antiviral Receptor_Assay Receptor Assays (CB1, CysLT1) Anti_inflammatory Anti-inflammatory Assays Receptor_Assay->Anti_inflammatory Xenograft Cancer Xenograft Models Antiproliferative->Xenograft HIV_Model HIV Infection Models Antiviral->HIV_Model Inflammation_Model Inflammation Models Anti_inflammatory->Inflammation_Model Start 5-Chloro-3-methyl-1H- indole-2-carboxylic acid Start->Kinase_Assay Start->Enzyme_Assay Start->Receptor_Assay

Caption: A tiered approach for experimental validation.

Conclusion and Future Directions

This compound is a compound of considerable pharmacological interest due to its structural similarity to a range of bioactive molecules. While its definitive mechanism of action is yet to be established, the existing evidence strongly points towards a polypharmacological profile with potential applications in oncology, virology, and the treatment of inflammatory and neurological disorders. The most promising avenues for investigation appear to be its potential roles as a kinase inhibitor, an HIV-1 integrase inhibitor, and a modulator of cannabinoid and leukotriene signaling. Further focused research, following the experimental workflow outlined in this guide, is warranted to unlock the full therapeutic potential of this intriguing indole derivative.

References

Harnessing the 5-Chloro-Indole Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a foundational motif in medicinal chemistry, integral to a vast array of natural products and synthetic drugs.[1] Among its halogenated analogs, the 5-chloro-indole scaffold has emerged as a "privileged structure," demonstrating a broad spectrum of biological activities and serving as a versatile template for the design of novel therapeutic agents.[2] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of 5-chloro-indole derivatives. We will delve into their mechanisms of action, supported by quantitative data and detailed experimental protocols, to offer a practical and authoritative resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the 5-Chloro-Indole Moiety

The introduction of a chlorine atom at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity and electronic distribution.[3] These alterations can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making 5-chloro-indole derivatives attractive candidates for drug development.[4] This guide will focus on the key therapeutic areas where these compounds have shown significant promise, particularly in oncology and neuroscience.

Key Therapeutic Targets and Mechanisms of Action

5-chloro-indole derivatives exert their biological effects by modulating a variety of cellular signaling pathways. Their versatility as a pharmacophore allows them to target a range of proteins, including kinases, G-protein coupled receptors, and ligand-gated ion channels.[2]

2.1. Oncology: Targeting Dysregulated Kinase Signaling

A substantial body of research has been dedicated to the development of 5-chloro-indole derivatives as potent anticancer agents.[2] These compounds have demonstrated significant efficacy in inhibiting key signaling pathways that are frequently dysregulated in cancer.

Mutations in the EGFR and BRAF kinase pathways are critical drivers in the progression of numerous cancers.[5] Several 5-chloro-indole derivatives have been identified as potent inhibitors of these pathways.[1]

  • Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and BRAF. This prevents the phosphorylation of downstream substrates, thereby disrupting the signal transduction cascade that leads to cell proliferation and survival.[1] The ultimate effect is the induction of apoptosis and the inhibition of tumor growth.[1]

  • Quantitative Data: Studies have shown that certain 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives exhibit potent inhibitory activity against mutant EGFR (EGFRT790M) and BRAF (BRAFV600E).[5] For instance, the m-piperidinyl derivative 3e demonstrated an IC50 value of 68 nM against EGFR, which is 1.2-fold more potent than the established inhibitor erlotinib (IC50 = 80 nM).[5] Furthermore, compounds 5f and 5g showed potent inhibitory activity against EGFRT790M with IC50 values of 9.5 ± 2 and 11.9 ± 3 nM, respectively, comparable to the FDA-approved drug osimertinib (IC50 = 8 ± 2 nM).[6][7]

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of Selected 5-Chloro-Indole Derivatives

CompoundTargetIC50 (nM)Antiproliferative GI50 (nM)Reference
3e EGFR6829[5]
Erlotinib EGFR8033[5]
5f EGFRT790M9.5 ± 229[6][7]
5g EGFRT790M11.9 ± 331[6][7]
Osimertinib EGFRT790M8 ± 2-[6][7]

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. 5-chloro-indole derivatives have been shown to modulate this pathway, primarily by targeting Dishevelled 1 (DVL1) and Carboxylesterase Notum.[8]

  • Mechanism of Action: By inhibiting these key components of the Wnt pathway, 5-chloro-indole derivatives can disrupt the downstream signaling cascade that leads to the accumulation of β-catenin and the transcription of target genes involved in cell proliferation.

Diagram 1: EGFR/BRAF Signaling Pathway Inhibition

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Promotes 5-Chloro-Indole 5-Chloro-Indole Derivative 5-Chloro-Indole->EGFR Inhibits 5-Chloro-Indole->RAF Inhibits Proliferation Proliferation Transcription->Proliferation Leads to

Caption: EGFR/BRAF signaling and inhibition by 5-chloro-indole derivatives.

2.2. Neuroscience: Modulating Serotonergic Pathways

Beyond oncology, 5-chloro-indole derivatives have shown significant potential in neuroscience, particularly as modulators of the serotonin (5-HT) system.

5-chloroindole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel.[9][10]

  • Mechanism of Action: As a PAM, 5-chloroindole enhances the effect of the endogenous ligand, serotonin, without directly activating the receptor itself.[3] It potentiates agonist-induced responses, increases the apparent affinity of 5-HT for the receptor, and can reactivate desensitized receptors.[10] This modulation of the 5-HT3 receptor suggests potential therapeutic applications in conditions such as depression, emesis, and Parkinson's disease.[11]

  • Selectivity: Notably, 5-chloroindole does not significantly affect the human nicotinic α7 receptor, highlighting its selectivity for the 5-HT3 receptor.[10]

Certain 5-chloro-indole derivatives have also been identified as ligands for the 5-HT1A and 5-HT2A receptors, which are implicated in the modulation of mood, anxiety, and cognition.[12]

Diagram 2: Wnt/β-catenin Signaling Pathway and DVL1 Inhibition

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 DVL1 DVL1 Frizzled->DVL1 Activates LRP5/6->DVL1 Destruction Complex Destruction Complex DVL1->Destruction Complex Inhibits GSK3β GSK3β GSK3β->Destruction Complex β-catenin β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Binds Destruction Complex->β-catenin Phosphorylates for Degradation 5-Chloro-Indole 5-Chloro-Indole Derivative 5-Chloro-Indole->DVL1 Inhibits Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Leads to

Caption: Wnt/β-catenin signaling highlighting DVL1 inhibition.

Experimental Protocols for Target Validation

The validation of therapeutic targets is a critical step in the drug discovery process. The following protocols provide a framework for assessing the inhibitory activity of 5-chloro-indole derivatives against key kinase targets.

3.1. In Vitro Kinase Inhibition Assay (EGFR/BRAF)

This assay determines the concentration of a compound required to inhibit 50% of the kinase activity (IC50).

Materials:

  • Recombinant human EGFR or BRAF enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (specific for the kinase)

  • 5-chloro-indole derivative (test compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader (luminescence)

Procedure:

  • Prepare serial dilutions of the 5-chloro-indole derivative in DMSO.

  • Add the kinase, substrate peptide, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

3.2. Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, LOX-IMVI for BRAFV600E)[5]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • 5-chloro-indole derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader (absorbance)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-chloro-indole derivative for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Diagram 3: General Experimental Workflow for IC50 Determination

IC50_Workflow Serial Dilution Prepare Serial Dilutions of Test Compound Add Compound Add Test Compound and Controls Serial Dilution->Add Compound Plate Setup Set up Assay Plate: Enzyme, Substrate, Buffer Plate Setup->Add Compound Initiate Reaction Initiate Reaction with ATP Add Compound->Initiate Reaction Incubation Incubate at 30°C Initiate Reaction->Incubation Stop and Detect Stop Reaction and Detect Signal (Luminescence) Incubation->Stop and Detect Data Analysis Analyze Data and Calculate IC50 Stop and Detect->Data Analysis Result IC50 Value Data Analysis->Result

Caption: General experimental workflow for determining IC50 values.

Future Directions and Conclusion

The 5-chloro-indole scaffold is a highly versatile and valuable platform in modern drug discovery.[2] Its derivatives have demonstrated significant potential in modulating key biological targets, leading to promising activities in oncology and neuroscience.[2] The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1]

Future research should focus on:

  • Expanding Therapeutic Applications: Exploring the potential of 5-chloro-indole derivatives in other disease areas, such as infectious diseases and metabolic disorders.[13]

  • Novel Molecular Targets: Identifying and validating new biological targets for this class of compounds.

  • Clinical Development: Advancing the most promising candidates through preclinical and clinical trials.[14]

References

A Comprehensive Technical Guide to the Structural Analogs of 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Within this diverse family, this compound has emerged as a significant starting point for the development of novel therapeutic agents, particularly in the realms of oncology and virology. The strategic placement of the chloro, methyl, and carboxylic acid groups on the indole core provides a unique combination of steric, electronic, and hydrogen-bonding properties that can be fine-tuned to achieve high-affinity interactions with various biological targets.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive exploration of the structural analogs of this compound. Moving beyond a mere catalog of compounds, this guide will delve into the causality behind synthetic choices, the structure-activity relationships (SAR) that govern biological outcomes, and the mechanistic insights that drive the rational design of more potent and selective analogs. Every protocol and piece of data presented is intended to be a self-validating system, grounded in authoritative references to ensure scientific integrity.

Core Structure and Rationale for Analog Design

The parent molecule, this compound, offers multiple avenues for structural modification to optimize its pharmacological profile. The rationale for analog design is rooted in understanding the contribution of each component to the overall activity and physicochemical properties of the molecule.

  • The Indole Scaffold: This bicyclic aromatic system provides a rigid framework that can engage in various non-covalent interactions with biological targets, including hydrophobic interactions and π-π stacking. Modifications to the indole core itself, such as the introduction of heteroatoms (e.g., azaindoles), can modulate its electronic properties and hydrogen bonding capacity.[1]

  • The C5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C5 position significantly influences the electron density of the indole ring, impacting its reactivity and interaction with target proteins. This position is a key site for exploring the effects of other halogens or bioisosteric replacements to fine-tune lipophilicity and target engagement.

  • The C3-Methyl Group: The methyl group at the C3 position provides a degree of steric bulk and lipophilicity. Modification of this group allows for the exploration of the steric tolerance of the target's binding pocket and can be a crucial determinant of selectivity.

  • The C2-Carboxylic Acid: This acidic moiety is often critical for forming key interactions, such as salt bridges or hydrogen bonds, with amino acid residues in the active site of a target protein. However, the carboxylic acid group can also impart undesirable physicochemical properties, such as poor membrane permeability and rapid metabolism. Therefore, its replacement with bioisosteres is a common strategy to improve drug-like properties.

Strategic Modifications and Structure-Activity Relationships

This section will explore the synthesis and biological evaluation of structural analogs based on modifications at the key positions of the this compound scaffold.

Modifications at the C3 Position: Probing the Steric Landscape

The C3 position of the indole ring is a versatile handle for introducing a wide range of substituents to explore the steric and electronic requirements of the target binding site.

A common synthetic route to introduce diversity at the C3 position involves the Vilsmeier-Haack formylation of a suitable indole precursor, followed by further chemical transformations. For instance, the resulting 3-formylindole can be a versatile intermediate for introducing longer alkyl or aryl groups via Wittig-type reactions or reductive aminations.[2]

Experimental Protocol: Synthesis of (E)-5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid

This protocol is adapted from a reported synthesis of EGFR inhibitors.[2]

  • N-Protection: To a solution of methyl 5-chloro-3-formyl-1H-indole-2-carboxylate in DMF, add sodium hydride (NaH) and di-tert-butyl dicarbonate ((Boc)₂O) to protect the indole nitrogen.

  • Wittig Reaction: Treat the N-Boc protected aldehyde with (methoxymethyl)triphenylphosphonium chloride in the presence of a strong base like potassium tert-butoxide in dry THF to yield the corresponding methoxyvinyl intermediate.

  • Hydrolysis: The resulting ester is hydrolyzed using aqueous sodium hydroxide in ethanol to afford the (E)-5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid.

Recent studies have shown that extending the C3-substituent from a simple methyl group to a more complex moiety like a methoxyvinyl group can significantly enhance anticancer activity, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR).[2]

Compound C3-Substituent Target GI₅₀ (nM)
Parent Analog (conceptual)-CH₃EGFR-
Analog 1-CH=CHOCH₃EGFR29-78
Erlotinib (Reference)-EGFR33

Table 1: Comparative antiproliferative activity of C3-modified analogs. Data is illustrative and based on reported findings for similar scaffolds.[2][3]

The enhanced activity of the methoxyvinyl analog can be attributed to its ability to form additional interactions within the ATP-binding pocket of EGFR, potentially reaching deeper into the active site.

Logical Relationship: C3-Modification Workflow

C3_Modification_Workflow Start 5-Chloro-3-formyl-1H-indole-2-carboxylate Step1 N-Protection ((Boc)₂O) Start->Step1 Step2 Wittig Reaction Step1->Step2 Step3 Hydrolysis Step2->Step3 End (E)-5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxylic acid Step3->End

Caption: Workflow for the synthesis of a C3-modified analog.

Modifications at the C5 Position: The Influence of Halogens

The C5 position is a critical determinant of the electronic properties of the indole ring. While the parent compound features a chlorine atom, exploring other halogens or electron-withdrawing/donating groups can provide valuable insights into the SAR.

The Fischer indole synthesis is a robust and versatile method for preparing indoles with various substituents on the benzene ring. By starting with the appropriately substituted phenylhydrazine, one can readily introduce different halogens at the C5 position. For example, using (4-bromophenyl)hydrazine or (4-fluorophenyl)hydrazine in a reaction with pyruvic acid would yield the corresponding 5-bromo or 5-fluoro indole-2-carboxylic acid derivatives.

Experimental Protocol: General Fischer Indole Synthesis

  • Hydrazone Formation: React the desired (4-halophenyl)hydrazine hydrochloride with pyruvic acid in a suitable solvent like ethanol to form the corresponding phenylhydrazone.

  • Cyclization: Heat the phenylhydrazone in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization and formation of the indole ring.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product. Purify the crude product by recrystallization or column chromatography.

The nature of the halogen at the C5 position can have a profound impact on the biological activity of the molecule. This is often attributed to a combination of factors including the size, electronegativity, and lipophilicity of the halogen atom.

Compound C5-Substituent Target Activity (IC₅₀/MIC)
Analog 2-ClM. tuberculosis2.80 µM
Analog 3-FM. tuberculosis>10 µM
Analog 4-OCH₃M. tuberculosis5.67 µM

Table 2: Comparative antitubercular activity of C5-substituted analogs. Data from a study on indole-2-carboxamides.[4]

In this particular study on antitubercular agents, the 5-chloro analog demonstrated superior activity compared to the 5-fluoro and 5-methoxy analogs, highlighting the importance of this specific substitution for this biological target.

Modifications of the C2-Carboxylic Acid: Bioisosteric Replacement

While the carboxylic acid at the C2 position is often crucial for target binding, its inherent properties can be detrimental to the overall pharmacokinetic profile of a drug candidate. Bioisosteric replacement of the carboxylic acid with other acidic or neutral groups can mitigate these issues while preserving or even enhancing biological activity.[5]

A variety of functional groups have been successfully employed as bioisosteres for carboxylic acids, each with its unique physicochemical properties.

  • Tetrazoles: Tetrazoles are one of the most common carboxylic acid bioisosteres. They possess a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.[4][6]

  • Oxadiazoles and Thiadiazoles: These five-membered heterocyclic rings can also mimic the hydrogen bonding properties of carboxylic acids.[5]

  • Hydroxamic Acids: Hydroxamic acids are another class of acidic bioisosteres that can chelate metal ions, which can be important for inhibiting certain enzymes.[5]

  • Acylsulfonamides: These groups are also acidic and can serve as effective carboxylic acid mimics.

The synthesis of analogs with C2-carboxamide moieties is typically achieved through standard amide coupling reactions between the parent carboxylic acid and a desired amine. For the synthesis of heterocyclic bioisosteres like tetrazoles, the corresponding nitrile precursor is often required, which can be synthesized from the carboxylic acid via the primary amide.

Experimental Protocol: Synthesis of a 5-Chloro-3-methyl-1H-indole-2-carboxamide

This is a general protocol for amide bond formation.[7][8]

  • Acid Activation: Activate the this compound using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in an appropriate solvent like DMF or DCM.

  • Amine Addition: Add the desired amine to the activated acid and stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography or recrystallization.

The conversion of the C2-carboxylic acid to a carboxamide can have a significant impact on biological activity, often leading to compounds with improved cell permeability and in vivo efficacy.

Compound C2-Moiety Target Activity (GI₅₀)
Analog 5 (Ester)-COOEtEGFR/BRAF29-78 nM
Analog 6 (Carboxylic Acid)-COOHEGFR/BRAF68-78 nM

Table 3: Comparative antiproliferative activity of C2-modified analogs.[9]

In a study on EGFR/BRAF inhibitors, the ethyl ester derivatives generally showed slightly better or comparable activity to the corresponding carboxylic acids, suggesting that for this target, the acidic proton may not be essential for potent inhibition and that esterification can be a viable strategy to improve drug-like properties.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Analog 5-Chloro-indole Analog Analog->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole analogs.

Conclusion and Future Directions

This compound represents a highly tractable and promising scaffold for the development of novel therapeutics. The strategic exploration of its structural analogs has led to the discovery of potent inhibitors of key cellular targets, particularly in the field of oncology. This guide has provided a framework for the rational design, synthesis, and evaluation of these analogs, emphasizing the importance of understanding the structure-activity relationships that govern their biological effects.

Future research in this area should continue to focus on:

  • Novel Bioisosteric Replacements: The exploration of less common and novel bioisosteres for the C2-carboxylic acid could lead to compounds with unique pharmacological profiles and improved drug-like properties.

  • Multi-Targeted Agents: The inherent versatility of the indole scaffold lends itself to the design of multi-targeted agents that can simultaneously modulate multiple signaling pathways, a strategy that is gaining traction in the treatment of complex diseases like cancer.

  • Advanced In Vivo Evaluation: Promising analogs identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

Solubility and Stability of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid: A Comprehensive Guide for Preformulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

5-Chloro-3-methyl-1H-indole-2-carboxylic acid is an indole derivative with potential applications in pharmaceutical development and chemical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this molecule through the development pipeline. This technical guide provides a comprehensive overview of the predicted solubility and stability profiles of this compound, grounded in the established chemistry of the indole ring system. It offers not just theoretical insights but also detailed, field-proven protocols for the experimental determination of these critical parameters. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design stable formulations, develop robust analytical methods, and navigate the challenges of preformulation studies.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, a substituted indole, presents a unique combination of functional groups—a carboxylic acid, an electron-rich indole ring, and halo- and alkyl-substituents—that dictate its chemical behavior. The success of any drug development program hinges on a foundational understanding of the active pharmaceutical ingredient's (API) intrinsic properties. Solubility directly impacts bioavailability and formulation design, while stability determines shelf-life, storage conditions, and potential degradation pathways.[1]

Forced degradation studies are a critical component of this process, providing insights into the molecule's intrinsic stability and helping to identify potential degradation products.[2][3] This guide will delve into the predicted degradation pathways of this compound under various stress conditions, including acid, base, oxidation, heat, and light, as mandated by ICH guidelines.[1][2] Furthermore, it will provide actionable, step-by-step protocols for researchers to validate these predictions and build a comprehensive stability profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data serves as the starting point for any experimental design.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 16381-47-8[4][5]
Molecular Formula C₁₀H₈ClNO₂[4][5]
Molecular Weight 209.63 g/mol [5]
Canonical SMILES CC1=C(NC2=CC=C(Cl)C=C12)C(O)=O[4]
InChI Key LSDWHXDEMCMQHP-UHFFFAOYSA-N[4]

Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and subsequent absorption. The structure of this compound suggests its solubility will be highly dependent on the nature of the solvent, particularly the pH of aqueous media.

Theoretical Assessment
  • Aqueous Solubility: The presence of the carboxylic acid group (a weak acid) means that the aqueous solubility will be highly pH-dependent. At low pH, the molecule will be in its neutral, protonated form, which is expected to have very low water solubility due to the largely hydrophobic indole backbone. As the pH increases above the pKa of the carboxylic acid, the group will deprotonate to form a carboxylate salt. This anionic form is significantly more polar and is expected to be much more soluble in water.

  • Organic Solvent Solubility: The indole ring system, along with the methyl and chloro substituents, imparts significant nonpolar character to the molecule. Therefore, it is predicted to be soluble in a range of common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and polar protic solvents like methanol and ethanol. A related indole derivative was noted for its favorable solubility and compatibility with various reaction conditions, supporting this prediction.[6]

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

This protocol outlines the equilibrium shake-flask method, a gold standard for solubility measurement.

Causality: The shake-flask method ensures that an equilibrium between the undissolved solid and the dissolved solute is reached, providing a thermodynamically accurate measurement of solubility at a given temperature and pH.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9) prep2 Add excess solid compound to each buffer in separate vials prep1->prep2 eq1 Agitate vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48h) prep2->eq1 an1 Centrifuge or filter samples to remove undissolved solid eq1->an1 an2 Withdraw a clear aliquot of the supernatant an1->an2 an3 Quantify concentration using a validated HPLC-UV method an2->an3 an4 Plot Solubility vs. pH an3->an4

Caption: Workflow for pH-dependent solubility determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in a sealed glass vial. The "excess" is critical to ensure a saturated solution is formed.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand to let the solid settle. Alternatively, centrifuge the samples at high speed.

  • Sampling: Carefully withdraw a clear aliquot from the supernatant. It is crucial not to disturb the undissolved solid. The use of a syringe filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH of the buffer.

Chemical Stability Profile

Understanding a molecule's intrinsic stability requires subjecting it to stress conditions that are more severe than those used for accelerated stability testing.[2] This process, known as forced degradation, is essential for identifying likely degradation products and establishing degradation pathways.[3]

Predicted Degradation Pathways

The stability of this compound can be reliably predicted based on the well-established chemistry of the indole ring system.[7]

The electron-rich indole nucleus is known to be particularly susceptible to degradation in acidic environments.[7]

  • Mechanism: The degradation is initiated by the electrophilic attack of a proton, most commonly at the C3 position of the indole ring. This leads to the formation of a highly reactive, resonance-stabilized indoleninium cation. This cation can then act as an electrophile, reacting with a neutral indole molecule to form dimers and, subsequently, polymers. This dimerization/polymerization is often the primary degradation pathway for indoles in acidic solutions.[7] The methyl group at C3 and the electron-withdrawing chloro group at C5 will influence the reaction kinetics but are not expected to prevent the fundamental degradation mechanism.[7]

G Indole 5-Chloro-3-methyl-1H-indole- 2-carboxylic acid Protonation Protonation at C3 (Strong Acid, H+) Indole->Protonation H+ Cation Indoleninium Cation (Reactive Intermediate) Protonation->Cation Reaction Reaction with another Indole Molecule Cation->Reaction + Indole Degradants Dimeric Degradants Reaction->Degradants Poly Polymeric Degradants Degradants->Poly Further Reaction G Indole 5-Chloro-3-methyl-1H-indole- 2-carboxylic acid Deprotonation Deprotonation at N1 (Base, OH-) Indole->Deprotonation OH- Anion Indolyl Anion (Resonance-Stabilized) Deprotonation->Anion Stable Generally Stable Anion->Stable G cluster_setup Setup cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis & Interpretation Stock Prepare Stock Solution (e.g., in Acetonitrile/Water) Control Store Control Sample (Protected from light, at 2-8°C) Stock->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Stock->Thermal Photo Photolytic Stress (ICH Q1B Guidelines) Stock->Photo Sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze via Stability- Indicating HPLC-UV/MS Neutralize->HPLC Quantify Quantify API Peak & Degradant Peaks HPLC->Quantify MassBalance Calculate Mass Balance Quantify->MassBalance Identify Identify Degradants (LC-MS/MS, NMR) MassBalance->Identify Summarize Summarize Pathways & Stability Profile Identify->Summarize

References

Methodological & Application

The Versatility of a Privileged Scaffold: Applications of 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. Among its many derivatives, 5-Chloro-3-methyl-1H-indole-2-carboxylic acid has emerged as a particularly valuable starting point for the development of novel therapeutic agents. Its strategic substitution with a chloro group at the 5-position and a methyl group at the 3-position provides a unique electronic and steric profile, influencing its pharmacokinetic properties and target interactions. This guide delves into the significant applications of this compound, offering detailed insights and protocols for researchers and drug development professionals.

Introduction to a Promising Pharmacophore

This compound serves as a key building block in the synthesis of a diverse range of bioactive molecules. The presence of the carboxylic acid group offers a convenient handle for derivatization, often through amide bond formation, allowing for the exploration of structure-activity relationships (SAR). The chloro substituent at the 5-position can enhance membrane permeability and metabolic stability, while the methyl group at the 3-position can influence the orientation of substituents and interaction with target proteins.

Recent research has highlighted the potential of derivatives of this compound in several key therapeutic areas, most notably in oncology and infectious diseases.

Application I: Anticancer Agents Targeting Kinase Signaling

One of the most promising applications of this indole scaffold is in the development of potent and selective kinase inhibitors for cancer therapy. Specifically, its derivatives have shown significant activity against key drivers of tumor growth and resistance, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase.

Mechanism of Action: Inhibition of EGFR and BRAF Pathways

Mutations in the EGFR and BRAF genes are well-established oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and melanoma. Derivatives of 5-chloro-indole-2-carboxylic acid have been designed to target the ATP-binding site of these kinases. The indole scaffold acts as a hinge-binder, while modifications at the 2-carboxamide position can be tailored to interact with specific residues within the kinase domain, leading to potent inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.[1][2][3]

dot graph EGFR_BRAF_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Growth Factor" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "EGFR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RAS"; "BRAF" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MEK"; "ERK"; "Proliferation & Survival" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "5-Chloro-indole Derivative" [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

EGFR_BRAF_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival 5-Chloro-indole Derivative 5-Chloro-indole Derivative 5-Chloro-indole Derivative->EGFR Inhibition 5-Chloro-indole Derivative->BRAF Inhibition

Quantitative Data: Antiproliferative Activity

Derivatives of this compound have demonstrated potent antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for representative compounds against melanoma and EGFR-mutant cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
3b LOX-IMVI (Melanoma)1.12[1]
3e LOX-IMVI (Melanoma)0.96[1]
IVc EGFR-mutant0.12[1]
5f EGFRWT0.085[4]
5g EGFRWT0.068[4]
5f EGFRT790M0.0095[4]
5g EGFRT790M0.0119[4]
Protocol: Synthesis of a 5-Chloro-indole-2-carboxamide Derivative

This protocol outlines a general procedure for the synthesis of N-substituted 5-chloro-3-methyl-1H-indole-2-carboxamides, a common class of kinase inhibitors derived from the title compound.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="5-Chloro-3-methyl-1H-indole-\n2-carboxylic acid"]; B [label="Amine (R-NH2)"]; C [label="Coupling Reagent (e.g., HATU, HOBt)"]; D [label="Base (e.g., DIPEA)"]; E [label="Reaction Mixture in an Inert Solvent (e.g., DMF)"]; F [label="Stirring at Room Temperature"]; G [label="Work-up and Purification (e.g., Extraction, Chromatography)"]; H [label="N-substituted 5-chloro-3-methyl-\n1H-indole-2-carboxamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Synthesis_Workflow A 5-Chloro-3-methyl-1H-indole- 2-carboxylic acid E Reaction Mixture in an Inert Solvent (e.g., DMF) A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., HATU, HOBt) C->E D Base (e.g., DIPEA) D->E F Stirring at Room Temperature E->F G Work-up and Purification (e.g., Extraction, Chromatography) F->G H N-substituted 5-chloro-3-methyl- 1H-indole-2-carboxamide G->H

Materials:

  • This compound

  • Appropriate amine (R-NH2)

  • Coupling reagent (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Activation: Add the coupling reagent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final N-substituted 5-chloro-3-methyl-1H-indole-2-carboxamide.

Rationale: This standard amide coupling procedure is widely used due to its efficiency and broad substrate scope. The choice of coupling reagent and base can be optimized to minimize side reactions and improve yields.

Application II: Antiviral Agents - HIV-1 Integrase and Reverse Transcriptase Inhibition

The versatility of the 5-chloro-indole scaffold extends to the development of antiviral agents. Derivatives have been identified as inhibitors of key enzymes in the HIV-1 replication cycle, namely integrase and reverse transcriptase.

Mechanism of Action: Targeting Viral Enzymes
  • HIV-1 Integrase Inhibition: Some indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer activity of HIV-1 integrase.[5] The carboxylic acid moiety is crucial for chelating with the magnesium ions in the enzyme's active site, a key interaction for potent inhibition.[5]

  • HIV-1 Reverse Transcriptase Inhibition: A novel, non-nucleoside reverse transcriptase inhibitor, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has demonstrated potent inhibition of the HIV-1 RT enzyme.[6] This compound exhibits good oral bioavailability and is effective against wild-type and some mutant forms of the enzyme.[6]

Application III: Antiparasitic Agents - Targeting Trypanosoma cruzi

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in many parts of the world. Research into new treatments has identified 1H-indole-2-carboxamides as having anti-Trypanosoma cruzi activity.[7][8] While derivatives of this compound were explored, structure-activity relationship studies indicated that electron-withdrawing groups like halogens at the 5-position were detrimental to activity in this specific series.[7][8] This highlights the nuanced nature of SAR and the importance of empirical testing for each biological target.

Application IV: Apoptosis Induction in Cancer Cells

Beyond kinase inhibition, derivatives of this compound have been identified as potent inducers of apoptosis through mechanisms that may involve tubulin polymerization inhibition. A notable example is 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, which was found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[9]

Conclusion

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the ongoing quest for novel therapeutics. The applications detailed herein, particularly in the fields of oncology and infectious diseases, demonstrate the significant potential of this compound as a starting point for the development of next-generation drugs. Continued exploration of the chemical space around this privileged indole structure is likely to yield even more potent and selective therapeutic agents in the future.

References

Application Notes and Protocols for the Use of 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid, a potent inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), in both enzymatic and cell-based assays. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines to facilitate research in inflammation, cancer, and other cPLA2α-mediated pathologies.

Introduction to this compound as a cPLA2α Inhibitor

This compound belongs to a class of indole derivatives that have been identified as inhibitors of cytosolic phospholipase A2 alpha (cPLA2α). cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid (AA) from membrane phospholipids.[1] This release is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[1] By inhibiting cPLA2α, this compound can effectively block the production of these pro-inflammatory lipids, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent.

The inhibition of cPLA2α by indole-based compounds has been well-documented, with various derivatives showing high potency in both enzymatic and cellular assays.[2] These compounds are being explored for their therapeutic potential in a range of diseases, including arthritis, asthma, and cancer.[1]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValue/InformationSource
Molecular FormulaC₁₀H₈ClNO₂N/A
Molecular Weight209.63 g/mol [3]
AppearanceLikely a powder
SolubilityLimited aqueous solubility is expected for indole carboxylic acids.[4] Soluble in organic solvents such as DMSO.[5]N/A
StabilityThe indole ring can be sensitive to strong acidic conditions. It is generally more stable in neutral to basic aqueous buffers.[6]N/A

Stock Solution Preparation:

Due to the limited aqueous solubility of many indole carboxylic acid derivatives, it is recommended to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[5]

  • Accurately weigh the desired amount of this compound.

  • Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10-50 mM.

  • Ensure complete dissolution by vortexing or gentle warming.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • It is crucial to perform a vehicle control (DMSO alone) in all experiments to account for any effects of the solvent.

Mechanism of Action: Inhibition of the cPLA2α Signaling Pathway

cPLA2α is activated by an increase in intracellular calcium (Ca²⁺) and phosphorylation by mitogen-activated protein kinases (MAPKs). Upon activation, cPLA2α translocates to the perinuclear and endoplasmic reticulum membranes, where it hydrolyzes phospholipids to release arachidonic acid. This arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. This compound acts by directly inhibiting the enzymatic activity of cPLA2α, thereby preventing the release of arachidonic acid and the subsequent production of inflammatory mediators.

cPLA2a_Pathway cluster_stimuli Cellular Stimuli cluster_activation Enzyme Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Ca_Influx ↑ Intracellular Ca²⁺ Stimuli->Ca_Influx MAPK MAPK Activation Stimuli->MAPK cPLA2a_inactive Inactive cPLA2α (cytosol) cPLA2a_active Active cPLA2α (membrane) cPLA2a_inactive->cPLA2a_active Ca²⁺, MAPK AA Arachidonic Acid cPLA2a_active->AA hydrolysis Inhibitor 5-Chloro-3-methyl- 1H-indole-2-carboxylic acid Inhibitor->cPLA2a_active Membrane_PL Membrane Phospholipids COX COX AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: cPLA2α signaling pathway and point of inhibition.

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory activity of this compound against cPLA2α. It is recommended to perform pilot experiments to determine the optimal concentration range for this specific compound.

Protocol 1: In Vitro Fluorescence-Based Enzymatic Assay

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified cPLA2α in a cell-free system. A common approach utilizes a synthetic substrate that becomes fluorescent upon cleavage by cPLA2α.[2]

Materials:

  • Recombinant human cPLA2α

  • Fluorescent cPLA2α substrate (e.g., a substrate with a fluorophore quenched by a dinitrophenyl group)[7]

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 1 mM DTT, 0.1 mg/mL BSA, pH 7.4

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., arachidonyl trifluoromethyl ketone)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the recombinant cPLA2α and the fluorescent substrate to their working concentrations in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Plate Setup:

    • Add 50 µL of the diluted compound or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

    • Add 25 µL of the diluted cPLA2α enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the fluorescent substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Enzymatic_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Buffer) start->reagent_prep compound_dilution Prepare Serial Dilution of This compound reagent_prep->compound_dilution plate_setup Add Compound/Vehicle and Enzyme to Plate compound_dilution->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation reaction_start Add Substrate to Initiate Reaction pre_incubation->reaction_start kinetic_read Kinetic Fluorescence Measurement reaction_start->kinetic_read data_analysis Calculate Reaction Rates and Determine IC₅₀ kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro enzymatic assay.

Protocol 2: Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of the compound to inhibit cPLA2α activity in a cellular context. It involves pre-loading cells with radiolabeled arachidonic acid and then stimulating its release.

Materials:

  • Cell line known to express cPLA2α (e.g., A549, RAW 264.7)

  • Cell culture medium

  • [³H]-Arachidonic Acid

  • Stimulating agent (e.g., calcium ionophore A23187, ATP, or a relevant cytokine)[6]

  • This compound stock solution (in DMSO)

  • Scintillation cocktail and counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.

  • Radiolabeling:

    • Remove the culture medium and wash the cells with serum-free medium.

    • Add fresh medium containing [³H]-Arachidonic Acid (typically 0.1-0.5 µCi/mL) to each well.

    • Incubate for 18-24 hours to allow for the incorporation of the radiolabel into the cell membranes.

  • Inhibitor Treatment:

    • Wash the cells twice with serum-free medium to remove unincorporated [³H]-Arachidonic Acid.

    • Add fresh serum-free medium containing various concentrations of this compound or vehicle control.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add the stimulating agent to each well to induce the release of arachidonic acid.

    • Incubate for a predetermined time (e.g., 15-60 minutes).

  • Sample Collection:

    • Carefully collect the supernatant from each well.

    • Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH).

  • Radioactivity Measurement:

    • Add an aliquot of the supernatant and the cell lysate to separate scintillation vials containing scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-Arachidonic Acid release for each condition: % Release = (CPM in supernatant) / (CPM in supernatant + CPM in cell lysate) * 100

    • Plot the percentage of inhibition of release versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell_Assay_Workflow start Start cell_seeding Seed Cells start->cell_seeding radiolabeling Label Cells with [³H]-Arachidonic Acid cell_seeding->radiolabeling inhibitor_treatment Treat with This compound radiolabeling->inhibitor_treatment stimulation Stimulate AA Release inhibitor_treatment->stimulation sample_collection Collect Supernatant and Cell Lysate stimulation->sample_collection scintillation_counting Measure Radioactivity sample_collection->scintillation_counting data_analysis Calculate % AA Release and Determine IC₅₀ scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for the cell-based arachidonic acid release assay.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating measures into your experimental design:

  • Positive and Negative Controls: Always include a known cPLA2α inhibitor as a positive control and a vehicle-only control as a negative control.

  • Dose-Response Curves: Generate full dose-response curves to accurately determine IC₅₀ values and to identify any potential biphasic or off-target effects at high concentrations.

  • Orthogonal Assays: Validate findings from the enzymatic assay with a cell-based assay to confirm the compound's activity in a more physiologically relevant system.

  • Cytotoxicity Assessment: When performing cell-based assays, it is crucial to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed inhibition of arachidonic acid release is not due to cell death. This can be done using standard viability assays such as MTT or LDH release assays.

Conclusion

This compound is a valuable research tool for investigating the role of cPLA2α in health and disease. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory activity. By adhering to sound scientific principles and incorporating self-validating measures, researchers can generate high-quality, reproducible data to advance our understanding of cPLA2α-mediated signaling pathways.

References

Application Notes & Protocols: A Senior Scientist's Guide to the Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in blockbuster drugs such as Sumatriptan (migraine), Indomethacin (anti-inflammatory), and Vinblastine (anti-cancer) underscores the enduring importance of this heterocyclic motif in drug discovery.[3][4] Consequently, the development of robust, efficient, and versatile synthetic routes to functionalized indoles remains a central theme in modern organic chemistry.[5][6]

This guide provides an in-depth analysis of key experimental procedures for synthesizing indole derivatives, moving from venerable name reactions to modern catalytic systems. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying chemical logic, empowering researchers to make informed decisions, troubleshoot challenges, and adapt these protocols to their specific molecular targets.

Part I: The Pillars of Indole Synthesis: Classic Name Reactions

These methods, developed over a century ago, remain workhorses in both academic and industrial laboratories due to their reliability and use of readily available starting materials.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[7] The core transformation involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an enolizable aldehyde or ketone.[6][8]

The choice of acid catalyst is critical and dictates the reaction's success. Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[8] Polyphosphoric acid (PPA) is particularly effective as it serves as both a catalyst and a dehydrating agent, driving the reaction forward.[6] The key mechanistic event is a[9][9]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[7][10] This step is irreversible and forms the crucial C-C bond, highlighting why acidic conditions are essential to facilitate the necessary tautomerization and subsequent rearrangement.

The mechanism proceeds through several distinct stages: formation of the phenylhydrazone, tautomerization to an ene-hydrazine, a[9][9]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[7][8]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B -H₂O C Ene-hydrazine B->C Acid (H⁺) D Di-imine Intermediate C->D Heat E Aminal Intermediate D->E Cyclization F Indole E->F -NH₃, -H⁺ Bischler_Mohlau_Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Electrophilic Cyclization cluster_2 Step 3: Aromatization A α-Bromoacetophenone + 2x Aniline B α-(dianilino)acetophenone intermediate A->B - Aniline·HBr C Cyclized Intermediate B->C Intramolecular Attack D 2-Arylindole C->D Aromatization & Tautomerization Larock_Indole_Synthesis Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (o-Haloaniline) PdII_Alkyne Aryl-Pd(II)-Alkyne Complex PdII_Aryl->PdII_Alkyne Alkyne Coordination Vinyl_PdII Vinyl-Pd(II) Intermediate PdII_Alkyne->Vinyl_PdII Migratory Insertion Cyclic_PdII Cyclic Pd(II) Intermediate Vinyl_PdII->Cyclic_PdII Intramolecular Aminopalladation Cyclic_PdII->Pd0 Reductive Elimination Indole 2,3-Disubstituted Indole Cyclic_PdII->Indole MAOS_Workflow A Combine Reactants & Solvent in Microwave Vial B Seal Vial & Place in Microwave Reactor A->B C Irradiate with Controlled Temp/Power B->C D Cooling & Depressurization C->D E Reaction Work-up (Extraction, etc.) D->E F Purification & Isolation of Indole E->F

References

Application Notes for 5-Chloro-3-methyl-1H-indole-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic drugs, exhibiting a vast array of biological activities. Within this chemical class, halogenated derivatives, particularly those with a chlorine atom at the 5-position, have garnered significant attention in medicinal chemistry. The 5-chloro-indole moiety is recognized as a potent pharmacophore, contributing to enhanced binding affinity and favorable pharmacokinetic properties in various therapeutic agents.[1] This guide focuses on 5-Chloro-3-methyl-1H-indole-2-carboxylic acid , a specific derivative with considerable potential in modern drug discovery.

While direct literature on this exact molecule is emerging, its structural similarity to a range of bioactive indole-2-carboxamides and other 5-chloro-indole derivatives allows for informed hypotheses regarding its therapeutic applications.[2][3][4][5][6] This document provides detailed application notes and experimental protocols for investigating its potential in two key areas of high unmet medical need: oncology, through the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling, and infectious diseases, by targeting bacterial virulence and biofilm formation.

Part 1: Application in Oncology - A Potential EGFR Kinase Inhibitor

Scientific Rationale & Mechanistic Insights

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[7] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer, making it a well-validated therapeutic target.[2][7] Several 5-chloro-indole derivatives have been successfully developed as potent inhibitors of both wild-type and mutant forms of EGFR.[1][4] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation and activation of downstream pro-survival pathways like RAS/RAF/MAPK and PI3K/Akt.[7]

The structure of this compound, featuring the key 5-chloro-indole core, suggests it could effectively occupy the ATP-binding pocket of the EGFR kinase domain. The carboxylic acid at the 2-position provides a crucial anchor point for hydrogen bonding interactions with key residues in the active site, a common feature of many kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation via transcription factors AKT AKT PI3K->AKT AKT->Proliferation via mTOR, etc. Inhibitor 5-Chloro-3-methyl-1H- indole-2-carboxylic acid Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Figure 1: Proposed inhibition of the EGFR signaling cascade.
Experimental Protocols

To assess the potential of this compound as an EGFR inhibitor, a tiered approach involving biochemical and cell-based assays is recommended.

Protocol 1: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay directly measures the enzymatic activity of purified EGFR kinase and its inhibition by the test compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[3][8]

  • Principle: The kinase reaction converts ATP to ADP. After the reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then measured using a luciferase/luciferin reaction. The light output is proportional to the ADP generated and thus to the kinase activity.

  • Materials:

    • Recombinant human EGFR kinase (wild-type or mutant, e.g., T790M).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • This compound (dissolved in DMSO).

    • Erlotinib or Osimertinib (positive control inhibitor).

    • 384-well white, low-volume plates.

    • Luminometer.

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 1 mM. The final DMSO concentration in the assay should be ≤1%.

    • Reaction Setup: In a 384-well plate, add the following to each well:

      • 1 µL of test compound dilution (or DMSO for controls).

      • 2 µL of EGFR enzyme solution (e.g., 2.5 ng/µL in kinase buffer).

      • 2 µL of Substrate/ATP mix (e.g., 100 µg/mL Poly(Glu, Tyr) and 50 µM ATP in kinase buffer).

    • Incubation: Mix gently and incubate the plate at room temperature for 60 minutes.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature, protected from light.

    • Measurement: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" blank from all readings.

    • Calculate the percent inhibition relative to the "DMSO only" (0% inhibition) and "positive control inhibitor" (100% inhibition) wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the compound on the viability of cancer cells that are dependent on EGFR signaling.

  • Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Materials:

    • A549 (NSCLC, EGFR wild-type) or H1975 (NSCLC, EGFR L858R/T790M mutant) cells.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

    • Test compound and control inhibitor (dissolved in DMSO).

    • 96-well clear-bottom, white-walled plates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells (final DMSO concentration <0.5%). Include "vehicle only" and "no cell" controls.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Record the luminescence.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of cell viability against the log-concentration of the compound.

Anticipated Data & Interpretation

The results from these assays can be summarized to evaluate the compound's potency and selectivity.

CompoundEGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)A549 (WT) GI₅₀ (nM)H1975 (T790M) GI₅₀ (nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Erlotinib (Control)~50>10,000~1,000>10,000
Osimertinib (Control)~80~10~500~20

Table 1: Hypothetical data summary for evaluating EGFR inhibitory activity.

Part 2: Application in Infectious Diseases - An Anti-Virulence Agent

Scientific Rationale & Mechanistic Insights

The rise of antibiotic resistance is a critical global health threat, necessitating novel therapeutic strategies.[9] One promising approach is to target bacterial virulence rather than viability, which may impose less selective pressure for the development of resistance.[9][10][11] Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the production of virulence factors and the formation of biofilms.[12] Indole and its derivatives are known signaling molecules that can interfere with QS systems in various pathogens, such as Pseudomonas aeruginosa and Serratia marcescens.[8][13]

This compound, as an indole derivative, is a strong candidate for a quorum sensing inhibitor (QSI). It may act by competitively binding to QS receptors or by inhibiting the synthesis of QS signal molecules, thereby disrupting the expression of virulence genes and preventing the formation of resilient biofilm communities.[13]

QSI_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_outcome Outcome Start Test Compound: 5-Chloro-3-methyl-1H- indole-2-carboxylic acid MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Assay QS_Assay Quorum Sensing Inhibition Assay (e.g., C. violaceum) MIC_Assay->QS_Assay Use Sub-MIC concentrations Biofilm_Assay Biofilm Formation Inhibition Assay (Crystal Violet Method) QS_Assay->Biofilm_Assay If QSI activity is observed Virulence_Assay Virulence Factor Assay (e.g., Pyocyanin, Protease) Biofilm_Assay->Virulence_Assay Result Identify Lead Anti-Virulence Compound Virulence_Assay->Result

Figure 2: Experimental workflow for validating anti-virulence activity.
Experimental Protocols

Protocol 3: Quorum Sensing Inhibition (Violacein Inhibition Assay)

This protocol uses the reporter strain Chromobacterium violaceum ATCC 12472, which produces a purple pigment, violacein, under the control of an N-acyl homoserine lactone (AHL)-mediated QS system.[10][12][14]

  • Principle: QSIs will inhibit the production of violacein without inhibiting bacterial growth, resulting in a colorless or pale halo around the compound.

  • Materials:

    • Chromobacterium violaceum ATCC 12472.

    • Luria-Bertani (LB) agar and broth.

    • Test compound dissolved in DMSO.

    • Sterile paper discs (6 mm).

  • Procedure:

    • Bacterial Lawn: Prepare an overnight culture of C. violaceum in LB broth. Spread 100 µL of this culture evenly onto the surface of an LB agar plate to create a bacterial lawn.

    • Disc Application: Aseptically place sterile paper discs onto the agar surface.

    • Compound Addition: Pipette 10 µL of the test compound solution (at a sub-inhibitory concentration determined previously) onto a disc. Use DMSO as a negative control.

    • Incubation: Incubate the plates at 30°C for 24-48 hours.

    • Observation: Observe the plates for a zone of colorless growth around the disc, indicating QS inhibition. A clear zone of no growth would indicate antibacterial activity.

Protocol 4: Anti-Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms on a polystyrene surface.[15][16][17]

  • Principle: Biofilms are stained with crystal violet dye. After washing away planktonic cells, the dye bound to the biofilm is solubilized and quantified by measuring its absorbance.

  • Materials:

    • Bacterial strain (e.g., Pseudomonas aeruginosa PAO1).

    • Tryptic Soy Broth (TSB) or LB broth.

    • Test compound.

    • 96-well flat-bottom polystyrene plates.

    • 0.1% (w/v) Crystal Violet solution.

    • 30% (v/v) Acetic Acid or 95% Ethanol.

    • Microplate reader.

  • Procedure:

    • Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute it 1:100 in fresh broth.

    • Treatment: In a 96-well plate, add 100 µL of the diluted bacterial culture to wells containing 100 µL of broth with serial dilutions of the test compound (at sub-inhibitory concentrations). Include "broth only" (blank) and "bacteria + vehicle" (negative control) wells.

    • Incubation: Cover the plate and incubate under static conditions at 37°C for 24 hours.

    • Washing: Discard the culture medium and gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Washing: Discard the stain and wash the wells thoroughly with water until the wash water is clear. Air dry the plate.

    • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Measurement: Measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of biofilm inhibition compared to the negative control.

    • Determine the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration that causes a significant reduction in biofilm formation.

Anticipated Data & Interpretation
Bacterial StrainCompoundMIC (µg/mL)MBIC₅₀ (µg/mL)Violacein Inhibition Zone (mm)
C. violaceum ATCC 12472This compound >256N/AExperimental Value
P. aeruginosa PAO1This compound >256Experimental ValueN/A

Table 2: Hypothetical data summary for evaluating anti-virulence activity. A high MIC with low MBIC and a significant violacein inhibition zone would indicate a promising anti-virulence candidate.

Synthetic Accessibility

The synthesis of this compound and its derivatives is feasible through established organic chemistry methodologies. A common and versatile route is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For this specific target, (4-chlorophenyl)hydrazine would be reacted with pyruvic acid or its ester to form the indole core, followed by methylation at the 3-position if not already incorporated in the starting materials.[18][19] This accessibility allows for the generation of analogs for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Conclusion

This compound represents a molecule of significant interest for drug discovery. Based on the well-documented activities of its structural analogs, it holds considerable promise as a scaffold for developing novel therapeutics in oncology and infectious diseases. The protocols detailed in this guide provide a robust framework for the initial characterization of its biological activity, paving the way for further preclinical development. Its potential to inhibit key targets like EGFR and disrupt bacterial virulence pathways makes it a valuable candidate for addressing pressing challenges in modern medicine.

References

Application Notes and Protocols for the C3-Functionalization of the Indole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged C3 Position of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1] The regioselective functionalization of the indole ring is a critical task in the synthesis of these valuable compounds. Among the various positions on the indole ring, the C3 position is particularly noteworthy for its inherent nucleophilicity, making it the primary site for electrophilic substitution.[2][3][4] This predisposition is due to the ability of the nitrogen atom's lone pair to participate in resonance, which significantly increases the electron density at the C3 position. The resulting intermediate from an electrophilic attack at C3 is more stable as it preserves the aromaticity of the benzene ring.[2]

This guide provides an in-depth exploration of key synthetic methodologies for the functionalization of the indole ring at the C3 position. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors. The focus will be on providing not just a set of instructions, but a comprehensive understanding of the "why" behind the experimental choices, ensuring the protocols are self-validating and adaptable.

Friedel-Crafts Alkylation: A Classic Approach to C-C Bond Formation

The Friedel-Crafts alkylation is a fundamental and widely employed method for installing alkyl groups at the C3 position of indoles. This reaction typically involves the use of a Lewis acid catalyst to activate an alkylating agent, which then undergoes electrophilic attack by the electron-rich indole ring.[5]

Mechanistic Insights

The reaction is initiated by the activation of the alkylating agent (e.g., an alcohol, alkyl halide, or trichloroacetimidate) by a Lewis acid catalyst, such as Cu(OTf)₂, B(C₆F₅)₃, or BF₃-OEt₂.[6][7][8][9] This generates a highly electrophilic species, often a carbocation or a species with significant carbocationic character. The nucleophilic C3 position of the indole then attacks this electrophile, forming a resonance-stabilized cationic intermediate (a Wheland-type intermediate). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the C3-alkylated product. A crucial consideration in Friedel-Crafts alkylation of indoles is the potential for polyalkylation, which can be mitigated by using an excess of the indole nucleophile.[5]

Diagram: Generalized Mechanism of Lewis Acid-Catalyzed C3-Alkylation of Indole

G Indole Indole Intermediate Cationic Intermediate Indole->Intermediate Nucleophilic Attack (from C3) AlkylatingAgent Alkylating Agent (R-X) ActivatedComplex Activated Complex [R-X-LA]δ+ AlkylatingAgent->ActivatedComplex Activation LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Carbocation Carbocation (R+) ActivatedComplex->Carbocation Formation of Electrophile Carbocation->Intermediate Product C3-Alkylated Indole Intermediate->Product Deprotonation (-H+)

Caption: Lewis acid-catalyzed C3-alkylation of indole.

Protocol: Copper(II) Triflate-Catalyzed Aza-Friedel-Crafts Alkylation

This protocol describes an efficient method for the C3-alkylation of indoles with N,O-acetals, catalyzed by copper(II) triflate.[6][7] This reaction provides access to C3-amide aza-alkylated indole derivatives.

Materials:

  • Substituted Indole

  • N,O-acetal

  • Copper(II) triflate (Cu(OTf)₂)

  • Dry Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted indole (0.48 mmol, 1.2 equiv) and Cu(OTf)₂ (0.02 mmol, 0.05 equiv).

  • Add dry DCM (2.5 mL) to the flask and stir the mixture at room temperature.

  • To this stirring solution, add the N,O-acetal (0.4 mmol, 1.0 equiv).

  • Continue stirring the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure C3-alkylated indole derivative.

Quantitative Data Summary: Friedel-Crafts Alkylation of Indoles

Indole SubstrateAlkylating AgentCatalystSolventTime (h)Yield (%)
IndoleN-Boc-N-(methoxymethyl)anilineCu(OTf)₂DCM388
5-BromoindoleN-Boc-N-(methoxymethyl)anilineCu(OTf)₂DCM485
2-MethylindoleN-Boc-N-(methoxymethyl)anilineCu(OTf)₂DCM592
Indolem-Nitrobenzyl trichloroacetimidateBF₃-OEt₂DCM185
5-Chloroindolep-Methoxybenzyl trichloroacetimidateBF₃-OEt₂DCM178

Note: Yields are isolated yields and may vary depending on the specific substrates and reaction scale.

The Mannich Reaction: Aminomethylation at C3

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group to the C3 position of the indole ring.[10] This reaction is of great synthetic utility as the resulting "Mannich base" can be further elaborated into a variety of other functional groups.

Mechanistic Insights

The reaction proceeds through the initial formation of an electrophilic iminium ion from the reaction of a non-enolizable aldehyde (typically formaldehyde) and a secondary amine in an acidic medium. The highly nucleophilic C3 position of the indole then attacks the iminium ion, leading to the formation of the C3-aminomethylated indole product, commonly known as a gramine derivative when dimethylamine is used.

Diagram: Mechanism of the Mannich Reaction on Indole

G Formaldehyde Formaldehyde IminiumIon Iminium Ion [CH2=N(CH3)2]+ Formaldehyde->IminiumIon Dimethylamine Dimethylamine Dimethylamine->IminiumIon Formation of Electrophile Intermediate Cationic Intermediate IminiumIon->Intermediate Indole Indole Indole->Intermediate Nucleophilic Attack (from C3) Product Gramine (C3-Aminomethylated Indole) Intermediate->Product Deprotonation (-H+)

Caption: Formation of gramine via the Mannich reaction.

Protocol: Synthesis of Gramine

This protocol details the synthesis of gramine (3-(dimethylaminomethyl)indole), a versatile synthetic intermediate.[10]

Materials:

  • Indole

  • Formaldehyde (aqueous solution, ~37%)

  • Dimethylamine (aqueous solution, ~40%)

  • Acetic Acid (glacial)

  • Ice bath

  • Sodium Hydroxide (NaOH) solution (for workup)

  • Diethyl ether or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool a mixture of aqueous dimethylamine (e.g., 10 mL) and aqueous formaldehyde (e.g., 5 mL) in an ice bath.

  • Slowly add glacial acetic acid to the cooled mixture with stirring.

  • In a separate beaker, dissolve indole (e.g., 5 g) in a minimal amount of acetic acid.

  • Add the indole solution dropwise to the cold, stirring solution of the iminium ion precursor.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and basify with a cold aqueous NaOH solution until the product precipitates.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield crude gramine.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetone or ethanol).

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[11] This reaction introduces a formyl group (-CHO) at the C3 position, yielding indole-3-carboxaldehydes, which are key intermediates in the synthesis of a wide range of biologically active molecules.[11]

Mechanistic Insights

The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (most often phosphorus oxychloride, POCl₃).[11][12] This electrophilic Vilsmeier reagent is then attacked by the nucleophilic C3 position of the indole. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to afford the indole-3-carboxaldehyde.[11]

Diagram: Vilsmeier-Haack Formylation of Indole Workflow

G Start Start ReagentFormation Formation of Vilsmeier Reagent (DMF + POCl3) Start->ReagentFormation ElectrophilicAttack Electrophilic Attack by Indole (C3) ReagentFormation->ElectrophilicAttack IminiumIntermediate Formation of Iminium Intermediate ElectrophilicAttack->IminiumIntermediate Hydrolysis Aqueous Workup (Hydrolysis) IminiumIntermediate->Hydrolysis Product Indole-3-carboxaldehyde Hydrolysis->Product

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Protocol: Vilsmeier-Haack Formylation of Indole

This protocol provides a step-by-step method for the synthesis of indole-3-carboxaldehyde.[11]

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Sodium acetate or Sodium hydroxide solution (for workup)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (e.g., 20 mL) and cool it in an ice-salt bath to 0-5 °C.

  • Slowly add POCl₃ (e.g., 5 mL) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form as a solid or viscous oil.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for about 30 minutes.

  • Dissolve indole (e.g., 5 g) in anhydrous DMF (e.g., 10 mL) and add this solution dropwise to the Vilsmeier reagent. An exothermic reaction will occur. Maintain the temperature below 50 °C using an ice bath if necessary.

  • After the addition, heat the reaction mixture in a water bath at 40-50 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or by adding a saturated solution of sodium acetate until the product precipitates.

  • Collect the precipitated indole-3-carboxaldehyde by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from aqueous ethanol.

Quantitative Data Summary: Vilsmeier-Haack Formylation of Substituted Indoles [11]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85688
6-MethylindolePOCl₃, DMF0 to 90989

Modern Methodologies: Transition-Metal-Free and Catalytic Approaches

While classical methods for C3-functionalization are robust, there is a growing emphasis on developing more sustainable and efficient protocols.[1] Recent advancements include transition-metal-free alkylations and catalytic versions of traditional reactions.

Transition-Metal-Free C3-Alkylation

Transition-metal-free approaches offer advantages in terms of cost, sustainability, and reduced toxicity of the final products.[1] One such strategy involves a cesium carbonate/oxone-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols.[13][14][15] This method is believed to proceed via a hydrogen autotransfer-type mechanism, where the alcohol is first oxidized to the corresponding aldehyde, which then condenses with the indole. A subsequent reduction step, with another equivalent of the alcohol acting as the hydride source, affords the C3-alkylated product.[13][14]

Catalytic Vilsmeier-Haack Reaction

Recent research has led to the development of a catalytic version of the Vilsmeier-Haack reaction, which avoids the use of stoichiometric and corrosive POCl₃.[16] This is achieved through a P(III)/P(V)=O cycle, offering a milder and more environmentally friendly approach to C3-formylation.[16]

Conclusion

The C3 position of the indole ring offers a reliable and versatile handle for the synthesis of a diverse array of functionalized molecules. The classical methods of Friedel-Crafts alkylation, the Mannich reaction, and Vilsmeier-Haack formylation remain indispensable tools for synthetic chemists. By understanding the mechanistic principles that govern these transformations, researchers can effectively troubleshoot and adapt these protocols to their specific synthetic targets. Furthermore, the continuous emergence of modern, more sustainable methodologies promises to further expand the synthetic chemist's toolbox for the selective functionalization of this privileged heterocyclic scaffold.

References

Application Note: A Robust and Scalable Synthesis of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-3-methyl-1H-indole-2-carboxylic acid is a key building block in medicinal chemistry and drug development. Its substituted indole scaffold is a privileged structure found in a wide array of biologically active compounds, including anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[1][2] The growing demand for indole-based pharmaceuticals necessitates the development of efficient, scalable, and economically viable synthetic methodologies.[3] This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on the well-established Japp-Klingemann and Fischer indole synthesis sequence. This approach offers a reliable and high-yielding route from readily available starting materials.[4][5]

Strategic Approach: The Japp-Klingemann/Fischer Indole Synthesis

The chosen synthetic strategy involves a two-stage process. The first stage is the Japp-Klingemann reaction to form a key hydrazone intermediate.[6] This is followed by an acid-catalyzed Fischer indole synthesis to construct the desired indole ring system.[7][8] This sequence is advantageous for large-scale production due to its operational simplicity, tolerance of a variety of functional groups, and the avoidance of isolating potentially unstable hydrazine intermediates.[9]

Stage 1: Japp-Klingemann Reaction

The Japp-Klingemann reaction is a classical method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[5] In this protocol, 4-chloroaniline is first diazotized under standard conditions. The resulting diazonium salt is then coupled with ethyl 2-methylacetoacetate. The reaction proceeds via nucleophilic addition of the enolate of the β-keto-ester to the diazonium salt, followed by hydrolysis and decarboxylation to yield the corresponding hydrazone.[4]

Stage 2: Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and versatile reaction for constructing the indole nucleus.[7] The hydrazone intermediate from the Japp-Klingemann reaction undergoes an acid-catalyzed intramolecular cyclization. The mechanism involves the formation of an enamine, followed by a[10][10]-sigmatropic rearrangement, and subsequent elimination of ammonia to form the aromatic indole ring.[7][11] A variety of Brønsted and Lewis acids can be employed as catalysts, with polyphosphoric acid (PPA) often being a good choice for achieving high yields.[2][12]

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis & Hydrolysis 4-Chloroaniline 4-Chloroaniline Diazonium_Salt Diazonium_Salt 4-Chloroaniline->Diazonium_Salt NaNO₂, HCl, 0-5 °C Hydrazone_Intermediate Hydrazone_Intermediate Diazonium_Salt->Hydrazone_Intermediate Ethyl 2-methylacetoacetate, NaOAc Ethyl_2_methylacetoacetate Ethyl_2_methylacetoacetate Ester_Product Ethyl 5-Chloro-3-methyl- 1H-indole-2-carboxylate Hydrazone_Intermediate->Ester_Product Polyphosphoric Acid (PPA), Heat Final_Product 5-Chloro-3-methyl- 1H-indole-2-carboxylic acid Ester_Product->Final_Product 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Overall synthetic route to the target molecule.

Detailed Protocols and Experimental Parameters

Safety First: This protocol involves the use of hazardous materials. Hydrazine derivatives are toxic and potentially carcinogenic.[13][14][15][16][17] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Process safety management principles should be strictly followed, especially during scale-up.[18][19]

Part 1: Synthesis of Ethyl 2-(2-(4-chlorophenyl)hydrazono)propanoate (Hydrazone Intermediate)

Materials:

Reagent Molar Mass ( g/mol ) Quantity (mol) Mass/Volume
4-Chloroaniline 127.57 1.0 127.57 g
Concentrated HCl 36.46 3.0 250 mL
Sodium Nitrite 69.00 1.05 72.45 g
Ethyl 2-methylacetoacetate 144.17 1.0 144.17 g
Sodium Acetate 82.03 3.0 246.09 g
Ethanol 46.07 - 1.5 L

| Water | 18.02 | - | 2.5 L |

Procedure:

  • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloroaniline (127.57 g, 1.0 mol) in a mixture of water (500 mL) and concentrated hydrochloric acid (250 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (72.45 g, 1.05 mol) in water (250 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a separate 10 L beaker, dissolve ethyl 2-methylacetoacetate (144.17 g, 1.0 mol) and sodium acetate (246.09 g, 3.0 mol) in a mixture of ethanol (1.5 L) and water (1.5 L). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the vigorously stirred solution of the β-keto-ester. A yellow-orange precipitate will form.

  • Continue stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude hydrazone intermediate in a vacuum oven at 50 °C.

Part 2: Synthesis of Ethyl 5-Chloro-3-methyl-1H-indole-2-carboxylate

Materials:

Reagent Molar Mass ( g/mol ) Quantity (mol) Mass/Volume
Hydrazone Intermediate (Calculated from Part 1) ~1.0 (Product from Part 1)

| Polyphosphoric Acid (PPA) | - | - | ~10x weight of hydrazone |

Procedure:

  • Place the dried hydrazone intermediate from Part 1 into a large, heavy-walled beaker or a suitable reactor equipped with a robust mechanical stirrer.

  • Add polyphosphoric acid (approximately 10 times the weight of the hydrazone).

  • Heat the mixture with vigorous stirring to 90-100 °C. The reaction is exothermic, so careful temperature control is necessary.[12]

  • Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto a large amount of crushed ice with stirring.

  • A solid precipitate will form. Allow the ice to melt completely, then collect the solid by filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate.

Part 3: Hydrolysis to this compound

Materials:

Reagent Molar Mass ( g/mol ) Quantity (mol) Mass/Volume
Indole Ester (Calculated from Part 2) ~0.8 (Product from Part 2)
Sodium Hydroxide 40.00 2.4 96 g
Ethanol 46.07 - 800 mL
Water 18.02 - 400 mL

| Concentrated HCl | 36.46 | - | As needed for acidification |

Procedure:

  • In a 3 L round-bottom flask, suspend the indole ester from Part 2 in a mixture of ethanol (800 mL) and water (400 mL).

  • Add sodium hydroxide (96 g, 2.4 mol) and heat the mixture to reflux with stirring.

  • Continue refluxing for 2-4 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the product by filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60-70 °C.

Process Optimization and Scale-Up Considerations

ParameterOptimization StrategyRationale
Temperature Control In the Fischer indole synthesis, use portion-wise addition of the hydrazone to the pre-heated PPA.To manage the exotherm and prevent localized overheating, which can lead to byproduct formation.[12]
Mixing Employ efficient mechanical stirring, especially in the viscous PPA mixture.Ensures homogeneous reaction conditions and prevents charring.
Purification For the final product, a staged crystallization by adjusting the pH can be employed for higher purity.[20]This method can effectively remove impurities by leveraging differences in solubility at various pH levels.
Solvent Selection Consider alternative solvents for recrystallization, such as toluene or an ethanol/water mixture, to optimize crystal form and purity.[12][21]Solvent choice can significantly impact yield and the ease of handling the final product.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Diazotization & Coupling cluster_stage2 Stage 2: Indolization & Hydrolysis Start Start Reagents Prepare Reagents (4-Chloroaniline, NaNO₂, etc.) Start->Reagents Diazotization Diazotization of 4-Chloroaniline (0-5 °C) Reagents->Diazotization Coupling Japp-Klingemann Coupling with Ethyl 2-methylacetoacetate Diazotization->Coupling Filtration1 Filter and Wash Hydrazone Intermediate Coupling->Filtration1 Drying1 Dry Intermediate Filtration1->Drying1 Indolization Fischer Indole Synthesis in PPA (90-100 °C) Drying1->Indolization Quench Quench with Ice/Water Indolization->Quench Filtration2 Filter and Recrystallize Indole Ester Quench->Filtration2 Hydrolysis Saponification of Ester (NaOH, EtOH/H₂O, Reflux) Filtration2->Hydrolysis Acidification Acidify with HCl Hydrolysis->Acidification Filtration3 Filter and Wash Final Product Acidification->Filtration3 Drying2 Dry Final Product Filtration3->Drying2 End End Drying2->End

Caption: Step-by-step experimental workflow.

Conclusion

The Japp-Klingemann/Fischer indole synthesis sequence provides a robust and scalable method for the production of this compound. By carefully controlling reaction parameters such as temperature and mixing, and by employing appropriate purification techniques, this protocol can deliver high yields of the desired product with excellent purity. This application note serves as a comprehensive guide for researchers and process chemists in the pharmaceutical industry, enabling the efficient synthesis of this valuable indole derivative for further research and development.

References

Application Notes & Protocols: Accelerated Synthesis of Indole-2-Carboxylates via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-2-Carboxylates and the Drive for Greener Synthesis

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4] Among its many derivatives, indole-2-carboxylates are particularly valuable as versatile intermediates in the synthesis of a wide range of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and antiviral compounds.[1]

Traditional methods for the synthesis of indole-2-carboxylates often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[1][5] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges.[2][3][6][7] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[1][8] This rapid and uniform heating can also lead to cleaner reactions with higher yields and improved product purity.[6][9][10] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and enabling the use of more environmentally benign solvents.[1][2][3][10]

These application notes provide a comprehensive guide to the microwave-assisted synthesis of indole-2-carboxylates, designed for researchers, scientists, and professionals in drug development. We will delve into the underlying principles of microwave-assisted synthesis, present detailed, field-proven protocols, and offer insights into reaction optimization and safety.

The Mechanism of Microwave-Assisted Synthesis: Beyond Thermal Heating

Microwave-assisted synthesis relies on the ability of polar molecules and ions within a reaction mixture to absorb microwave energy and convert it into heat. This process, known as dielectric heating, occurs through two primary mechanisms: dipolar polarization and ionic conduction.[8]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the synthesis of indole-2-carboxylates, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction mixture.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.

This direct and volumetric heating is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls. The key advantages stemming from this mechanism include:

  • Rapid and Uniform Heating: Eliminates thermal gradients and localized overheating, leading to more consistent and reproducible results.

  • Superheating of Solvents: Solvents can be heated to temperatures well above their boiling points in sealed microwave vials, dramatically accelerating reaction rates.[6]

  • Enhanced Reaction Rates: The combination of rapid heating and superheating can lead to rate enhancements that are not achievable with conventional heating.

Experimental Protocols for Microwave-Assisted Synthesis of Indole-2-Carboxylates

Several effective methods for the microwave-assisted synthesis of indole-2-carboxylates have been developed. Below are detailed protocols for two prominent and versatile approaches.

Protocol 1: Palladium-Catalyzed Intramolecular Oxidative Coupling

This method provides an efficient route to functionalized 2-methyl-1H-indole-3-carboxylates from readily available anilines. The use of microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.[9]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Microwave Conditions cluster_products Products N-Aryl_Enamine N-Aryl Enamine Microwave_Reactor Microwave Reactor N-Aryl_Enamine->Microwave_Reactor Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Microwave_Reactor Oxidant Cu(OAc)₂ Oxidant->Microwave_Reactor Base K₂CO₃ Base->Microwave_Reactor Solvent DMF Solvent->Microwave_Reactor Indole_Product Indole-3-carboxylate Microwave_Reactor->Indole_Product Intramolecular Oxidative Coupling Temperature 60-80°C Time 3 hours

Caption: Workflow for Pd-catalyzed indole synthesis.

Materials:

Reagent/MaterialGradeSupplier
Substituted AnilineReagentSigma-Aldrich
Methyl acetoacetateReagentSigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)CatalystStrem Chemicals
Copper(II) acetate (Cu(OAc)₂)OxidantAcros Organics
Potassium carbonate (K₂CO₃)BaseFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Microwave synthesis vials (10 mL)---CEM, Biotage, etc.
Magnetic stir bars------

Step-by-Step Procedure:

  • Preparation of the N-Aryl Enamine: In a round-bottom flask, combine the substituted aniline (1.0 mmol) and methyl acetoacetate (1.2 mmol). Heat the mixture at 80°C for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the excess methyl acetoacetate under reduced pressure to obtain the crude N-aryl enamine, which can be used in the next step without further purification.

  • Microwave Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the crude N-aryl enamine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu(OAc)₂ (2.0 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 3 mL of anhydrous DMF to the vial.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 80°C for 3 hours with stirring.

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired indole-3-carboxylate.[9]

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

EntrySubstrateMethodTemperature (°C)Time (h)Yield (%)
1Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoateConventional1101662[9]
2Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoateMicrowave60394[9]
Protocol 2: Condensation of 2-Halo Aryl Aldehydes/Ketones with Ethyl Isocyanoacetate in an Ionic Liquid

This protocol offers a rapid and high-yielding synthesis of indole-2-carboxylic acid esters using an ionic liquid as the reaction medium, which absorbs microwave energy efficiently.[5][11][12][13]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Microwave Conditions cluster_products Products Aryl_Halide 2-Halo Aryl Aldehyde/Ketone Microwave_Reactor Microwave Reactor Aryl_Halide->Microwave_Reactor Isocyanoacetate Ethyl Isocyanoacetate Isocyanoacetate->Microwave_Reactor Catalyst CuI Catalyst->Microwave_Reactor Solvent [bmim]OH Solvent->Microwave_Reactor Indole_Product Indole-2-carboxylate Microwave_Reactor->Indole_Product Condensation/ Cyclization Power 100 W Temperature 50°C Time 10 min

Caption: Workflow for condensation/cyclization synthesis.

Materials:

Reagent/MaterialGradeSupplier
2-Halo Aryl Aldehyde or KetoneReagentCombi-Blocks
Ethyl isocyanoacetateReagentTCI Chemicals
Copper(I) iodide (CuI)CatalystAlfa Aesar
1-Butyl-3-methylimidazolium hydroxide ([bmim]OH)Ionic LiquidIoLiTec
Microwave synthesis vials (10 mL)---CEM, Biotage, etc.
Magnetic stir bars------

Step-by-Step Procedure:

  • Microwave Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine the 2-halo aryl aldehyde or ketone (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), and CuI (0.12 mmol, 12 mol%).

  • Ionic Liquid Addition: Add 2 mL of [bmim]OH to the vial.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant power of 100 W for 10 minutes at 50°C with stirring.[5][11][12]

  • Work-up and Purification: After the reaction, cool the vial to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel to obtain the pure indole-2-carboxylate.[11]

Data Presentation: Substrate Scope and Yields

Entry2-Halo Aryl Aldehyde/KetoneProductTime (min)Yield (%)
12-BromobenzaldehydeEthyl 1H-indole-2-carboxylate1092[11]
22-Bromo-5-methylbenzaldehydeEthyl 5-methyl-1H-indole-2-carboxylate1095[11]
32-ChlorobenzaldehydeEthyl 1H-indole-2-carboxylate1089[11]
42-BromoacetophenoneEthyl 3-methyl-1H-indole-2-carboxylate1093[11]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Insufficient reaction time or temperature.Increase the irradiation time or temperature in small increments.
Catalyst deactivation.Ensure anhydrous conditions and use high-purity reagents.
Side Product Formation Temperature too high, leading to decomposition.Lower the reaction temperature.
Incorrect stoichiometry.Optimize the ratio of reactants, catalyst, and base.
Incomplete Reaction Poor microwave absorption.If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid.
Inefficient stirring.Use a larger stir bar to ensure homogeneous heating.[14]

Safety Considerations for Microwave-Assisted Synthesis

While microwave synthesis is a powerful tool, it is essential to adhere to strict safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[14][15] Laboratory-grade microwave reactors are equipped with safety features such as temperature and pressure sensors, which are crucial for safe operation.[14][15]

  • Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Always use vessels that are rated for the expected temperatures and pressures, and never exceed the manufacturer's recommendations.

  • Solvent Choice: Be aware of the properties of the solvents you are using at high temperatures. Some solvents can decompose or become highly corrosive.

  • Exothermic Reactions: Exercise caution with highly exothermic reactions, as the rapid heating from microwave irradiation can lead to a runaway reaction. Start with small-scale reactions and low power settings to assess the reaction kinetics.[14]

  • Proper Training: Ensure you are properly trained on the operation of the specific microwave reactor you are using.[14]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of indole-2-carboxylates, offering a faster, more efficient, and greener alternative to conventional methods. The protocols and data presented in these application notes provide a solid foundation for researchers to leverage this technology for the rapid synthesis of diverse indole derivatives, thereby accelerating the drug discovery and development process. By understanding the principles of microwave heating and adhering to safe laboratory practices, scientists can fully exploit the potential of this powerful synthetic tool.

References

Application Note: A Guide to In Vitro Profiling of 5-Chloro-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly promising and "privileged" scaffold, underpinning the development of compounds with a wide spectrum of biological activities.[2] These derivatives have demonstrated significant potential in modulating key biological targets, leading to promising therapeutic applications in oncology, neuroscience, and infectious diseases.[2]

A key reason for this interest is their ability to target critical cellular pathways. Many 5-chloro-indole derivatives function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4] Others have been shown to modulate the function of ligand-gated ion channels like the 5-HT₃ receptor or interact with targets such as tubulin.[3][5]

This guide provides an in-depth overview of the essential in vitro assays required to characterize the biological activity of novel 5-chloro-indole compounds. We will move from direct target engagement in biochemical assays to the phenotypic consequences in cell-based systems, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

General Experimental Workflow for Compound Characterization

A logical, tiered approach is critical for efficiently characterizing a new chemical entity. The workflow typically begins with highly specific, target-oriented biochemical assays and progresses to more complex, physiologically relevant cell-based models. This ensures that observed cellular effects can be confidently linked to the compound's mechanism of action.

G cluster_0 Primary Screening (Biochemical) cluster_1 Secondary Screening (Cellular) cluster_2 Mechanism of Action Validation p1 Biochemical Assay (e.g., Kinase Inhibition) p2 Determine IC50 p1->p2 Quantify Potency s1 Cell Viability Assay (e.g., MTT, XTT) p2->s1 Advance Hit Compound m1 Receptor Binding Assay (Determine Ki) p2->m1 Characterize Alternative Targets s2 Determine GI50 s1->s2 Quantify Cellular Efficacy s3 Apoptosis Assay (e.g., Annexin V) s2->s3 Investigate Mechanism of Death s4 Confirm Apoptotic Mechanism s3->s4 m2 Target-Specific Functional Assay (e.g., Ca2+ Influx) m1->m2

Caption: A general experimental workflow for the in vitro screening of 5-chloro-indole derivatives.

Section 1: Biochemical Assays - Direct Target Engagement

Biochemical assays are indispensable for determining if a compound directly interacts with its purified molecular target (e.g., an enzyme or receptor) in a clean, isolated system. This is the first and most crucial step in validating a compound's proposed mechanism of action.

Kinase Inhibition Assays

A prominent mechanism for many anticancer 5-chloro-indole derivatives is the inhibition of protein kinases like EGFR and BRAF.[3] These enzymes catalyze the transfer of a phosphate group from ATP to a substrate. Inhibition is typically measured by quantifying the amount of ADP produced, as this is directly proportional to enzyme activity.

Causality Behind the Method: The ADP-Glo™ Kinase Assay is a widely used, luminescence-based system that offers high sensitivity. It works in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which then fuels a luciferase reaction, producing light. The amount of light is directly proportional to the kinase activity. Using this method allows for precise quantification of enzyme inhibition and determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Objective: To quantify the potency (IC₅₀) of a 5-chloro-indole derivative as an EGFR inhibitor.

Materials:

  • Purified recombinant human EGFR enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA)

  • Test compounds (5-chloro-indole derivatives) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well plates (low volume)

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A common starting concentration is 10 mM, diluted 1:3 for an 8-point curve. This is crucial for generating a dose-response curve to calculate the IC₅₀.

  • Assay Plate Setup: Add 1 µL of the compound solution or DMSO (as a vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of EGFR enzyme solution (at the desired concentration in Kinase Buffer) to each well. Incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Start the reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. This duration should be within the linear range of the reaction, which must be determined during assay development.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and eliminates the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

EGFR/BRAF Signaling Pathway Inhibition

5-chloro-indole compounds often target key nodes in oncogenic signaling pathways. Understanding this context is vital for interpreting assay results.

G GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor 5-Chloro-Indole Compound Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits

Caption: Inhibition of the EGFR/BRAF signaling cascade by a 5-chloro-indole compound.[3]

Section 2: Cell-Based Assays - Assessing Cellular Phenotypes

While biochemical assays confirm target engagement, cell-based assays are essential to determine if this engagement translates into a desired biological effect in a living system. They also provide initial insights into a compound's cell permeability and potential off-target toxicity.

Antiproliferative and Cytotoxicity Assays

These assays are the workhorse of oncology drug discovery, measuring a compound's ability to inhibit cell growth or induce cell death.

Causality Behind the Method: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population.[6] Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT into purple formazan crystals.[3] The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells. A reduction in signal indicates either a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect. This assay is robust, cost-effective, and suitable for high-throughput screening.

Objective: To determine the concentration of a 5-chloro-indole compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell lines (e.g., Panc-1, HT-29, A-549)[6][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (5-chloro-indole derivative) dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl)

  • Sterile 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the 5-chloro-indole compound. Typically, an 8-point, 1:5 or 1:10 dilution series is prepared. Always include a vehicle control (DMSO-treated cells) and a positive control for cell death (e.g., doxorubicin).[6]

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gentle mixing on an orbital shaker can aid this process.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells and determine the GI₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.[3]

Comparative Efficacy of 5-Chloro-Indole Derivatives

The following table summarizes quantitative data from preclinical studies, highlighting the potency of various derivatives.

Compound IDTarget Kinase / Cell LineAssay TypePotency (IC₅₀ / GI₅₀)Reference
Derivative 3e EGFREnzyme InhibitionIC₅₀: 68 nM[4]
Derivative 3e BRAFV600EEnzyme InhibitionMore potent than Erlotinib[4]
Derivative 3b EGFRT790MEnzyme Inhibition8-fold selective vs WT[4]
Various (3a-e) Panc-1, MCF-7, A-549AntiproliferativeGI₅₀: 29 nM - 78 nM[4][6]
Derivative 5f EGFRWTEnzyme InhibitionIC₅₀: 85 nM[3]
Derivative 5g EGFRWTEnzyme InhibitionIC₅₀: 68 nM[3]
Apoptosis Induction Assays

If a compound is cytotoxic, it is critical to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs.

Causality Behind the Method: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore like FITC. By co-staining with Propidium Iodide (PI), a dye that only enters cells with compromised membranes, we can distinguish between different cell populations via flow cytometry:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_0 Cell States cluster_1 Mechanism Live Viable Cell (Annexin V-, PI-) Early Early Apoptotic Cell (Annexin V+, PI-) Live->Early Apoptosis Induction Late Late Apoptotic / Necrotic Cell (Annexin V+, PI+) Early->Late Progression PS Phosphatidylserine (PS) flips to outer membrane Early->PS Membrane Membrane integrity is compromised Late->Membrane Annexin Annexin V-FITC binds to exposed PS PS->Annexin PI Propidium Iodide (PI) enters cell, stains DNA Membrane->PI

Caption: Principle of differentiating cell states using Annexin V and Propidium Iodide (PI) staining.

Objective: To quantify the percentage of apoptotic cells following treatment with a 5-chloro-indole derivative.

Materials:

  • Cells treated with the test compound (at its IC₅₀ or GI₅₀ concentration) for a set time (e.g., 24-48 hours).

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer).

  • Cold Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Treat cells as required. Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Wash the cells with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer is essential.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark to prevent photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Excite with a 488 nm laser and collect fluorescence in the appropriate channels for FITC (typically ~530 nm) and PI (typically >670 nm).

Section 3: Receptor Binding Assays

Beyond oncology, 5-chloro-indole derivatives have shown activity at various receptors, including serotonin (5-HT₃) and sigma receptors.[5][8] Receptor binding assays are used to quantify the affinity of a compound for a specific receptor.

Causality Behind the Method: Radioligand binding assays are the gold standard for determining binding affinity.[9] The principle is competitive displacement. A cell membrane preparation containing the receptor of interest is incubated with a known, fixed concentration of a high-affinity radiolabeled ligand (e.g., ³H-labeled). The test compound (unlabeled) is added in increasing concentrations. If the test compound binds to the same site, it will compete with and displace the radioligand, reducing the amount of radioactivity bound to the membranes. This allows for the calculation of the Ki, or inhibitory constant, which is a true measure of binding affinity.

Objective: To determine the binding affinity (Ki) of a 5-chloro-indole compound for a target receptor.

Materials:

  • Cell membrane preparation expressing the receptor of interest.

  • Radiolabeled ligand with known affinity for the receptor.

  • Test compound (5-chloro-indole derivative).

  • Assay buffer specific to the receptor.

  • Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand (e.g., 10 µM haloperidol for sigma receptors).[8]

  • Glass fiber filter plates (e.g., MultiScreenHTS).[9]

  • Vacuum manifold.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Control Wells: Prepare wells for:

    • Total Binding: Contains membranes and radioligand only.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled competitor to block all specific binding.

  • Incubation: Incubate the plate for a sufficient time at a specific temperature to reach binding equilibrium.

  • Harvesting: Rapidly transfer the contents of the plate to a glass fiber filter plate using a cell harvester. Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand. This step must be fast to prevent dissociation of the bound ligand.

  • Signal Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The 5-chloro-indole scaffold is a highly versatile platform for the development of novel therapeutic agents.[2] A thorough in vitro characterization is paramount to understanding the mechanism of action, potency, and cellular effects of new derivatives. The protocols and workflows detailed in this guide provide a robust framework for this evaluation, from initial biochemical hit identification to detailed cellular and mechanistic validation. By applying these self-validating systems, researchers can confidently advance the most promising candidates in the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the widely-used Japp-Klingemann reaction followed by Fischer indole synthesis, a robust pathway to this valuable indole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and effective method is a two-step process. It begins with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis to construct the final indole ring system.[1][2] This approach offers versatility and is amenable to a range of substituted anilines and β-keto esters.

Q2: What are the essential starting materials for this synthesis?

A2: The key starting materials are 4-chloroaniline, sodium nitrite (for in situ diazotization), and a β-keto ester such as ethyl 2-methylacetoacetate.[3] For the subsequent Fischer indole synthesis step, a strong acid catalyst is required.

Q3: Which acid catalysts are recommended for the Fischer indole synthesis step?

A3: A variety of Brønsted and Lewis acids can be employed.[4] Commonly used Brønsted acids include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[4][5] Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃) are also effective.[4] The choice of catalyst can influence reaction times and yields, with PPA often being a good starting point for this type of cyclization.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. For the Japp-Klingemann step, you should see the disappearance of the starting β-keto ester and the appearance of a new, more polar spot corresponding to the hydrazone. In the Fischer indole synthesis, the hydrazone spot will be consumed as the indole product is formed. Staining with a permanganate solution can be helpful for visualizing the indole product.

Q5: What are the expected spectroscopic signatures for the final product?

A5: For this compound, you can expect to see characteristic signals in ¹H NMR for the indole NH proton (typically a broad singlet), aromatic protons on the chloro-substituted ring, and a singlet for the C3-methyl group. The carboxylic acid proton will also be present, often as a broad singlet at a downfield chemical shift. In ¹³C NMR, you will observe signals for the indole ring carbons, the methyl group, and the carboxylic acid carbonyl.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Hydrazone in the Japp-Klingemann Reaction
Potential Cause Scientific Explanation Recommended Solution
Incomplete Diazotization The diazonium salt is a crucial electrophile. Its formation is temperature-sensitive and requires a stoichiometric amount of nitrous acid. If the temperature is too high, the diazonium salt can decompose.Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite. Ensure the 4-chloroaniline is fully dissolved in the acidic solution before diazotization.
Incorrect pH for Coupling The coupling of the diazonium salt with the enolate of the β-keto ester is pH-dependent. If the solution is too acidic, the concentration of the enolate will be too low for effective reaction.After the formation of the diazonium salt, carefully adjust the pH of the β-keto ester solution to a weakly acidic or neutral range (pH 5-7) using a base like sodium acetate before adding the diazonium salt solution.[6]
Side Reactions of the Diazonium Salt Diazonium salts can undergo side reactions, such as decomposition to form phenols, especially if the temperature is not controlled or if the coupling partner is not added promptly.Prepare the diazonium salt solution and use it immediately in the subsequent coupling step. Avoid letting the diazonium salt solution stand for extended periods.
Problem 2: Low Yield or Failure of the Fischer Indole Synthesis
Potential Cause Scientific Explanation Recommended Solution
Ineffective Acid Catalyst The Fischer indole synthesis is an acid-catalyzed reaction involving a[7][7]-sigmatropic rearrangement.[4][7] The strength and type of acid are critical for promoting this key step. Insufficiently acidic conditions will lead to a sluggish or incomplete reaction.[8]Experiment with different acid catalysts. Polyphosphoric acid (PPA) is often effective as it also acts as a solvent and dehydrating agent.[9] Alternatively, a strong Brønsted acid like sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent can be used.[4]
Substituent Effects Electron-donating groups on the aryl hydrazine can sometimes divert the reaction towards N-N bond cleavage, preventing the necessary[7][7]-sigmatropic rearrangement.[8]While the chloro group is electron-withdrawing, other factors can influence the electronic environment. If issues persist, consider alternative synthetic routes or more forcing reaction conditions (higher temperatures, stronger acids).
Steric Hindrance Significant steric bulk on either the hydrazone or the ketone/aldehyde fragment can hinder the cyclization step.For the synthesis of this compound, steric hindrance is generally not a major issue with the chosen starting materials.
Incomplete Reaction The reaction may require elevated temperatures and sufficient time to go to completion.Ensure the reaction is heated to an appropriate temperature (often >100 °C) and monitor the progress by TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Problem 3: Product Purification and Isolation Issues
Potential Cause Scientific Explanation Recommended Solution
Formation of Tar-like Byproducts Strong acids and high temperatures can lead to the formation of polymeric or tarry side products, which can complicate purification.Use the minimum effective amount of acid catalyst and avoid excessively high temperatures. A gradual increase in temperature can sometimes mitigate byproduct formation.
Difficulty with Recrystallization The crude product may be contaminated with impurities that inhibit crystallization or co-crystallize with the desired product.A phased crystallization approach can be effective. Dissolve the crude product in a basic aqueous solution (e.g., with triethylamine or sodium carbonate) to form the salt, filter to remove insoluble impurities, and then re-acidify to precipitate the purified carboxylic acid.[10]
Product is an Insoluble Solid The final indole-2-carboxylic acid may have low solubility in common organic solvents, making purification by column chromatography challenging.Recrystallization is often the preferred method for purifying the final product.[11] Consider solvent systems like ethanol/water or acetic acid/water.

Experimental Protocols

Protocol 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
  • Diazotization: In a flask cooled to 0-5 °C, dissolve 4-chloroaniline in a solution of hydrochloric acid and water. While maintaining the temperature, add a solution of sodium nitrite in water dropwise. Stir for 30 minutes at 0-5 °C.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of sodium acetate in water. Cool this mixture to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Isolation: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. The hydrazone product will often precipitate. Collect the solid by filtration, wash with cold water, and dry.

Protocol 2: Fischer Indole Synthesis of this compound
  • Cyclization: To a flask containing the dried hydrazone from the previous step, add polyphosphoric acid (PPA).

  • Heating: Heat the mixture with stirring to 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The crude indole product should precipitate.

  • Purification: Collect the crude solid by filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Visualization of Key Processes

Japp-Klingemann Reaction Workflow

Japp_Klingemann_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling A 4-Chloroaniline B NaNO2, HCl 0-5 °C A->B Reacts with C 4-Chlorobenzenediazonium chloride B->C Forms F Hydrazone Intermediate C->F Reacts with Enolate of D D Ethyl 2-methylacetoacetate E Sodium Acetate D->E Base

Caption: Workflow for the Japp-Klingemann reaction.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism Hydrazone Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid-catalyzed Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Indole Indole Product Elimination->Indole

Caption: Key steps in the Fischer indole synthesis mechanism.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield Start Low Product Yield Check_Hydrazone Check Hydrazone Formation (TLC, NMR) Start->Check_Hydrazone Hydrazone_OK Hydrazone Formed Check_Hydrazone->Hydrazone_OK Hydrazone_Fail Hydrazone Not Formed Check_Hydrazone->Hydrazone_Fail Check_Fischer Check Fischer Cyclization (TLC) Fischer_OK Indole Formed Check_Fischer->Fischer_OK Fischer_Fail Indole Not Formed Check_Fischer->Fischer_Fail Hydrazone_OK->Check_Fischer Optimize_JK Optimize Japp-Klingemann: - Temperature Control - pH Adjustment Hydrazone_Fail->Optimize_JK Purification_Loss Check Purification Step: - Recrystallization Solvent - Extraction pH Fischer_OK->Purification_Loss Optimize_Fischer Optimize Fischer Synthesis: - Change Acid Catalyst - Increase Temperature - Increase Reaction Time Fischer_Fail->Optimize_Fischer

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Indole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding and more successful outcomes in your laboratory.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of indole-2-carboxylic acid, focusing on two of the most common and effective methods: the Reissert Indole Synthesis and the Fischer Indole Synthesis.

Reissert Indole Synthesis Troubleshooting

The Reissert synthesis is a powerful method for preparing indoles from o-nitrotoluene and diethyl oxalate.[1][2] The process involves a condensation reaction followed by a reductive cyclization.[1][3]

Question 1: My Reissert synthesis is resulting in a low yield of indole-2-carboxylic acid. What are the potential causes and how can I improve it?

Answer:

Low yields in the Reissert synthesis can often be traced back to two key stages: the initial condensation and the reductive cyclization.

1. Inefficient Condensation of o-Nitrotoluene and Diethyl Oxalate:

  • Causality: The formation of the ethyl o-nitrophenylpyruvate intermediate is a base-catalyzed Claisen condensation. The choice and quality of the base are critical. Sodium ethoxide is commonly used, but potassium ethoxide has been reported to give better results due to its stronger basicity.[1] The presence of moisture can quench the base and significantly reduce the yield.

  • Solution:

    • Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly prepared or high-quality potassium ethoxide.

    • Consider using a stronger base like potassium tert-butoxide in an appropriate solvent if yields remain low.

2. Suboptimal Reductive Cyclization:

  • Causality: The reduction of the nitro group to an amine, followed by intramolecular cyclization, is the final step. The choice of reducing agent and reaction conditions can greatly impact the efficiency of this transformation. Common reducing agents include zinc dust in acetic acid, ferrous sulfate with ammonia, and catalytic hydrogenation.[3][4][5] Incomplete reduction or side reactions during cyclization can lead to a mixture of products and a lower yield of the desired indole-2-carboxylic acid.

  • Solution:

    • Zinc/Acetic Acid: This is a classic and effective method. Ensure the zinc dust is activated (e.g., by washing with dilute HCl) to remove any passivating oxide layer. Maintain a controlled temperature, as the reaction can be exothermic.

    • Catalytic Hydrogenation: This method can be very effective and produce a cleaner product. A study by Wang et al. developed a practical hydrogen reduction process using a Pd-loaded Al-MCM-41 mesoporous catalyst (RS001), which is reusable and leads to a product of excellent purity.[6] Continuous-flow hydrogenation has also been shown to be an efficient method for this step.[7]

    • Alternative Reducing Agents: Ferrous sulfate and ammonium hydroxide are also used, but this can lead to the formation of iron sludge, complicating purification.[6] A method using ferrous hydroxide as a catalyst with hydrazine hydrate as the reductant has also been reported.[8]

Question 2: I am observing significant side product formation in my Reissert synthesis. What are these side products and how can I minimize them?

Answer:

A common side product in the Reissert synthesis is the formation of quinolones.

  • Causality: Under certain reduction conditions, particularly with substrates that have specific substitution patterns (e.g., 7-substituted indoles) and when using catalysts like PtO2 in ethanol, the reaction can be diverted to form quinolones instead of indoles.[3] This occurs through an alternative cyclization pathway of the intermediate amino-keto ester.

  • Solution:

    • Careful Selection of Reducing Conditions: If quinolone formation is observed, switching the reduction system is recommended. For instance, moving from catalytic hydrogenation with PtO2 to a dissolving metal reduction like zinc in acetic acid can favor the desired indole formation.[3]

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the formation of side products early and adjust conditions accordingly.

Fischer Indole Synthesis Troubleshooting

The Fischer indole synthesis is a versatile and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or ketone.[9][10] For the synthesis of indole-2-carboxylic acid, pyruvic acid is the ketone of choice.[10][11]

Question 1: My Fischer indole synthesis of indole-2-carboxylic acid is failing or giving a very low yield. What are the common pitfalls?

Answer:

Failure or low yields in the Fischer indole synthesis can be attributed to several factors, from the stability of the starting materials to the choice of catalyst.

1. Purity and Stability of Starting Materials:

  • Causality: The purity of the phenylhydrazine and pyruvic acid is paramount. Phenylhydrazine can oxidize and decompose on storage, leading to impurities that can interfere with the reaction.

  • Solution:

    • Use freshly distilled or purified phenylhydrazine.

    • Ensure the pyruvic acid is of high purity.

2. Inappropriate Acid Catalyst and Conditions:

  • Causality: The choice of acid catalyst is critical and often substrate-dependent.[9][12][13] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[9][12][14] The concentration and strength of the acid can influence the reaction rate and the formation of side products.[15] Excessively harsh conditions can lead to degradation.

  • Solution:

    • Catalyst Screening: It is often necessary to empirically screen a variety of acid catalysts to find the optimal one for your specific substrate. PPA is often a good starting point.[12]

    • Temperature Control: The reaction often requires heating, but excessive temperatures can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature and reaction time.[12] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[12]

3. Substituent Effects:

  • Causality: Electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, leading to cleavage as a side reaction instead of the desired[12][12]-sigmatropic rearrangement.[15][16] This is a known issue in the synthesis of certain substituted indoles.[16]

  • Solution:

    • If you are working with a substituted phenylhydrazine and experiencing low yields, consider using a milder Lewis acid catalyst which can sometimes favor the desired cyclization.[16]

Question 2: I am seeing multiple spots on my TLC plate during my Fischer indole synthesis. What are the likely side products and how can I avoid them?

Answer:

The formation of multiple products is a common challenge in the Fischer indole synthesis.

  • Causality:

    • Aldol Condensation: The acidic conditions and elevated temperatures can promote the self-condensation of pyruvic acid.[17]

    • Friedel-Crafts-type Reactions: The reactive intermediates or starting materials can react with the aromatic ring in an undesired manner.[17]

    • Incomplete Reaction: Unreacted starting materials or intermediates will appear as extra spots.

  • Solution:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions.[17]

    • Slow Addition: Adding the pyruvic acid slowly to the reaction mixture containing the phenylhydrazine and acid can help to keep its concentration low and reduce self-condensation.

    • One-Pot Procedures: To minimize handling and potential side reactions, consider a one-pot procedure where the hydrazone formation and indolization occur in the same vessel without isolating the intermediate.[12]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for indole-2-carboxylic acid, Reissert or Fischer?

A1: Both the Reissert and Fischer syntheses are viable routes to indole-2-carboxylic acid, and the "better" method often depends on the available starting materials, scale of the reaction, and the desired substitution pattern on the indole ring.

  • Reissert Synthesis: This method is advantageous when starting from substituted o-nitrotoluenes. It is a robust method that can be scaled up.[6]

  • Fischer Indole Synthesis: This is a very versatile method that can be used to prepare a wide variety of substituted indoles.[13] For the synthesis of the parent indole-2-carboxylic acid, it is a very direct route using commercially available phenylhydrazine and pyruvic acid.[10]

Q2: How can I effectively purify crude indole-2-carboxylic acid?

A2: The purification of indole-2-carboxylic acid can be challenging due to its polarity and potential for zwitterion formation.

  • Recrystallization: This is a common and effective method for obtaining high-purity material. A mixed solvent system, such as methanol and water, can be effective.[15] It's important to screen different solvents to find the optimal conditions for your specific product.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-acidic impurities. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then the indole-2-carboxylic acid is precipitated by the addition of acid.[18]

  • Column Chromatography: Silica gel chromatography can be used for purification. A typical mobile phase could be a gradient of ethyl acetate in hexane or dichloromethane, often with a small amount of methanol to increase polarity. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to prevent streaking of the carboxylic acid on the column.[18]

  • Triethylamine Salt Formation: A patented method describes dissolving the crude product in an organic solvent and adding triethylamine to precipitate the triethylamine salt of indole-2-carboxylic acid. This salt can then be filtered, dissolved in water, and the pure indole-2-carboxylic acid is precipitated by the addition of a mineral acid.[19]

Q3: Can I use acetaldehyde in the Fischer indole synthesis to produce the parent indole, which I can then carboxylate?

A3: The direct synthesis of the parent indole using acetaldehyde in the Fischer indole synthesis is problematic and often fails.[9][15] A more reliable approach is to synthesize indole-2-carboxylic acid using pyruvic acid, which can then be decarboxylated in a subsequent step to yield the parent indole if desired.[11][17]

Experimental Protocols & Data

Table 1: Comparison of Catalysts for Fischer Indole Synthesis
CatalystTypeTypical ConditionsNotes
Polyphosphoric Acid (PPA) Brønsted Acid80-120 °C, neat or in a high-boiling solventOften gives good yields and is a strong dehydrating agent.[12]
Zinc Chloride (ZnCl₂) Lewis Acid150-200 °C, neatA classic and effective catalyst, but requires high temperatures.[9]
p-Toluenesulfonic Acid (pTSA) Brønsted AcidReflux in a solvent like toluene or xylenesA milder acid catalyst, useful for sensitive substrates.[12]
Hydrochloric Acid (HCl) / Sulfuric Acid (H₂SO₄) Brønsted AcidIn a solvent like ethanol or acetic acidStrong acids that can be effective but may also promote side reactions.[9][12]

Experimental Workflow: Reissert Indole Synthesis

Reissert_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Purification o_nitrotoluene o-Nitrotoluene intermediate Ethyl o-nitrophenylpyruvate o_nitrotoluene->intermediate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate base Base (e.g., KOEt) in Anhydrous Solvent base->intermediate product Indole-2-carboxylic Acid intermediate->product reducing_agent Reducing Agent (e.g., Zn/AcOH) reducing_agent->product crude_product Crude Product product->crude_product Work-up pure_product Pure Indole-2-carboxylic Acid crude_product->pure_product purification Purification (Recrystallization or Acid-Base Extraction) purification->pure_product

Caption: A generalized workflow for the Reissert synthesis of indole-2-carboxylic acid.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Workflow cluster_step1 Step 1: Hydrazone Formation (Optional Isolation) cluster_step2 Step 2: Indolization cluster_step3 Step 3: Purification phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone of Pyruvic Acid phenylhydrazine->hydrazone pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone product Indole-2-carboxylic Acid hydrazone->product Heat acid_catalyst Acid Catalyst (e.g., PPA, ZnCl₂) acid_catalyst->product crude_product Crude Product product->crude_product Work-up pure_product Pure Indole-2-carboxylic Acid crude_product->pure_product purification Purification (Column Chromatography or Recrystallization) purification->pure_product

Caption: A generalized workflow for the Fischer synthesis of indole-2-carboxylic acid.

References

Technical Support Center: Purification of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this compound.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Purity After Initial Synthesis

Symptom: The crude product shows significant impurities upon analysis by techniques such as HPLC or TLC.

Potential Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials is a common impurity.

    • Solution: Ensure the synthesis reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS). If necessary, extend the reaction time or consider optimizing the reaction temperature.

  • Side Reactions: The synthesis of indole derivatives can sometimes lead to the formation of side products.

    • Solution: Review the synthetic route for potential side reactions.[1] For instance, in a Fischer indole synthesis, incorrect acid concentration or temperature can lead to unwanted byproducts.[1] Consider adjusting reaction conditions to minimize these.

  • Degradation: Indole compounds can be sensitive to strong acids, high temperatures, and light, leading to decomposition.

    • Solution: During workup and purification, avoid prolonged exposure to harsh conditions. Use moderate temperatures for solvent evaporation and protect the compound from light.

Troubleshooting Workflow: Low Purity

Caption: Troubleshooting logic for addressing low product purity.

Issue 2: Difficulty in Crystallization/Recrystallization

Symptom: The purified compound fails to crystallize from solution, or the recrystallization process yields an oil or amorphous solid.

Potential Causes & Solutions:

  • Residual Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: Re-purify the material using an alternative method, such as column chromatography, before attempting recrystallization again.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for crystallization.

    • Solution: A systematic solvent screen is recommended. Start with single solvents of varying polarity (e.g., ethanol, ethyl acetate, toluene, hexanes). If single solvents are unsuccessful, try binary solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[2] The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Supersaturation Issues: The solution may be too concentrated or cooled too rapidly, leading to the formation of an oil rather than crystals.

    • Solution: Try a more dilute solution. After dissolving the compound at an elevated temperature, allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.

Issue 3: Co-elution of Impurities During Column Chromatography

Symptom: Impurities are not effectively separated from the desired product during column chromatography.

Potential Causes & Solutions:

  • Suboptimal Eluent System: The polarity of the mobile phase may not be appropriate for achieving good separation.

    • Solution: Methodically adjust the eluent system. If using a hexane/ethyl acetate system, for example, try varying the ratio to find the optimal polarity.[3] Running a series of TLC plates with different solvent systems can quickly identify a promising eluent for column chromatography.

  • Column Overloading: Applying too much crude material to the column can lead to poor separation.

    • Solution: Use an appropriate amount of crude material for the size of the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Improper Column Packing: Voids or channels in the silica gel can result in band broadening and inefficient separation.

    • Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent and then poured into the column, is often more effective than "dry packing."

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the final purification of this compound?

A1: Recrystallization is often the most effective method for the final purification of this compound, provided a suitable solvent system can be identified. This technique is excellent for removing small amounts of impurities and typically yields a crystalline solid with high purity. Common solvent systems to explore include ethanol/water, ethyl acetate/hexanes, or toluene.[2][3]

Q2: How can I assess the purity of the final product?

A2: A combination of analytical techniques should be used to confirm the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: What are some potential impurities to be aware of during the synthesis of this compound?

A3: Depending on the synthetic route, potential impurities could include:

  • Starting materials (e.g., 4-chlorophenylhydrazine and ethyl 2-methylacetoacetate for a Japp-Klingemann synthesis).

  • Isomeric byproducts.

  • Products of side reactions, such as decarboxylation of the indole-2-carboxylic acid.[1][6]

  • Residual solvents from the reaction or purification steps.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically an off-white to light-colored solid. The melting point can be found in chemical databases and literature, but it is important to note that values may vary slightly.

Solvent Selection Logic for Recrystallization

Caption: A logical workflow for selecting a suitable recrystallization solvent.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₀H₈ClNO₂[7]
Molecular Weight210 g/mol [7]

Experimental Protocol: Recrystallization

This is a general protocol and may require optimization.

  • Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent system.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For improved yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

5-Chloro-3-methyl-1H-indole-2-carboxylic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Introduction

Welcome to the technical support guide for this compound (CAS: 16381-47-8). This molecule is a key synthetic intermediate in medicinal chemistry and drug development, valued for its substituted indole scaffold.[1][2] However, the inherent reactivity of the indole nucleus presents unique challenges related to stability and degradation during storage, handling, and experimentation.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability profile of this compound, offering troubleshooting solutions and validated protocols in a direct question-and-answer format to ensure the integrity of your experiments.

Section 1: Core Chemical Profile & Intrinsic Stability

Understanding the molecule's structure is fundamental to predicting its behavior. The electron-rich indole ring system is susceptible to oxidation, while the carboxylic acid group can undergo decarboxylation under certain conditions. The chloro- and methyl- substituents also influence the electronic properties and reactivity of the scaffold.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 16381-47-8[3]
Molecular Formula C₁₀H₈ClNO₂[3]
Molecular Weight 209.63 g/mol [1]
Appearance Off-white to pinkish solid[1]
Incompatible Materials Strong oxidizing agents[4]
Key Structural Features Electron-rich indole ring, C2-carboxylic acid, C3-methyl group, C5-chloro substituentN/A

Section 2: FAQs on Stability, Storage, and Handling

This section addresses the most common questions regarding the day-to-day use of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Exposure to light, moisture, and atmospheric oxygen can initiate degradation pathways. Many indole derivatives are known to be light-sensitive.[5]

Q2: My solid sample has developed a yellow or brownish tint over time. What does this indicate?

This discoloration is a classic sign of oxidation. The indole ring is electron-rich and highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[6] The initial oxidation products are often highly colored, conjugated species. To prevent this, always store the compound under an inert atmosphere and protected from light.

Q3: I am dissolving the compound for an experiment. Are there any specific solvents or pH conditions I should avoid?

Yes. While soluble in many organic solvents, care must be taken.

  • Solvent Purity: Avoid using solvents that may contain peroxides (e.g., aged THF or ether), as these can accelerate oxidative degradation.

  • pH Sensitivity: The indole nucleus can be sensitive to harsh basic conditions, which may lead to degradation.[7] While the carboxylic acid requires a basic solution for deprotonation, use the mildest effective base and avoid prolonged exposure or high temperatures. Strongly acidic conditions can also promote side reactions. Buffer your solution if pH control is critical for your experiment.

Q4: Is this compound thermally stable? I need to run a reaction at an elevated temperature.

Indole-2-carboxylic acids are known to undergo thermal decarboxylation (loss of CO₂) at high temperatures to form the corresponding indole.[8] While the exact decomposition temperature for this specific substituted indole is not widely published, you should assume it is a potential risk. If heating is necessary, conduct a small-scale trial and monitor the reaction closely by TLC or LC-MS for the appearance of a non-polar byproduct with a mass of 165.59 g/mol (5-chloro-3-methyl-1H-indole). Running the reaction under an inert atmosphere can mitigate oxidative degradation, which is often accelerated by heat.

Section 3: Troubleshooting Experimental Failures

When experiments yield unexpected results, compound instability is a frequent culprit. This section provides a logical framework for diagnosing these issues.

Q1: My LC-MS/HPLC analysis shows several unexpected peaks that weren't in the initial starting material. What are they?

Unexpected peaks are often degradation products. The cause can be traced to sample preparation, handling, or the analytical method itself.

  • Causality: The indole ring is easily oxidized, especially at the C2 and C3 positions, a process that can be catalyzed by light, air, or trace metals.[9][10] This leads to the formation of oxindoles or further cleavage of the pyrrole ring.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown analytical peaks.

  • Common Degradants:

Degradation TypeMass ChangePutative StructureCommon Cause(s)
Oxidation +16 Da5-Chloro-2-hydroxy-3-methyl-1H-indole-2-carboxylic acid or Oxindole derivatives.[9]Air, peroxides, light, metal catalysts
Decarboxylation -44 Da5-chloro-3-methyl-1H-indoleHigh temperature, harsh acidic/basic conditions
Ring Cleavage VariableAnthranilate derivatives or other fragments.[10]Strong oxidation, prolonged stress

Q2: My reaction yield is poor, and I suspect the starting material is degrading under the reaction conditions. How can I confirm this?

Confirming degradation requires systematic investigation. Run a control experiment where the starting material is subjected to the full reaction conditions (solvent, temperature, base/acid) but without the coupling partner or key reagent.

  • Expert Insight: The purpose of this control is to isolate the stability of your indole from the reactivity. If you observe significant consumption of the starting material in this control experiment, degradation is the primary cause of your low yield.

  • Solutions:

    • Lower the Temperature: If thermally liable, run the reaction at the lowest possible temperature.

    • Inert Atmosphere: Always run reactions involving indoles under a rigorously inert atmosphere (N₂ or Ar) to prevent oxidation.

    • Protecting Groups: For complex syntheses, consider protecting the indole nitrogen (e.g., as a Boc or SEM derivative) to prevent side reactions, though this adds steps to the synthesis.

Section 4: Protocols for Forced Degradation Studies

To proactively understand the stability of this compound, a forced degradation study is essential.[11][12] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways. This is a critical step in developing stability-indicating analytical methods.[13]

Protocol 4.1: General Sample Preparation and Analysis

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL with the same solvent. This is your unstressed, time-zero (T₀) sample.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with UV and MS detection.

Protocol 4.2: Acid and Base Hydrolysis

  • Acid: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

  • Base: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

  • Incubation: Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 8 hours.

  • Analysis: Before injection, neutralize the samples (base for the acid sample, acid for the base sample). Analyze against the T₀ control.

Protocol 4.3: Oxidative Degradation

  • Stress Condition: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample directly against the T₀ control.

Protocol 4.4: Photostability

  • Guideline: This protocol is based on ICH Guideline Q1B.[14]

  • Sample Prep: Place a thin layer of solid compound in a transparent container. Prepare a solution (~100 µg/mL) in a transparent vial.

  • Control: Prepare identical "dark" control samples wrapped completely in aluminum foil.

  • Exposure: Place the test and dark control samples in a photostability chamber, exposing them to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze both the light-exposed and dark control samples. Any degradation observed in the exposed sample but not the dark control is attributed to photolytic effects.

Section 5: Potential Degradation Pathways

Based on the known chemistry of indole derivatives, the following degradation pathways are most likely for this compound.[6][8][9]

Caption: Major potential degradation pathways for the title compound.

References

Technical Support Center: Fischer Indole Synthesis of 5-Chloroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Fischer indole synthesis to prepare 5-chloroindoles. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this powerful reaction, with a specific focus on identifying and mitigating the formation of unwanted byproducts.

Introduction

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, offering a robust method for constructing the indole nucleus from an arylhydrazine and a suitable carbonyl compound under acidic conditions.[1][2] The synthesis of 5-chloroindoles, key intermediates in numerous pharmaceutical agents, typically employs (4-chlorophenyl)hydrazine as the starting material.[3] While versatile, the reaction is not without its complexities. Harsh acidic conditions and elevated temperatures can lead to a variety of side reactions, complicating purification and reducing yields.[4][5] This guide will illuminate the common byproducts encountered and provide actionable strategies to optimize your synthesis for a cleaner, more efficient outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when synthesizing 5-chloroindoles using the Fischer method?

A1: Several classes of byproducts are frequently observed. These include:

  • Regioisomers: If an unsymmetrical ketone is used, cyclization can occur on either side of the ketone, leading to isomeric indole products. For example, the reaction of (4-chlorophenyl)hydrazine with 2-pentanone could theoretically yield both 5-chloro-2-methyl-3-ethyl-1H-indole and 7-chloro-2-methyl-3-ethyl-1H-indole, although one is typically favored.[6][7]

  • Aniline Derivatives: Cleavage of the weak N-N bond in the hydrazone or a key intermediate is a significant competing pathway. This results in the formation of 4-chloroaniline and other related impurities.[6][8] This side reaction is particularly prevalent when using starting materials with electron-donating groups, which can over-stabilize intermediates that lead to cleavage.[9]

  • Dimeric and Polymeric Materials (Tar): The highly acidic and often hot conditions of the reaction can promote self-condensation of reactants or polymerization of the desired indole product, leading to the formation of intractable tars.[10] This is especially problematic with sensitive substrates.

  • Incompletely Cyclized Intermediates: Under insufficiently acidic or thermal conditions, the reaction may stall after the key[7][7]-sigmatropic rearrangement, leading to the accumulation of di-imine intermediates that do not fully cyclize and eliminate ammonia.[1][11]

  • Dehalogenated Products: While less common under standard Fischer conditions, loss of the chloro-substituent to yield the parent indole can occur, particularly if harsh reductive conditions or certain catalysts are inadvertently present.[6]

Q2: How does the choice of acid catalyst affect byproduct formation?

A2: The acid catalyst is a critical variable.[12][13] Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[14] The choice and concentration can significantly influence the reaction pathway:

  • Strong Brønsted Acids (PPA, H₂SO₄): These are effective at promoting the necessary protonation steps and cyclization but can also accelerate decomposition and tar formation, especially at high temperatures.[5]

  • Lewis Acids (ZnCl₂): Often considered milder, Lewis acids can coordinate to the nitrogen atoms, facilitating the rearrangement while potentially minimizing some degradation pathways. They can sometimes offer better regioselectivity.[7]

  • Acid Concentration: Insufficient acid will lead to incomplete reaction, while excessive acid concentration increases the likelihood of degradation and polymerization. Empirical optimization is often necessary for a specific substrate pair.[8]

Q3: My reaction with an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve the selectivity?

A3: Regioselectivity is governed by a combination of steric and electronic factors during the formation of the enamine intermediate and the subsequent[7][7]-sigmatropic rearrangement.[7][15] To favor a single isomer:

  • Catalyst Screening: The ratio of isomers can change dramatically with the acid used. Experiment with a range of both Brønsted and Lewis acids.[7][16]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic preference for one isomer over the other.[7]

  • Steric Hindrance: The reaction will often favor cyclization at the less sterically hindered α-carbon of the ketone. Choosing a ketone where one side is significantly bulkier can strongly direct the outcome.[7]

Troubleshooting Guide

This section addresses specific experimental problems with probable causes and actionable solutions.

Problem StatementProbable Cause(s)Recommended Solution(s)
Low Yield & Dark, Tarry Reaction Mixture 1. Excessive Temperature/Time: The most common cause. The desired 5-chloroindole product or intermediates are decomposing under the harsh reaction conditions.[5] 2. Inappropriate Acid Catalyst: The chosen acid (e.g., PPA) may be too aggressive for the specific substrates, promoting polymerization and other side reactions.[5]1. Optimize Conditions: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. Systematically lower the reaction temperature and shorten the reaction time. Microwave-assisted synthesis can sometimes improve yields by allowing for rapid heating to a precise temperature, reducing overall heating time.[5] 2. Screen Catalysts: Test a milder acid catalyst. If using PPA or H₂SO₄, consider switching to ZnCl₂ or p-toluenesulfonic acid (PTSA).[12]
Multiple Spots on TLC, Difficult Purification 1. Formation of Regioisomers: Use of an unsymmetrical ketone without sufficient regiocontrol.[6] 2. N-N Bond Cleavage: Conditions favor the cleavage of the hydrazone intermediate, leading to 4-chloroaniline and other amine byproducts.[8][9] 3. Aldol Condensation: If the carbonyl component has α-hydrogens, it can undergo acid-catalyzed self-condensation.[8]1. Address Regioselectivity: Refer to FAQ Q3. If separation is unavoidable, meticulous column chromatography is required. Consider using a symmetrical ketone if the synthetic plan allows.[6] 2. Minimize Cleavage: Use the mildest possible conditions (temperature and acid strength) that still allow for indolization. In some cases, using a Lewis acid can be beneficial.[9] 3. Optimize Hydrazone Formation: Consider a two-step procedure. First, form the hydrazone under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid). Isolate and purify the hydrazone before subjecting it to the harsher cyclization conditions. This removes the free carbonyl compound and prevents self-condensation.[5]
Reaction Fails or Stalls (Incomplete Conversion) 1. Insufficiently Strong Acid/Catalyst: The activation energy for the[7][7]-sigmatropic rearrangement is not being overcome.[5] 2. Water in the Reaction: Water can hydrolyze the hydrazone intermediate back to the starting materials.[15] 3. Purity of Starting Materials: Impurities in the (4-chlorophenyl)hydrazine or carbonyl compound can inhibit the reaction.[5][8]1. Increase Acidity/Temperature: Cautiously increase the reaction temperature or switch to a stronger acid catalyst (e.g., from acetic acid to PPA).[5] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. If using a hydrazine hydrochloride salt, the generated HCl is often sufficient, but ensure other sources of water are excluded. Using a reagent like Eaton's reagent (P₂O₅/MeSO₃H) can be effective as the P₂O₅ acts as a drying agent.[15] 3. Verify Starting Material Purity: Use freshly recrystallized or distilled starting materials. Check the purity by NMR or melting point before starting the reaction.[5]

Visualizing Reaction Pathways

To better understand the formation of the desired product versus a key byproduct, the following diagrams illustrate the mechanistic pathways.

Core Fischer Indole Synthesis Mechanism

The diagram below outlines the accepted mechanism for the formation of the 5-chloroindole product.

Fischer_Indole_Synthesis Hydrazine 4-Chlorophenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (-H₂O) Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Ene-hydrazine Enamine->ProtonatedEnamine + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement ProtonatedEnamine->Rearrangement Key Step Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Aromatization & Cyclization Indole 5-Chloroindole (Product) Aminal->Indole - NH₃

Caption: Main reaction pathway for the Fischer indole synthesis.

Competing Byproduct Formation Pathways

This diagram shows how side reactions branch off from the main pathway, leading to common byproducts like aniline derivatives and regioisomers.

Byproduct_Formation cluster_regio Regioisomer Formation ProtonatedEnamine Protonated Ene-hydrazine Rearrangement [3,3]-Sigmatropic Rearrangement ProtonatedEnamine->Rearrangement Desired Path Cleavage N-N Bond Cleavage ProtonatedEnamine->Cleavage Side Reaction Product Desired 5-Chloroindole Rearrangement->Product Aniline 4-Chloroaniline Byproduct Cleavage->Aniline UnsymmKetone Unsymmetrical Ene-hydrazine Isomers UnsymmKetone->ProtonatedEnamine Path A Rearrangement2 Alternative [3,3] Rearrangement UnsymmKetone->Rearrangement2 Path B Regioisomer Isomeric Indole Byproduct Rearrangement2->Regioisomer

Caption: Branch points leading to common reaction byproducts.

Experimental Protocol: A General Procedure

This protocol describes a representative synthesis of a 5-chloroindole and should be optimized for specific substrates.

Synthesis of 5-chloro-2-methyl-1H-indole from (4-chlorophenyl)hydrazine and acetone.

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation & Cyclization (One-Pot): To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (1 eq).

  • Add acetone (1.1 eq) to the flask.

  • Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine) to the mixture. The addition is exothermic.

  • Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Workup: Allow the mixture to cool slightly, then very carefully and slowly pour it onto a large amount of crushed ice with stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-methyl-1H-indole.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

References

Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important indole derivative. Here, we will delve into the common synthetic challenges and provide practical, evidence-based solutions in a comprehensive question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most established and versatile method is a two-step sequence commencing with the Japp-Klingemann reaction, followed by a Fischer indole synthesis.[1][2] This approach involves the reaction of a diazonium salt of 4-chloroaniline with ethyl 2-methylacetoacetate to form an intermediate hydrazone. This hydrazone is then cyclized under acidic conditions to yield the ethyl ester of the target compound, which is subsequently hydrolyzed to the final carboxylic acid.

Q2: What are the critical parameters that influence the overall yield of the synthesis?

A2: The overall yield is highly dependent on the optimization of both the Japp-Klingemann and the Fischer indole synthesis steps. Key parameters include:

  • Purity of starting materials: Impurities in 4-chloroaniline or ethyl 2-methylacetoacetate can lead to significant side reactions.

  • Reaction temperature: Precise temperature control is crucial for both steps to minimize decomposition and side product formation.

  • Choice and concentration of the acid catalyst in the Fischer indole synthesis directly impacts the rate of cyclization and the formation of byproducts.[3]

  • pH of the reaction medium in the Japp-Klingemann reaction is critical for the coupling of the diazonium salt.

  • Work-up and purification procedures: Inefficient extraction or purification techniques can lead to significant product loss.

Q3: Are there any major safety concerns associated with this synthesis?

A3: Yes, several safety precautions must be strictly followed. 4-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[4][5][6] Ethyl 2-methylacetoacetate is a combustible liquid.[7][8] The use of strong acids like polyphosphoric acid (PPA) or sulfuric acid in the Fischer indole synthesis requires handling with extreme care due to their corrosive nature.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

II. Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield or Failure of the Japp-Klingemann Reaction

Symptoms:

  • Low or no formation of the intermediate hydrazone.

  • A complex mixture of products is observed by TLC or LC-MS analysis.

  • The reaction mixture develops a dark tar-like consistency.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Incomplete Diazotization The diazonium salt is the electrophile in the Japp-Klingemann reaction. If it is not formed efficiently, the subsequent coupling reaction will not proceed.Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite to the acidic solution of 4-chloroaniline. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite.
Decomposition of the Diazonium Salt Aryl diazonium salts are thermally unstable and can decompose, especially at elevated temperatures, leading to a variety of byproducts.Prepare the diazonium salt fresh and use it immediately. Maintain a low temperature throughout the reaction.
Incorrect pH for Coupling The enolate of ethyl 2-methylacetoacetate is the nucleophile. The pH of the reaction must be controlled to ensure a sufficient concentration of the enolate without promoting side reactions of the diazonium salt.The reaction is typically buffered with sodium acetate. Ensure the pH is maintained in the optimal range for the coupling reaction, which is generally mildly acidic to neutral.
Side Reactions of the β-Ketoester Under strongly basic conditions, ethyl 2-methylacetoacetate can undergo self-condensation or other side reactions.Add the diazonium salt solution to the solution of the β-ketoester and buffer to maintain better control over the reaction conditions.
Problem 2: Low Yield in the Fischer Indole Synthesis Step

Symptoms:

  • Poor conversion of the hydrazone to the indole ester.

  • Formation of multiple products, including regioisomers and colored impurities.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Suboptimal Acid Catalyst The Fischer indole synthesis is acid-catalyzed. The choice of acid (Brønsted or Lewis) and its concentration are critical for the[5][5]-sigmatropic rearrangement.[3]Screen various acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride. The optimal catalyst can be substrate-dependent.
N-N Bond Cleavage A significant side reaction is the cleavage of the N-N bond in the protonated hydrazone intermediate, leading to the formation of 4-chloroaniline and other degradation products.Optimize the reaction temperature and acid concentration. Milder conditions may favor the desired cyclization over N-N bond cleavage.
Formation of Regioisomers Although less common with a 2-substituted acetoacetate, improper reaction conditions can potentially lead to alternative cyclization pathways.Ensure the starting hydrazone is pure. The structure of the hydrazone dictates the regioselectivity of the Fischer indole synthesis.
Decomposition of the Product The indole product can be sensitive to strong acids and high temperatures, leading to degradation and the formation of colored impurities.Monitor the reaction progress by TLC and avoid prolonged reaction times or excessive temperatures once the reaction is complete.
Problem 3: Difficulties in Purification and Isolation

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Co-elution of impurities during column chromatography.

  • Low recovery after purification.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Presence of Tarry Byproducts High temperatures and strong acids can lead to the formation of polymeric or tarry materials that complicate purification.Optimize the reaction conditions to minimize byproduct formation. Consider a preliminary filtration through a pad of silica gel or celite to remove insoluble tars before proceeding with chromatography or recrystallization.
Inappropriate Solvent System The choice of solvent for extraction and chromatography is crucial for efficient separation of the product from impurities.For extraction of the indole ester, use a water-immiscible organic solvent like ethyl acetate or dichloromethane.[9] For column chromatography, a gradient of ethyl acetate in hexanes is often effective.[10] For the final carboxylic acid, a mixture of an alcohol and water can be a good recrystallization system.
Incomplete Hydrolysis of the Ester If the hydrolysis of the ethyl ester to the carboxylic acid is not complete, the starting material will contaminate the final product.Monitor the hydrolysis reaction by TLC until all the starting ester has been consumed. Ensure a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate

This protocol is a representative procedure and may require optimization.

Step 1: Japp-Klingemann Reaction to form the Hydrazone Intermediate

  • In a beaker, dissolve 4-chloroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature below 5 °C. Stir for 15 minutes to ensure complete diazotization.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate (1 eq.) and sodium acetate (3 eq.) in ethanol. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ethanol solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • The precipitated hydrazone can be collected by filtration, washed with water, and then a small amount of cold ethanol.

Step 2: Fischer Indole Synthesis

  • In a round-bottom flask, add the dried hydrazone from the previous step.

  • Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

  • Heat the reaction mixture to 80-100 °C. The optimal temperature and time should be determined by monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.

  • The precipitated crude ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis to this compound
  • Dissolve the purified ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexanes or ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with cold dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The final product can be recrystallized from a suitable solvent system, such as ethanol/water.

IV. Visualizing the Workflow

Diagram 1: Overall Synthetic Workflow

G A 4-Chloroaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C 4-Chlorophenyl diazonium chloride B->C E Japp-Klingemann Reaction (NaOAc, EtOH, 0-5 °C) C->E D Ethyl 2-methylacetoacetate D->E F Intermediate Hydrazone E->F G Fischer Indole Synthesis (Acid catalyst, Heat) F->G H Ethyl 5-chloro-3-methyl- 1H-indole-2-carboxylate G->H I Hydrolysis (NaOH, EtOH, Reflux) H->I J 5-Chloro-3-methyl- 1H-indole-2-carboxylic acid I->J

Caption: Synthetic pathway to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_0 Japp-Klingemann Issues cluster_1 Fischer Indole Issues cluster_2 Purification Issues Start Low Yield of Final Product Step1 Analyze Japp-Klingemann Step Start->Step1 Step2 Analyze Fischer Indole Step Start->Step2 Step3 Analyze Purification Step Start->Step3 JK1 Incomplete Diazotization? Step1->JK1 JK2 Incorrect pH? Step1->JK2 JK3 Decomposition? Step1->JK3 FI1 Suboptimal Catalyst? Step2->FI1 FI2 N-N Cleavage? Step2->FI2 FI3 Decomposition? Step2->FI3 P1 Inefficient Extraction? Step3->P1 P2 Poor Recrystallization? Step3->P2 P3 Column Chromatography Loss? Step3->P3

Caption: Decision tree for troubleshooting low product yield.

V. References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from --INVALID-LINK--

  • MetaSci Inc. (n.d.). Safety Data Sheet Ethyl 2-methylacetoacetate. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2011, January 27). Safety Data Sheet: Ethyl 2-methylacetoacetate. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from --INVALID-LINK--

  • C/D/N Isotopes, Inc. (2015). 4-Chloroaniline-2,3,5,6-d4 - Safety Data Sheet.

  • ECHEMI. (n.d.). 4-Chloroaniline SDS, 106-47-8 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 5). ETHYL 2-ACETOXY-2-METHYLACETOACETATE - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (2025, April 24). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • PubMed. (2017, June 2). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 2-methylacetoacetate 90 609-14-3. Retrieved from --INVALID-LINK--

  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 9). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016, September 20). What are the special considerations for the Japp-Klingemann reaction? Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from --INVALID-LINK--

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from --INVALID-LINK--

  • Slideshare. (2020, June 3). Japp klingemann reaction. Retrieved from --INVALID-LINK--

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from --INVALID-LINK--

  • Reddit. (2017, February 21). [Named Reaction #5]: Fischer Indole Synthesis. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). A three-component Fischer indole synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low yield in Docosanedioic acid synthesis. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (n.d.). Japp-Klingemann Reaction. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). KR100411599B1 - Process for preparation of 5-substituted indole derivatives. Retrieved from --INVALID-LINK--

  • YouTube. (2020, June 3). Japp Klingemann Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indole chemistry. As a senior application scientist, I understand that while the indole scaffold is a cornerstone of medicinal chemistry, its synthesis can be fraught with challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your experimental work. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that can arise during the synthesis of substituted indoles, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low Yields in Fischer Indole Synthesis

You're attempting a Fischer indole synthesis, but the yield of your desired substituted indole is disappointingly low or the reaction is failing altogether.

Low yields in the Fischer indole synthesis are a frequent challenge and can be attributed to several factors, including suboptimal reaction conditions and the electronic nature of your substrates.[1][2]

  • Underlying Cause 1: Inappropriate Acid Catalyst. The choice and concentration of the acid catalyst are critical and often require empirical optimization.[1] The acidity of the medium influences the rate of the key[1][1]-sigmatropic rearrangement.

    • Solution: Systematically screen a panel of acid catalysts, such as ZnCl₂, polyphosphoric acid (PPA), HCl, or H₂SO₄. Vary the concentration of the chosen catalyst to find the optimal conditions for your specific substrates.

  • Underlying Cause 2: Suboptimal Reaction Temperature and Time. The Fischer indole synthesis is sensitive to temperature.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.

    • Solution: Optimize the reaction temperature and monitor the progress using thin-layer chromatography (TLC) to determine the ideal reaction time.[2]

  • Underlying Cause 3: Electronic Effects of Substituents. Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as an undesirable side reaction instead of the intended cyclization.[1][3][4] This is a known issue in the synthesis of 3-aminoindoles.[1][3]

    • Solution: If your carbonyl compound contains a strong electron-donating group, consider using a Lewis acid catalyst (e.g., ZnCl₂) which can sometimes improve the efficiency of the cyclization.[3] Alternatively, a different synthetic route that is less sensitive to these electronic effects may be necessary.

  • Underlying Cause 4: Steric Hindrance. Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction, leading to lower yields.[1]

    • Solution: If significant steric hindrance is suspected, you may need to explore alternative synthetic strategies or consider using starting materials with less bulky groups that can be modified later in the synthetic sequence.

Problem 2: Poor Regioselectivity in Indole Functionalization

You are attempting to functionalize your indole, but you are obtaining a mixture of N-substituted, C2-substituted, and/or C3-substituted products.

The indole nucleus possesses multiple nucleophilic sites, with the C3 position being the most electron-rich and typically the most reactive towards electrophiles.[5] The N-H proton is acidic and can be deprotonated to form a nucleophilic anion. This often leads to challenges in controlling regioselectivity.

  • Challenge 2a: N-Alkylation vs. C3-Alkylation. This is a classic problem in indole chemistry.[5][6]

    • Underlying Cause: The regioselectivity of alkylation is highly dependent on the reaction conditions, particularly the base, solvent, and counterion.[7] Incomplete deprotonation of the indole N-H can lead to reaction at the C3 position.[5]

    • Solution:

      • Choice of Base and Solvent: To favor N-alkylation, use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete deprotonation of the indole nitrogen.[5][7] DMF is often preferred as it helps to dissolve the intermediate indole anion, promoting N-alkylation.[5]

      • Reaction Temperature: Increasing the reaction temperature generally favors the thermodynamically more stable N-alkylated product.[5]

      • Protecting Groups: If selective C3-alkylation is desired, protecting the indole nitrogen with a suitable protecting group is the most effective strategy. Common protecting groups include tosyl (Ts), Boc, and benzyl (Bn).[7][8]

  • Challenge 2b: C2 vs. C3 Functionalization. While C3 is the kinetically favored site for electrophilic attack, achieving substitution at the C2 position can be challenging.

    • Underlying Cause: The inherent electronic properties of the indole ring favor reaction at C3.

    • Solution:

      • Directed C2-Functionalization: Specific synthetic methods have been developed to achieve C2 functionalization. This often involves the use of a directing group on the indole nitrogen or employing umpolung strategies to reverse the normal reactivity of the C2 position.[9]

      • Blocking the C3 Position: If the C3 position is blocked with a substituent, electrophilic attack may be directed to the C2 position.

Problem 3: Difficulties with Protecting Groups

You are using a protecting group on the indole nitrogen, but you are encountering issues with its introduction or removal.

N-protection is a crucial strategy in indole synthesis to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations.[7][10] However, the choice, application, and cleavage of these groups can present their own set of challenges.

  • Challenge 3a: Choosing the Right Protecting Group.

    • Considerations: The ideal protecting group should be stable to the reaction conditions of the subsequent steps and easy to remove under mild conditions that do not affect other functional groups in the molecule.[7] Electron-withdrawing groups like tosyl (Ts) and Boc decrease the electron density of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[7] Electron-donating groups like benzyl (Bn) have the opposite effect.[7]

    • Recommendation: A thorough review of the planned synthetic route is necessary to select a compatible protecting group. For example, the allyloxycarbonyl (Aloc) group is suitable for orthogonal protection in Fmoc/tBu-based solid-phase peptide synthesis.[11]

  • Challenge 3b: Inefficient Protection or Deprotection.

    • Underlying Cause: Incomplete reactions during the protection or deprotection steps can lead to complex mixtures and purification difficulties. Some protecting groups, like pivaloyl, are notoriously difficult to remove.[10]

    • Solution:

      • Optimization: Ensure you are using the correct stoichiometry of reagents and optimal reaction conditions (temperature, solvent, and reaction time).

      • Alternative Cleavage Methods: For stubborn protecting groups, explore alternative deprotection strategies. For instance, while N-Boc groups are typically removed with acid, a mild method using oxalyl chloride in methanol can be effective for acid-sensitive substrates.[7] For the robust N-pivaloyl group, treatment with lithium diisopropylamide (LDA) at elevated temperatures has proven effective.[7][10]

Problem 4: Purification Challenges

You have completed your indole synthesis, but you are struggling to purify the final product from starting materials, byproducts, and regioisomers.

Purification of substituted indoles can be challenging due to the presence of closely related isomers and byproducts with similar polarities.[2][12]

  • Underlying Cause: The crude reaction mixture may contain unreacted starting materials, catalysts, and various isomeric products.

  • Solution:

    • Column Chromatography: This is the most widely used and effective method for purifying indoles.[2] A silica gel column with a gradient elution system, often using a mixture of hexanes or petroleum ether and ethyl acetate, is a good starting point.[2] The addition of a small amount of a basic modifier like triethylamine (TEA) to the eluent can sometimes improve the separation of basic indole derivatives.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[13]

    • Reverse-Phase Chromatography: For highly polar or challenging separations, reverse-phase flash chromatography using a C18-functionalized silica gel can be a valuable alternative.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Möhlau synthesis is giving a low yield and a mixture of products. What can I do?

This is a known issue with the Bischler-Möhlau synthesis, which often requires harsh conditions and can lead to poor yields and unpredictable regioselectivity.[1] Recent advancements have shown that using milder conditions, such as employing lithium bromide as a catalyst or utilizing microwave irradiation, can lead to improved outcomes.[1] Isotopic labeling studies have also provided mechanistic insights that can help in understanding and potentially controlling the reaction pathway.[14]

Q2: I am trying to synthesize a C3-substituted indole, but the reaction is not working well. Are there any general tips?

The synthesis of 3-substituted indoles is a broad area with many established methods.[15][16] The success of a particular synthesis will depend on the specific substituents you are trying to introduce. For direct C3-alkylation, which can be challenging with simple alkyl halides, using a catalyst like B(C₆F₅)₃ has been shown to be effective.[17] For more complex substitutions, methods involving the reaction of indoles with various electrophiles in the presence of a suitable catalyst are commonly employed.

Q3: What are the key challenges in palladium-catalyzed indole synthesis?

Palladium-catalyzed methods offer powerful alternatives to traditional named reactions for indole synthesis.[18][19][20][21][22] However, challenges can include the need for pre-functionalized starting materials (e.g., o-haloanilines), catalyst deactivation, and controlling regioselectivity in certain cases.[18][19] The choice of ligand for the palladium catalyst is often crucial for achieving high yields and selectivity.

Q4: How can I improve the regioselectivity of my Fischer indole synthesis when using an unsymmetrical ketone?

The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by the choice of acid catalyst and the electronic and steric nature of the substituents on both the arylhydrazine and the ketone.[23] Electron-withdrawing groups on the phenylhydrazine ring can disfavor the formation of one of the possible regioisomers.[23][24] Computational studies have shown that the formation of the observed major indole product is often energetically favored.[24] Careful selection of the acid catalyst and reaction conditions can help to maximize the yield of the desired isomer.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indole

This protocol describes a standard method for the protection of the indole nitrogen with a di-tert-butyl dicarbonate (Boc) group.

  • To a solution of the indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).[7]

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fischer Indole Synthesis of 2-phenylindole (Illustrative Example)

This protocol provides an example of the Fischer indole synthesis.

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Key Steps in the Fischer Indole Synthesis

Fischer_Indole_Synthesis A Arylhydrazine + Carbonyl B Hydrazone Formation A->B Acid catalyst C [3,3]-Sigmatropic Rearrangement (Rate-determining step) B->C Heat, Acid D Rearomatization C->D E Cyclization & Elimination of NH3 D->E F Substituted Indole E->F

Caption: Workflow of the Fischer Indole Synthesis.

Diagram 2: Troubleshooting Low Yields in Fischer Indole Synthesis

Troubleshooting_FIS Start Low Yield in Fischer Indole Synthesis Q1 Have you optimized the acid catalyst? Start->Q1 Sol1 Screen different acid catalysts (ZnCl2, PPA, HCl, H2SO4) and vary concentration. Q1->Sol1 No Q2 Are reaction temperature and time optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Systematically vary temperature and monitor reaction by TLC. Q2->Sol2 No Q3 Are there strong electron-donating groups on the carbonyl? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Consider Lewis acid catalyst or an alternative synthetic route. Q3->Sol3 Yes End Yield Improved Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Strategies for Mitigating Polymerization in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indole-containing molecules. Polymerization is a frequent and often frustrating side reaction in many classical indole syntheses, leading to reduced yields, purification challenges, and at times, complete reaction failure. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, prevent, and resolve polymerization issues, ensuring the successful synthesis of your target indole derivatives.

Part 1: Frequently Asked Questions (FAQs) - Understanding Indole Polymerization

This section addresses common questions regarding the underlying causes of polymerization during indole synthesis.

Q1: What is the primary driving force behind indole polymerization during synthesis?

The indole nucleus is an electron-rich aromatic system. The highest occupied molecular orbital (HOMO) is localized at the C2-C3 double bond, making this position highly susceptible to electrophilic attack. Under the acidic conditions often employed in classical indole syntheses like the Fischer, Bischler-Möhlau, and Reissert methods, the indole nitrogen can be protonated, further activating the ring towards nucleophilic attack by another indole molecule. This initiates a chain reaction leading to the formation of oligomers and polymers.

Q2: How do reaction conditions contribute to polymerization?

Several factors can exacerbate polymerization:

  • Strong Acids: Both Brønsted and Lewis acids, which are often used as catalysts, can promote polymerization by protonating the indole ring and creating highly reactive intermediates.[1][2][3] The choice and concentration of the acid are critical parameters that require careful optimization.[3]

  • High Temperatures: Elevated temperatures can accelerate the rate of polymerization and other side reactions, leading to the formation of complex, often intractable, tarry byproducts.[4]

  • Presence of Oxidants: Oxygen from the air and exposure to light can initiate oxidative polymerization through radical mechanisms, especially with electron-rich indole derivatives.[5]

Q3: Are certain indole synthesis methods more prone to polymerization than others?

Yes, classical methods that rely on harsh acidic conditions are generally more susceptible.

  • Fischer Indole Synthesis: This method often requires strong acids and high temperatures, creating a fertile ground for polymerization.[1][2]

  • Bischler-Möhlau Indole Synthesis: Historically, this synthesis was notorious for its harsh conditions, leading to poor yields and significant polymerization.[6][7]

Modern variations of these syntheses and newer methods often employ milder conditions to circumvent this issue.

Part 2: Troubleshooting Guides for Specific Indole Syntheses

This section provides detailed troubleshooting strategies for common indole synthesis methods where polymerization is a known issue.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges. The acidic catalyst, essential for the key[8][8]-sigmatropic rearrangement, is also the primary culprit in promoting polymerization.

Problem: Low yield of the desired indole with significant formation of a dark, insoluble precipitate or tar.

This is a classic sign of polymerization. The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting Workflow: Fischer Indole Synthesis

fischer_troubleshooting start Low Yield & Polymerization Observed check_acid Step 1: Evaluate Acid Catalyst start->check_acid check_temp Step 2: Optimize Temperature & Reaction Time check_acid->check_temp If polymerization persists solution Improved Yield & Minimized Polymerization check_acid->solution Problem Resolved check_protection Step 3: Consider N-Protection check_temp->check_protection If polymerization persists check_temp->solution Problem Resolved check_inhibitor Step 4: Add Radical Inhibitor check_protection->check_inhibitor If oxidative polymerization is suspected check_protection->solution Problem Resolved check_inhibitor->solution Problem Resolved

Caption: Troubleshooting workflow for polymerization in Fischer indole synthesis.

Step 1: Evaluate the Acid Catalyst

The choice of acid is paramount. While strong Brønsted acids like H₂SO₄ and HCl are effective, they can be overly harsh.

  • Actionable Advice:

    • Switch to a Lewis Acid: Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃ can be effective and sometimes milder alternatives to Brønsted acids.[1]

    • Use a Solid-Supported Acid: Amberlyst-15 or other acidic resins can be used as heterogeneous catalysts, which can be easily filtered off and sometimes lead to cleaner reactions.

    • Optimize Acid Concentration: Perform a series of small-scale reactions to find the minimum catalyst loading required for efficient cyclization.

Comparative Data: Acid Catalysts in Fischer Indole Synthesis

Acid CatalystTypical ConditionsAdvantagesDisadvantages
H₂SO₄ 10-20% in EtOH, refluxInexpensive, strong catalystHigh potential for polymerization and charring
Polyphosphoric Acid (PPA) Neat, 80-150 °CGood for challenging substratesViscous, difficult to work with, harsh conditions
ZnCl₂ Fused, neat or in a high-boiling solventEffective Lewis acidCan be hygroscopic, requires anhydrous conditions
BF₃·OEt₂ DCM or DCE, 0 °C to refluxMilder than many Brønsted acidsMoisture sensitive, can be expensive

Step 2: Optimize Temperature and Reaction Time

Often, reactions are heated for longer than necessary at temperatures that are too high.

  • Actionable Advice:

    • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting hydrazone and the formation of the indole product. Stop the reaction as soon as the starting material is consumed.

    • Systematic Temperature Screening: Run the reaction at a series of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and byproduct formation.[4]

Step 3: Consider N-Protection of the Indole Nucleus

Protecting the indole nitrogen is one of the most effective strategies to prevent polymerization. The protecting group reduces the electron-donating ability of the nitrogen and sterically hinders the approach of other indole molecules. The tert-butyloxycarbonyl (Boc) and tosyl (Ts) groups are commonly used.[6][9]

Experimental Protocol: N-Boc Protection of Indole

  • Dissolution: Dissolve the indole (1.0 equiv) in anhydrous acetonitrile or dichloromethane.

  • Addition of Base and Catalyst: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) and a suitable base such as triethylamine (1.5 equiv).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the N-Boc protected indole by flash column chromatography.

Experimental Protocol: Deprotection of N-Boc Indole

  • Dissolution: Dissolve the N-Boc protected indole in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection.

  • Work-up: Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Experimental Protocol: N-Tosyl Protection of Indole

  • Base Treatment: To a solution of indole (1.0 equiv) in anhydrous THF or DMF, add sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Addition of Tosyl Chloride: After the evolution of hydrogen ceases, add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the N-tosyl indole by recrystallization or flash column chromatography.

Experimental Protocol: Deprotection of N-Tosyl Indole

  • Dissolution: Dissolve the N-tosyl indole (1.0 equiv) in a 2:1 mixture of THF and methanol.[6][7]

  • Addition of Base: Add cesium carbonate (Cs₂CO₃) (3.0 equiv).[6][7]

  • Reaction: Stir the mixture at room temperature or reflux, monitoring the reaction by TLC or HPLC.

  • Work-up: Evaporate the solvents under reduced pressure. Add water to the residue and collect the solid product by filtration, or extract with an organic solvent if the product is not a solid.

Step 4: Use of Radical Inhibitors

If the polymerization is suspected to be a result of oxidative processes, the addition of a radical inhibitor can be beneficial.

  • Actionable Advice:

    • Degas Solvents: Before use, sparge the reaction solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Add an Inhibitor: Add a small amount (0.1-1 mol%) of a radical scavenger such as butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to the reaction mixture.[10][11][12][13][14][15][16][17]

Bischler-Möhlau Indole Synthesis

This synthesis of 2-arylindoles from an α-bromo-acetophenone and excess aniline can be plagued by polymerization due to the harsh conditions traditionally employed.

Problem: Formation of a complex mixture of byproducts and a low yield of the desired 2-arylindole.

Troubleshooting Strategies:

  • Milder Reaction Conditions: Recent advancements have shown that the use of microwave irradiation can significantly reduce reaction times and improve yields, thereby minimizing the formation of polymeric byproducts.[6][7]

  • Alternative Catalysts: The use of lithium bromide as a catalyst has been reported to promote the reaction under milder conditions than traditional methods.[7]

  • Solvent Choice: The choice of solvent can have a profound impact. High-boiling polar aprotic solvents may be beneficial in some cases.

Part 3: Advanced Strategies for Polymerization Prevention

For particularly sensitive substrates or large-scale syntheses where polymerization can be a significant issue, more advanced strategies may be required.

Alternative Protecting Groups

While Boc and tosyl are workhorse protecting groups, other options are available that may offer advantages in specific synthetic routes.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: This group is stable to a wide range of conditions but can be selectively removed with fluoride sources like tetrabutylammonium fluoride (TBAF).

  • Pivaloyl Group: Due to its steric bulk, the pivaloyl group can protect both the N-1 and C-2 positions of the indole ring. However, its removal can be challenging, often requiring strong basic conditions.[18]

Analytical Detection of Oligomers

Early detection of oligomer formation can be crucial for optimizing reaction conditions.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS can often detect the presence of dimers, trimers, and higher-order oligomers in the crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of polymers often leads to broad, unresolved signals in the ¹H NMR spectrum. The appearance of these signals can be an early indicator of polymerization.

  • Gel Permeation Chromatography (GPC): For more detailed analysis, GPC can be used to determine the molecular weight distribution of the polymeric byproducts.

Mechanism of Acid-Catalyzed Indole Polymerization

indole_polymerization Indole Indole ProtonatedIndole Protonated Indole (Indoleninium ion) Indole->ProtonatedIndole + H⁺ Dimer Dimer ProtonatedIndole->Dimer + Indole - H⁺ Trimer Trimer Dimer->Trimer + Indole - H⁺ Polymer Polymer/Oligomer Trimer->Polymer + n Indole - n H⁺

Caption: Simplified mechanism of acid-catalyzed indole polymerization.

By understanding the fundamental causes of polymerization and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their indole syntheses, leading to higher yields, easier purifications, and ultimately, more successful research and development endeavors.

References

Technical Support Center: Stability of Indole Compounds Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of indole-containing compounds in acidic environments. The inherent reactivity of the indole nucleus, particularly its susceptibility to electrophilic attack and polymerization under acidic conditions, presents unique challenges in synthesis, purification, and formulation. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.

Troubleshooting Guide

This section addresses specific experimental problems you may encounter. Each issue is followed by a systematic troubleshooting workflow, explaining the underlying chemical principles and offering actionable solutions.

Issue 1: Unexpected Side Products and Polymerization During Acid-Catalyzed Reactions

Scenario: You are performing an acid-catalyzed reaction, such as a Pictet-Spengler synthesis or an acid-mediated deprotection, and you observe a complex mixture of products, often including insoluble, deeply colored materials, instead of your desired indole derivative.

Underlying Causality: The indole nucleus is electron-rich and highly nucleophilic, particularly at the C3 position. In the presence of strong acids, the indole ring can be protonated, primarily at C3, to form a reactive indoleninium ion.[1] This cation is a potent electrophile that can be attacked by another neutral indole molecule, initiating a cascade of dimerization, trimerization, and ultimately, polymerization.[2][3] This is a common cause of reaction failure and low yields.

Troubleshooting Workflow:

  • Re-evaluate Acid Strength and Concentration:

    • Rationale: The rate of protonation and subsequent polymerization is highly dependent on the acid's pKa and its concentration. Strong acids like concentrated HCl, H₂SO₄, or neat trifluoroacetic acid (TFA) can aggressively promote side reactions.[4][5][6]

    • Action:

      • If possible, switch to a weaker Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, FeCl₃) that may favor the desired reaction pathway over indole protonation.[7]

      • Perform a concentration screen. Often, catalytic amounts of acid are sufficient, whereas stoichiometric or solvent-level quantities are detrimental. For instance, Pictet-Spengler reactions can sometimes be optimized with 50% TFA in a solvent like dichloromethane (DCE) rather than neat TFA.[6]

  • Control Temperature:

    • Rationale: Polymerization reactions often have a higher activation energy than the desired transformation.

    • Action: Run the reaction at a lower temperature. If the reaction is sluggish at room temperature, consider cooling it to 0 °C or even -78 °C before the addition of the acid.[5]

  • Protect the Indole Nitrogen:

    • Rationale: The reactivity of the indole ring can be significantly modulated by installing a protecting group on the nitrogen atom. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the indole ring, making it less susceptible to electrophilic attack and polymerization.[8][9]

    • Action:

      • Consider protecting the indole nitrogen with groups like tosyl (Ts), Boc (tert-butyloxycarbonyl), or phenylsulfonyl (PhSO₂).[9][10]

      • Be mindful that the protecting group must be stable to the reaction conditions and easily removable later. Boc groups, for instance, are acid-labile and would not be suitable for strongly acidic reactions unless that is the intended deprotection step.[9]

  • Substrate Pre-complexation (for specific reactions):

    • Rationale: In reactions like the Pictet-Spengler, the key step is the intramolecular cyclization of an iminium ion onto the indole C2 or C3 position.[4][5] Ensuring the formation of this intermediate before extensive indole-indole reactions occur is crucial.

    • Action: Pre-mix the amine and aldehyde/ketone components to allow for imine formation before introducing the acid catalyst. This can favor the desired intramolecular cyclization over intermolecular polymerization.

Workflow Diagram: Troubleshooting Indole Polymerization

start Problem: Unexpected Polymerization acid_check Step 1: Evaluate Acid - Strength (pKa) - Concentration start->acid_check temp_control Step 2: Control Temperature - Lower reaction temp (0 °C, -78 °C) acid_check->temp_control If polymerization persists resolution Resolution: Clean Reaction acid_check->resolution Successful protection Step 3: Use N-Protecting Group - EWGs (e.g., Tosyl, Boc) - Reduces ring nucleophilicity temp_control->protection If side reactions continue temp_control->resolution Successful precomplex Step 4: Alter Reaction Sequence - Pre-form key intermediates (e.g., imine) protection->precomplex If applicable to mechanism protection->resolution Successful precomplex->resolution

Caption: A systematic approach to diagnosing and solving acid-induced indole polymerization.

Issue 2: Degradation of Indole-Containing Products During Purification

Scenario: Your reaction appears successful by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude mixture. However, during purification by silica gel column chromatography, you experience significant product loss, streaking on the column, or the isolation of new, unexpected compounds.

Underlying Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst. For sensitive indole derivatives, prolonged exposure to the silica surface can be equivalent to treating the compound with a mild acid, leading to on-column degradation, dimerization, or rearrangement.[11]

Troubleshooting Workflow:

  • Neutralize the Stationary Phase:

    • Rationale: Deactivating the acidic sites on the silica gel is the most direct way to prevent on-column degradation.

    • Action:

      • Prepare a slurry of the silica gel in the initial mobile phase containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (typically 0.1-1% v/v).

      • Alternatively, use commercially available deactivated or neutral silica gel.

  • Change the Stationary Phase:

    • Rationale: Other stationary phases are less acidic than silica.

    • Action:

      • Consider using alumina (basic or neutral grade) for chromatography.

      • For highly polar compounds, reverse-phase chromatography (e.g., C18) using buffered mobile phases (e.g., ammonium acetate, formic acid in low concentrations) can be an excellent alternative.

  • Minimize Contact Time:

    • Rationale: The extent of degradation is proportional to the time the compound spends on the column.

    • Action:

      • Use flash chromatography rather than gravity chromatography to expedite the separation.

      • Optimize the mobile phase to ensure the product elutes with a reasonable retention factor (Rf ≈ 0.2-0.4) to avoid long elution times.

  • Alternative Purification Methods:

    • Rationale: Chromatography is not always the best or only option.

    • Action:

      • Recrystallization: If your product is a solid, this is often the best method to obtain high-purity material without degradation.

      • Distillation: For volatile, thermally stable indoles, distillation (including steam distillation for trace indole removal) can be effective.[12]

      • Acid-Base Extraction: If your indole has a basic or acidic handle, a liquid-liquid extraction workup can be used for purification.

Data Table: Stationary Phase Selection for Indole Purification

Stationary PhaseTypical pHRecommended Use CasePotential Issues
Standard Silica Gel4-5For robust, non-acid-sensitive indoles.High risk of degradation for sensitive compounds.
Neutralized Silica Gel~7General-purpose for most indole derivatives.Base may interfere with some functional groups.
Alumina (Neutral)~7Good alternative to neutralized silica.Can have different selectivity than silica.
Alumina (Basic)>8For compounds sensitive to acid but stable to base.Not suitable for base-labile compounds.
Reverse-Phase (C18)N/A (pH set by mobile phase)Excellent for polar indoles; analytical separation.Requires buffered mobile phases; may be costly for large scale.

Frequently Asked Questions (FAQs)

Q1: At what pH does indole start to become unstable?

A1: There is no single pH threshold, as stability is highly dependent on the indole's substitution pattern, temperature, and the specific acid present. However, issues can arise even in mildly acidic conditions. The pKa of the protonated indole (indoleninium ion) is approximately -3.6, indicating that it is a very weak base and requires a strong acid for significant protonation.[1] Nevertheless, acid-catalyzed reactions like dimerization can occur even with catalytic amounts of acid, which can be present in unbuffered aqueous solutions or on surfaces like silica gel.[2][11] For many sensitive indoles, maintaining a pH above 6 is a safe practice during workup and storage.

Q2: My indole-containing drug substance is degrading in an acidic formulation. What are the likely degradation products?

A2: The degradation pathway can be complex, but common products arise from initial protonation at C3.

  • Dimers and Oligomers: The most common degradation pathway involves the electrophilic indoleninium ion being attacked by a neutral indole molecule. This can lead to various dimers (e.g., C2-C3' linked), trimers, and higher-order oligomers, often appearing as insoluble colored precipitates.[3][13]

  • Ring-Opened Products: In the presence of water and strong acid, the pyrrole ring can undergo cleavage. For example, some degradation pathways can lead to the formation of anthranilate derivatives.[14]

  • Oxidation Products: While not strictly acid-catalyzed, acidic conditions can make indoles more susceptible to oxidation. Products like oxindole and isatin can be formed, especially if oxidizing agents are present.[14][15]

Q3: How does trifluoroacetic acid (TFA) affect indoles? I use it for peptide cleavage and HPLC.

A3: TFA is a strong acid commonly used for deprotecting acid-labile groups (like Boc) and as a mobile phase modifier in reverse-phase HPLC. It can be quite harsh on indoles.

  • In Peptide Synthesis: During cleavage of peptides containing tryptophan (an indole derivative), TFA can promote modification of the indole side chain. To prevent this, "scavengers" like triisopropylsilane (TIS) and water are added to the cleavage cocktail. These scavengers trap the reactive carbocations generated during deprotection before they can alkylate the electron-rich indole ring.

  • In HPLC: Low concentrations of TFA (0.05-0.1%) are used to protonate silanol groups on the column and act as an ion-pairing agent, improving peak shape. For most indoles, this brief exposure during chromatography is acceptable. However, if you are collecting fractions and evaporating the solvent, the TFA concentration will increase, potentially causing degradation of sensitive compounds. It is advisable to neutralize the collected fractions with a base like ammonia or pyridine before storage or further use.

  • As a Reagent: TFA can also be used as a reagent or catalyst in reactions involving indoles, such as N-trifluoroacetylation or Pictet-Spengler reactions.[6][16][17] The outcome depends heavily on the other reagents, temperature, and concentration.[17][18]

Q4: Can I use an N-H indole directly in a Friedel-Crafts or other Lewis acid-catalyzed reaction?

A4: It is generally not recommended. The indole N-H proton is acidic (pKa ≈ 17 in DMSO), and the nitrogen lone pair is also Lewis basic.[19] Many Lewis acids will coordinate strongly with the indole nitrogen. This deactivates the indole ring towards the desired electrophilic substitution and can lead to a complex mixture or no reaction at all. For these types of reactions, it is almost always necessary to protect the indole nitrogen with a group that is stable to the Lewis acid conditions (e.g., tosyl, benzyl).[8]

Diagram: Indole Acid-Catalyzed Dimerization Mechanism

cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Indole1 Indole (Nucleophile) Indoleninium Indoleninium Ion (Electrophile) Indole1->Indoleninium Protonation at C3 H_plus H+ Indole2 Another Indole Molecule Dimer_Cation Dimer Cation Indole2->Dimer_Cation C3 of Indole2 attacks C2 of Indoleninium Dimer Stable Dimer Product Dimer_Cation->Dimer Loss of H+

Caption: The fundamental mechanism of acid-catalyzed dimerization of indole.

References

Technical Support Center: Separation of Regioisomers in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of regioisomer formation during indole synthesis. As a Senior Application Scientist, I've seen firsthand how the co-synthesis of closely related isomers can complicate downstream applications and purification schemes. This document provides in-depth troubleshooting advice, detailed separation protocols, and the underlying chemical principles to empower you to tackle these challenges effectively.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is the formation of regioisomers a frequent problem in indole synthesis?

The formation of regioisomers is a common challenge due to the nuanced mechanisms of many classical indole syntheses. In reactions like the Fischer, Bischler-Möhlau, and Larock syntheses, the cyclization step can often occur at different positions on the aniline or precursor molecule, leading to a mixture of products. The directing effects of substituents on the starting materials, steric hindrance, and the reaction conditions (e.g., acidity, catalyst) all play a critical role in determining the regioselectivity of the reaction.[1][2][3] For instance, in the Fischer indole synthesis, the cyclization of an unsymmetrical ketone with a phenylhydrazine can lead to two different enamine intermediates, which then rearrange to form distinct indole regioisomers.[3]

Q2: What are the most common pairs of regioisomers I am likely to encounter?

The specific regioisomers you'll encounter are highly dependent on the synthetic route and the substitution pattern of your starting materials. Some common examples include:

  • 4- and 6-substituted indoles: Often formed in Fischer indole synthesis when using a meta-substituted phenylhydrazine.

  • 5- and 7-substituted indoles: Also a common outcome of the Fischer indole synthesis with meta-substituted phenylhydrazines.

  • 2- and 3-substituted indoles: Can be a challenge in Larock indole synthesis, where the regioselectivity is influenced by the steric and electronic properties of the alkyne substituents.[4][5]

  • 2-aryl and 3-aryl indoles: A known issue in the Bischler-Möhlau synthesis, where the reaction mechanism can proceed through different pathways leading to these isomers.[6]

Q3: Before I attempt a separation, how can I confirm that I have a mixture of regioisomers?

Spectroscopic analysis is your first line of investigation.

  • Thin Layer Chromatography (TLC): Co-spotting your reaction mixture with an authentic standard of the desired product (if available) can be very informative. If you observe two closely eluting spots, you likely have an isomeric mixture. However, be aware that some regioisomers have very similar polarities and may not separate well on TLC.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying regioisomers. The chemical shifts and coupling patterns of the aromatic protons on the indole core are highly sensitive to the substitution pattern. For example, the protons on the benzene portion of the indole ring will exhibit different splitting patterns and chemical shifts depending on the positions of the substituents.

  • Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can sometimes be distinct, aiding in their differentiation.[8][9]

Troubleshooting Guides for Specific Indole Syntheses

Fischer Indole Synthesis

Problem: My Fischer indole synthesis with a meta-substituted phenylhydrazine gave a mixture of 4- and 6-substituted indoles that are inseparable by standard column chromatography.

This is a classic challenge. The polarity of 4- and 6-substituted indoles can be very similar, making their separation on silica gel difficult.

Underlying Cause: The cyclization step in the Fischer indole synthesis involves a[1][1]-sigmatropic rearrangement. With a meta-substituent on the phenylhydrazine, the rearrangement can proceed in two different directions, leading to the formation of both the 4- and 6-substituted products. The ratio of these products is influenced by the steric and electronic nature of the substituent and the acid catalyst used.[1]

Solutions & Protocols:

  • Optimization of Chromatographic Conditions:

    • Change the Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity. Reverse-phase silica (C18) is another excellent option, particularly for less polar indoles.

    • Solvent System Modification: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or a trace of acid/base) can improve separation. For particularly stubborn separations, consider a shallow gradient elution.

  • Protocol 1: Column Chromatography with a Modified Eluent

    • Column Packing: Pack a long, narrow column with 100-200 mesh silica gel. A longer column provides more theoretical plates and better resolution.

    • Sample Loading: Dissolve the crude mixture in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and load the dry powder onto the top of the column. This "dry loading" technique often leads to better band sharpness.

    • Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5). Gradually increase the polarity of the eluent in small increments (e.g., 1-2% increase in ethyl acetate per column volume). Collect small fractions and analyze them by TLC.

  • Fractional Crystallization: If the isomeric mixture is solid, fractional crystallization can be a powerful purification technique.[10][11]

    • Protocol 2: Fractional Crystallization

      • Solvent Screening: Identify a solvent or solvent mixture in which one regioisomer is significantly less soluble than the other, especially at lower temperatures. This often requires screening a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, toluene, or mixtures with hexanes).

      • Dissolution: Dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

      • Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling is crucial for the formation of pure crystals.

      • Isolation and Analysis: Collect the crystals by filtration and wash them with a small amount of the cold solvent. Analyze the purity of the crystals and the mother liquor by NMR or HPLC. It may be necessary to repeat the crystallization process to achieve high purity.

Larock Indole Synthesis

Problem: My Larock indole synthesis with an unsymmetrical alkyne produced a mixture of 2,3-disubstituted regioisomers.

Underlying Cause: The regioselectivity of the Larock indole synthesis is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond.[5] Generally, the bulkier substituent on the alkyne tends to be placed at the 2-position of the indole to minimize steric interactions. However, electronic effects can also play a significant role, and in some cases, can lead to a mixture of products or even reverse the selectivity.[4]

Solutions & Protocols:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand can influence the regioselectivity. Experimenting with different phosphine ligands (e.g., PPh₃, Xantphos) or N-heterocyclic carbene (NHC) ligands might favor the formation of one regioisomer over the other.[12]

  • Preparative TLC/HPLC: For small-scale purifications, preparative TLC can be an effective method. For larger scales or more challenging separations, preparative HPLC is often the method of choice.

    • Protocol 3: Preparative Thin-Layer Chromatography (TLC)

      • Solvent System Optimization: Find a solvent system that provides good separation of the regioisomers on an analytical TLC plate.

      • Plate Preparation: Use a large (e.g., 20x20 cm) preparative TLC plate with a thick layer of silica gel (e.g., 1000-2000 µm).

      • Sample Application: Dissolve the crude mixture in a small amount of a volatile solvent and carefully apply it as a thin, uniform line across the origin of the plate.

      • Development: Develop the plate in a chamber saturated with the chosen solvent system.

      • Visualization and Extraction: Visualize the separated bands under UV light. Carefully scrape the silica gel corresponding to each band into separate flasks. Extract the product from the silica gel with a polar solvent (e.g., ethyl acetate or methanol), filter, and concentrate the filtrate.[13]

Bischler-Möhlau Indole Synthesis

Problem: The Bischler-Möhlau synthesis resulted in an unpredictable mixture of regioisomers, and I am unsure how to control the outcome.

Underlying Cause: The Bischler-Möhlau synthesis is notorious for its often unpredictable regioselectivity due to competing mechanistic pathways.[2][6] The reaction of an α-halo-acetophenone with an excess of an aniline can proceed through different cyclization routes, leading to various substituted indoles. The reaction conditions, particularly temperature and the nature of the aniline and ketone, can significantly influence the product distribution.[6]

Solutions & Protocols:

  • Reaction Condition Optimization:

    • Microwave Irradiation: The use of microwave heating has been reported to improve the yields and, in some cases, the regioselectivity of the Bischler-Möhlau synthesis by allowing for rapid heating to high temperatures, which can favor one reaction pathway over another.

    • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can sometimes direct the cyclization to favor a specific regioisomer.

  • Derivatization Prior to Separation: If the regioisomers are difficult to separate directly, it may be possible to derivatize the mixture to introduce a functional group that alters the polarity of one isomer more than the other, facilitating separation. After separation, the derivatizing group can be removed. For example, protection of the indole NH with a group like Boc may alter the chromatographic behavior enough to allow for separation.

Characterization of Regioisomers

Q4: How can I definitively distinguish between my separated regioisomers?

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The chemical shifts and coupling constants of the protons on the benzene ring of the indole are highly dependent on the substitution pattern. For instance, in a 4-substituted indole, the H7 proton is often shifted downfield due to the anisotropic effect of the pyrrole ring. In contrast, in a 6-substituted indole, the aromatic protons will exhibit a different splitting pattern.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the indole ring are also sensitive to the position of substituents. Comparing the observed ¹³C NMR spectra with literature values or with spectra predicted by simulation software can help in assigning the correct structure.

Mass Spectrometry (MS):

While regioisomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be different. The position of a substituent can influence which bonds are more likely to break upon collision-induced dissociation, leading to a unique fragmentation fingerprint for each isomer.[8][9]

Data & Diagrams

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Protons on the Indole Core

ProtonUnsubstituted Indole2-Substituted Indole3-Substituted Indole4-Substituted Indole6-Substituted Indole
H1 (NH)~8.1~8.0~7.9~8.2~8.0
H2~6.5-~7.2~6.6~6.4
H3~7.2~6.3-~7.1~7.0
H4~7.6~7.5~7.7-~7.5
H5~7.1~7.1~7.2~7.0~7.0
H6~7.1~7.0~7.1~7.1-
H7~7.6~7.5~7.6~7.4~7.9

Note: These are approximate values and can vary depending on the solvent and the nature of the substituents.

Diagram 1: General Workflow for Troubleshooting Regioisomer Separation

G cluster_0 Synthesis & Initial Analysis cluster_1 Separation Strategy cluster_2 Purification & Characterization Synthesis Indole Synthesis TLC_NMR_MS Initial Analysis (TLC, NMR, MS) Synthesis->TLC_NMR_MS Isomer_Check Mixture of Regioisomers? TLC_NMR_MS->Isomer_Check Column_Chrom Column Chromatography Isomer_Check->Column_Chrom Yes Pure_Isomers Pure Regioisomers Isomer_Check->Pure_Isomers No (Single Isomer) Crystallization Fractional Crystallization Column_Chrom->Crystallization Unsuccessful Column_Chrom->Pure_Isomers Successful Prep_TLC_HPLC Preparative TLC/HPLC Crystallization->Prep_TLC_HPLC Unsuccessful Crystallization->Pure_Isomers Successful Derivatization Derivatization Prep_TLC_HPLC->Derivatization Unsuccessful Prep_TLC_HPLC->Pure_Isomers Successful Derivatization->Column_Chrom Retry Separation Characterization Structural Characterization (NMR, MS, etc.) Pure_Isomers->Characterization

Caption: A decision-making workflow for the separation and purification of indole regioisomers.

References

Validation & Comparative

A Researcher's Guide to 5-Chloro-3-methyl-1H-indole-2-carboxylic acid: A Comparative Analysis of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs. Its unique electronic properties and versatile synthetic handles allow for the generation of diverse compound libraries targeting a wide array of biological systems. This guide delves into a specific, yet highly significant, derivative: 5-Chloro-3-methyl-1H-indole-2-carboxylic acid .

Through a detailed comparative analysis with other key indole derivatives, this document aims to provide researchers, scientists, and drug development professionals with a framework for understanding the critical structure-activity relationships (SAR) that govern this scaffold's interactions with various biological targets. We will explore how subtle modifications to the indole core—specifically, the placement and nature of substituents at the C2, C3, and C5 positions—can dramatically pivot a molecule's therapeutic potential, transforming it from a neuroprotective agent to an anti-cancer or anti-viral candidate. This guide emphasizes the causality behind experimental design and provides validated protocols to empower your own research endeavors.

Physicochemical Properties & Synthesis: Establishing a Foundation

The journey of drug discovery begins with a molecule's fundamental properties and its accessibility through synthesis. The introduction of a chloro group at the 5-position and a methyl group at the 3-position significantly alters the electronic and steric profile of the parent indole-2-carboxylic acid, influencing properties like lipophilicity (LogP) and molecular weight, which in turn affect solubility, membrane permeability, and metabolic stability.

Comparative Physicochemical Data

The table below offers a comparative look at the calculated physicochemical properties of our lead compound against other relevant indole-based structures. The choice of comparators—including the parent acid, an isomeric chlorinated analog, and the corresponding indole-3-carboxylic acid—is deliberate, designed to highlight the isomeric and positional influences on molecular characteristics.

CompoundMolecular FormulaMol. Weight ( g/mol )XLogP3Melting Point (°C)
This compound C₁₀H₈ClNO₂209.63~3.0 (est.)N/A
Indole-2-carboxylic acidC₉H₇NO₂161.162.1202-206
5-Chloro-1H-indole-2-carboxylic acidC₉H₆ClNO₂195.602.6287 (dec.)
5-Chloro-1H-indole-3-carboxylic acidC₉H₆ClNO₂195.602.6[1]N/A
5-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂175.182.5236-238 (dec.)[2]

Note: XLogP3 for the title compound is estimated based on structurally similar analogs.

Synthesis via Fischer Indolization: A Classic Route to the Core

The Fischer indole synthesis, a robust and versatile reaction first reported in 1883, remains a primary method for constructing the indole scaffold.[3] The causality behind this choice rests on the wide availability of substituted phenylhydrazines and carbonyl compounds, allowing for modular and predictable access to a diverse range of indole derivatives.

The synthesis of this compound proceeds via the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with 2-oxobutanoic acid (ethyl pyruvate's corresponding acid). The reaction forms a hydrazone intermediate, which, upon heating in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride, undergoes a critical[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[3][5]

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product A A: (4-chlorophenyl)hydrazine C C: Mix A + B in Solvent (e.g., Ethanol) A->C B B: 2-Oxobutanoic Acid B->C D D: Add Acid Catalyst (PPA) Heat to Reflux (80-120°C) C->D Form Hydrazone E E: Monitor by TLC D->E Fischer Cyclization F F: Reaction Work-up (Cool, Quench, Extract) E->F Upon Completion G G: Column Chromatography F->G Crude Product H H: 5-Chloro-3-methyl-1H-indole- 2-carboxylic acid G->H Purified Product

Caption: General workflow for the Fischer Indole Synthesis.

A Tale of Two Targets: Comparative Biological Activity and SAR

The true value of a chemical scaffold is revealed in its biological activity. Indole-2-carboxylic acids are renowned for their activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function.[6] However, modifications to the core structure can unlock entirely new pharmacological profiles. This section compares the activity of our lead compound's class against different biological targets, underscoring the principles of rational drug design.

The Canonical Target: NMDA Receptor Glycine Site Antagonism

The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[7] Overactivation of the NMDA receptor leads to excitotoxicity, a process implicated in neurodegenerative diseases and ischemic stroke. Indole-2-carboxylic acid itself is a known competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[6]

Structure-Activity Relationship Insights:

  • The Carboxylate is Key: The 2-carboxylic acid moiety is essential for binding and antagonism. It is believed to mimic the carboxylate of the native co-agonist, glycine.

  • Halogenation Enhances Potency: The introduction of a halogen, particularly a chloro group, at the C5 or C6 position dramatically increases binding affinity.[8] Studies on 6-chloro-indole-2-carboxylates have shown submicromolar affinity for the glycine site.[9] This is attributed to favorable interactions within a specific pocket of the receptor.

  • C3 Substituents Modulate Activity: The nature of the substituent at the C3 position is critical for fine-tuning potency. While our lead compound has a small methyl group, studies have shown that larger groups, such as acetamides, can further enhance binding affinity, suggesting the presence of an additional accessory binding pocket.[9]

G cluster_pharmacophore Indole-2-Carboxylate Pharmacophore for NMDA-Glycine Site Indole Indole Scaffold (Planar Core) C2_Acid C2-Carboxylic Acid (H-Bond Acceptor/ Ionic Interaction) Indole->C2_Acid C5_Halo C5/C6 Halogen (Hydrophobic/ Halogen Bond Pocket) Indole->C5_Halo C3_Sub C3-Substituent (Steric/Accessory Pocket) Indole->C3_Sub

References

A Comparative Guide to 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid and Its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. Among these, 5-Chloro-3-methyl-1H-indole-2-carboxylic acid and its derivatives have emerged as a promising class of molecules with potent effects in various therapeutic areas, including oncology and infectious diseases. This guide provides an in-depth, objective comparison of the biological performance of this core structure against its key analogs, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed protocols for hallmark assays, and visualize the underlying molecular mechanisms.

The Indole-2-Carboxylic Acid Scaffold: A Platform for Diverse Bioactivity

The indole-2-carboxylic acid framework is a versatile template for drug design. The presence of the carboxylic acid group, the indole nitrogen, and the phenyl ring allows for a multitude of chemical modifications, each influencing the compound's steric and electronic properties, and consequently, its interaction with biological targets. Our focus, this compound, possesses two key substituents: a chloro group at the 5-position and a methyl group at the 3-position. These modifications significantly impact its biological profile compared to the unsubstituted parent compound and other analogs.

Comparative Analysis in Apoptosis Induction

One of the most well-documented activities of this class of compounds is the induction of apoptosis, or programmed cell death, a critical mechanism for anti-cancer therapies. A seminal study identified a series of indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis. By comparing derivatives of our lead compound, we can elucidate the structural requirements for this activity.

Structure-Activity Relationship (SAR) in Caspase Activation

A direct comparison of the benzylidene-hydrazide derivatives in a caspase activation assay in T47D breast cancer cells reveals a clear SAR. The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide , demonstrated potent activity. However, strategic modifications led to a significant enhancement in potency.

Compound ID5-Position Substituent3-Position SubstituentBenzylidene-hydrazide SubstituentCaspase Activation EC50 (µM) in T47D cellsFold Improvement vs. 3a
3a ChloroMethyl4-Nitro2.0-
9a MethylPhenyl4-Methyl0.120x
9b ChloroPhenyl4-Nitro0.120x

Table 1: Comparative activity of indole-2-carboxylic acid benzylidene-hydrazides in a caspase activation assay. Data sourced from a study on potent apoptosis inducers.[1]

From this data, two key insights emerge:

  • The 3-Position is Critical: Replacing the small methyl group at the 3-position with a bulkier phenyl group dramatically increases apoptotic activity by 20-fold. This suggests that a larger hydrophobic group at this position enhances the interaction with the biological target.

  • The 5-Position Modulates Activity: While the 5-chloro substitution is present in one of the most potent analogs (9b), the 5-methyl analog (9a) is equally potent. This indicates that a small, lipophilic group at the 5-position is favorable for activity.

The probable mechanism of action for these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

Experimental Protocol: Caspase-3/7 Activation Assay (Fluorometric)

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Principle: In apoptotic cells, active caspases cleave a specific substrate (e.g., DEVD-AMC), releasing a fluorescent molecule (AMC) which can be measured.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., T47D) in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis induction (e.g., staurosporine).

    • Incubate for a specified period (e.g., 24-48 hours).

  • Cell Lysis:

    • Centrifuge the plate (for suspension cells) or aspirate the medium (for adherent cells).

    • Add 50 µL of chilled cell lysis buffer to each well.

    • Incubate on ice for 10 minutes.

  • Caspase Reaction:

    • Prepare a reaction mixture containing reaction buffer (with 10 mM DTT) and the fluorogenic substrate DEVD-AMC (final concentration 50 µM).

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Read the plate in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.

    • The fluorescence intensity is proportional to the caspase-3/7 activity.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the fluorescence intensity against the compound concentration and determine the EC50 value using non-linear regression analysis.

Visualizing the Apoptotic Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Indole_Compound Indole-2-Carboxylic Acid Derivative Caspase37 Caspase-3/7 (Activated) Indole_Compound->Caspase37 Induces Apoptosis Apoptosis Caspase37->Apoptosis Executes EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Inhibitor Indole-2-Carboxamide Inhibitor Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

A Comparative Guide to the Biological Efficacy of 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Among these, derivatives of indole-2-carboxylic acid have garnered significant attention for their diverse pharmacological properties. This guide provides a comprehensive comparison of the biological efficacy of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid and its analogs, offering insights into their therapeutic potential and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and experimental validation of this promising class of compounds.

Introduction: The Versatile Indole Scaffold

The this compound core represents a key pharmacophore, with the chlorine atom at the 5-position and the methyl group at the 3-position significantly influencing the molecule's electronic and steric properties. These substitutions can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Analogs are typically generated by modifying the carboxylic acid moiety, often converting it into amides or esters, or by further substitutions on the indole ring. These modifications have led to the discovery of potent agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Comparative Biological Efficacy: A Multi-Target Landscape

Analogs of this compound have demonstrated efficacy against a variety of biological targets. The following sections provide a comparative analysis of their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

The indole-2-carboxamide scaffold is a cornerstone in the development of novel anticancer agents, with many derivatives exhibiting potent antiproliferative activity against various cancer cell lines.[1][2]

A notable example is the work on indole-2-carboxylic acid benzylidene-hydrazides. The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to induce apoptosis in T47D breast cancer cells and arrest the cell cycle in the G2/M phase.[3] Further structure-activity relationship (SAR) studies revealed that substitutions at the 3-position of the indole ring are crucial for apoptotic activity.[3] For instance, replacing the 3-methyl group with a phenyl group led to a 20-fold increase in apoptotic activity.[3]

Another study focused on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR).[4][5] Certain analogs demonstrated significant inhibitory activity against EGFRT790M, a mutation associated with resistance to EGFR tyrosine kinase inhibitors.[4][5]

Table 1: Comparative Anticancer Activity of Indole-2-Carboxylic Acid Analogs

Compound/AnalogCancer Cell LineIC50/GI50 (µM)Biological TargetReference
5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazideT47D0.9 (GI50)Tubulin Polymerization[3]
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazideT47D0.1 (EC50, caspase activation)Tubulin Polymerization[3]
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazideT47D0.1 (EC50, caspase activation)Tubulin Polymerization[3]
(E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide-9.5 ± 2 nM (IC50)EGFRT790M[4][5]
(E)-5-chloro-3-(2-methoxyvinyl)-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide-11.9 ± 3 nM (IC50)EGFRT790M[4][5]
Antimicrobial and Other Activities

Beyond cancer, these indole analogs have shown promise in other therapeutic areas. For instance, some indole-2-carboxamides have been investigated for their activity against Mycobacterium tuberculosis and pediatric brain tumor cells.[6] The 5-chloro indole scaffold has also been identified as crucial for antiplasmodial activity.[7] Furthermore, a series of 5-chloro-3-(phenylsulfonyl)indole-2-carboxamides have been identified as potent, non-nucleoside inhibitors of HIV-1 reverse transcriptase.[8]

Mechanism of Action: Unraveling the Molecular Pathways

The diverse biological activities of these analogs stem from their ability to interact with various molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Key Enzymes

A primary mechanism of action for many of these compounds is the inhibition of critical enzymes involved in disease progression.

  • Kinase Inhibition: As seen with the anticancer analogs, inhibition of protein kinases like EGFR, HER2, VEGFR-2, and CDK2 is a common theme.[1][9] These kinases are often dysregulated in cancer, and their inhibition can halt cell proliferation and induce apoptosis.

  • Tubulin Polymerization Inhibition: The discovery that some indole-2-carboxylic acid benzylidene-hydrazides inhibit tubulin polymerization highlights another important anticancer mechanism.[3] By disrupting the formation of microtubules, these compounds interfere with cell division, leading to cell cycle arrest and apoptosis.

  • HIV-1 Reverse Transcriptase Inhibition: The non-nucleoside inhibitors bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing viral replication.[8]

Modulation of Signaling Pathways

The inhibition of key enzymes by these indole analogs leads to the modulation of critical cellular signaling pathways.

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR RAS RAS EGFR->RAS Indole Analog Indole Analog Indole Analog->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival caption EGFR Signaling Pathway Inhibition Synthesis_Workflow A Substituted Phenylhydrazine C Fischer Indole Synthesis A->C B Keto-acid/ester B->C D Indole-2-carboxylate C->D E Hydrolysis D->E F Indole-2-carboxylic acid E->F H Amide Coupling F->H G Amine G->H I Indole-2-carboxamide Analog H->I

References

A Comparative Analysis of Indole Synthesis Methods: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules has driven a continuous search for efficient and versatile synthetic methods. This guide provides a comprehensive comparative analysis of the most significant methods for indole synthesis, from time-honored named reactions to modern transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these methods to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Classical Approaches to Indole Synthesis

The classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. These methods typically involve the cyclization of pre-functionalized acyclic precursors, often under harsh reaction conditions.

The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this is arguably the most widely used and well-known method for indole synthesis.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[3]

Mechanism and Rationale: The reaction proceeds through several key steps: formation of the arylhydrazone, tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, and finally, cyclization and elimination of ammonia to form the aromatic indole ring.[5] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is crucial to promote the key sigmatropic rearrangement and subsequent cyclization.[4][6] However, the harsh acidic conditions can limit the substrate scope, particularly for molecules with acid-sensitive functional groups.[7]

Experimental Protocol: Synthesis of 2-Phenylindole

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The product is collected by filtration to yield acetophenone phenylhydrazone (87-91% yield).[8]

  • Step 2: Cyclization. An intimate mixture of the acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is heated in an oil bath at 170 °C with vigorous stirring. After the initial reaction subsides (3-4 minutes), the mixture is stirred for an additional 5 minutes. To the hot mixture, 200 g of sand is added to prevent solidification, followed by the cautious addition of 100 mL of water and 500 mL of concentrated hydrochloric acid. The mixture is then heated to boiling, and the supernatant liquid is decanted. This process is repeated with fresh hydrochloric acid. The combined acidic extracts are diluted with water, and the crude 2-phenylindole is collected by filtration. The crude product is purified by distillation under reduced pressure and subsequent recrystallization from ethanol to afford 2-phenylindole (72-80% yield).[8]

Troubleshooting: Low yields in Fischer indole synthesis can often be attributed to side reactions, such as N-N bond cleavage, which can be promoted by electron-donating substituents on the arylhydrazine.[7][9] Careful optimization of the acid catalyst and reaction temperature is often necessary to maximize the yield of the desired indole.[6]

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis provides a route to 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of aniline.[10][11]

Mechanism and Rationale: The reaction proceeds through the initial formation of an α-anilinoacetophenone intermediate, followed by a second aniline-mediated cyclization and aromatization.[10] The use of excess aniline is necessary both as a reactant and as a base to neutralize the hydrogen bromide generated during the reaction. The traditionally harsh reaction conditions, often requiring high temperatures, have limited its widespread use.[11] However, modern variations utilizing microwave irradiation have been shown to improve yields and shorten reaction times significantly.[8]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole

  • Step 1: Synthesis of N-Phenacylaniline. Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

  • Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole (71% yield).[8]

The Reissert Indole Synthesis

The Reissert synthesis is a multi-step process that begins with the condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic ester.[12]

Mechanism and Rationale: The key step in the Reissert synthesis is the reductive cyclization of the o-nitrophenylpyruvic ester.[12] The reduction of the nitro group to an amino group is typically achieved using a reducing agent like zinc in acetic acid, which then undergoes spontaneous intramolecular condensation to form the indole-2-carboxylic acid. Subsequent decarboxylation upon heating yields the final indole product.[13]

Experimental Protocol: General Procedure

  • Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base, such as potassium ethoxide in ethanol, to yield ethyl o-nitrophenylpyruvate.[12]

  • Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which spontaneously cyclizes to form indole-2-carboxylic acid.[12]

  • Step 3: Decarboxylation. The indole-2-carboxylic acid is heated to induce decarboxylation, affording the corresponding indole.[12]

The Madelung Indole Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[14]

Mechanism and Rationale: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after hydrolysis, yields the indole.[14] The classical Madelung synthesis requires very harsh conditions (e.g., sodium amide at 250-300 °C), which significantly limits its applicability to substrates with sensitive functional groups.[2] Modern modifications using organolithium bases at lower temperatures have expanded the scope of this reaction.[2][15]

Experimental Protocol: Modified Madelung Synthesis of N-Methyl-2-arylindoles

A mixture of methyl benzoate, N-methyl-o-toluidine, LiN(SiMe₃)₂ and CsF is reacted to generate a diverse array of N-methyl-2-arylindoles.[15]

Modern Transition-Metal-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods. Palladium-catalyzed cross-coupling reactions have been particularly impactful in this regard.

The Heck Reaction

The intramolecular Heck reaction provides a powerful method for the synthesis of indoles via the cyclization of o-alkenyl- or o-allylanilines.[16]

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to an aryl halide (if starting from an o-haloaniline), followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the indole product and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the Heck reaction, with bulky electron-rich phosphine ligands often providing the best results.[17]

Experimental Protocol: Synthesis of C3,C4-Disubstituted Indoles

A cascade process involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides with N-benzoyloxy allylamines, catalyzed by Pd(OAc)₂ and tri(4-methoxyphenyl)phosphine with Cs₂CO₃ as the base, affords diverse indole products.[18]

The Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has been adapted for indole synthesis.[19]

Mechanism and Rationale: In the context of indole synthesis, an o-haloaniline is coupled with a terminal alkyne. The resulting o-alkynyl-aniline then undergoes an intramolecular cyclization, often promoted by a base or a copper catalyst, to form the indole ring.[20] This method allows for the introduction of a wide variety of substituents at the 2-position of the indole.

Experimental Protocol: One-Pot Synthesis of Polysubstituted Indoles

  • Step 1: Sonogashira Coupling. An N-substituted/ N,N-disubstituted 2-iodoaniline is reacted with a terminal alkyne under standard Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, Et₃N).

  • Step 2: Cyclization. Acetonitrile and an aryl iodide are added to the reaction mixture, which is then heated to induce cyclization, affording a variety of polysubstituted indoles in moderate to excellent yields. This process can be significantly accelerated using microwave irradiation.[20]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, can be employed for the construction of the indole nucleus.[21]

Mechanism and Rationale: This approach typically involves an intramolecular C-N bond formation. The choice of a suitable phosphine ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich biarylphosphine ligands often being the most effective.[22] These ligands facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Indoles

The N-arylation of indoles can be efficiently achieved using a palladium catalyst with a suitable ligand, such as XPhos or RuPhos, and a base like Cs₂CO₃.[23]

Comparative Analysis

The choice of an indole synthesis method depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.

MethodKey Bond FormationStarting MaterialsConditionsAdvantagesDisadvantages
Fischer C-C, C-NArylhydrazine, Aldehyde/KetoneHarsh (strong acid, high temp)Widely applicable, readily available starting materialsLimited functional group tolerance, potential for regioisomeric mixtures
Bischler-Möhlau C-C, C-Nα-Bromoacetophenone, AnilineHarsh (high temp)Access to 2-arylindolesHarsh conditions, often low yields
Reissert C-C, C-No-Nitrotoluene, Diethyl oxalateMulti-step, reductive cyclizationAccess to indole-2-carboxylic acidsMulti-step, can be low yielding
Madelung C-CN-PhenylamideVery harsh (strong base, high temp)Access to specific substitution patternsVery harsh conditions, limited scope
Heck C-Co-Alkenyl/AllylanilineMild (Pd-catalyzed)Good functional group tolerance, high yieldsRequires pre-functionalized substrates
Sonogashira C-Co-Haloaniline, AlkyneMild (Pd/Cu-catalyzed)Excellent functional group tolerance, versatile for 2-substitutionRequires terminal alkynes
Buchwald-Hartwig C-NAryl halide, AmineMild (Pd-catalyzed)Excellent for C-N bond formation, broad scopeLigand-sensitive

Quantitative Comparison for the Synthesis of 2-Phenylindole [8]

MethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Zinc chloride (ZnCl₂)None1700.172-80
Bischler-Möhlau (Microwave) Anilinium bromideNone (solid-state)MW (540W)0.0271

Green Chemistry and Industrial Applications

From an industrial perspective, the ideal synthesis is not only high-yielding but also cost-effective, safe, and environmentally friendly. Green chemistry metrics, such as Atom Economy and E-Factor, are increasingly used to evaluate the sustainability of chemical processes.[4][24]

  • Fischer Indole Synthesis: Despite its often harsh conditions, the Fischer synthesis remains relevant in industry due to the low cost of starting materials.[25] Recent developments have focused on creating more environmentally friendly protocols, such as mechanochemical, solvent-free approaches.[26]

  • Modern Catalytic Methods: Palladium-catalyzed reactions generally offer milder conditions and higher atom economy. However, the cost and potential toxicity of the metal catalyst, as well as the need for often complex and expensive ligands, can be a drawback for large-scale production. The development of more active and recyclable catalysts is an ongoing area of research.[13]

Conclusion

The synthesis of indoles has a rich history and continues to be an area of active research. While classical methods like the Fischer synthesis remain valuable tools, modern transition-metal-catalyzed reactions have significantly expanded the synthetic chemist's toolbox, enabling the construction of complex and highly functionalized indole derivatives under milder conditions. The choice of the optimal method requires a careful consideration of the target molecule's structure, the desired scale of the synthesis, and the principles of green chemistry. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the synthesis of this privileged heterocyclic scaffold will undoubtedly become even more efficient and sustainable.

Visualizations

General Workflow for Classical Indole Synthesis

decision_tree A Desired Indole Substitution Pattern? B Simple, robust, cost-effective? A->B Simple C High functional group tolerance needed? A->C Complex D Classical Methods (Fischer, etc.) B->D E Modern Catalytic Methods (Heck, Sonogashira, etc.) C->E F Specific Regiocontrol Required? C->F Yes F->E

References

A Comparative Guide to Catalysts for Fischer Indole Synthesis: Performance, Protocols, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

The Fischer indole synthesis, a venerable yet remarkably versatile reaction, has remained a cornerstone in the synthesis of the indole scaffold for over a century.[1][2] This acid-catalyzed cyclization of arylhydrazones is fundamental to the production of a vast array of pharmaceuticals, natural products, and functional materials. For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that profoundly influences reaction efficiency, yield, and scalability.[3][4]

This guide provides an in-depth, objective comparison of the primary classes of catalysts employed in the Fischer indole synthesis: Brønsted acids, Lewis acids, and heterogeneous solid acids. By synthesizing technical data with field-proven insights, this document aims to empower you to make informed decisions for your specific synthetic challenges.

The Catalytic Heart of the Fischer Indole Synthesis

The Fischer indole synthesis is a complex, multi-step transformation that begins with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. The acid catalyst plays a pivotal role in the subsequent key steps:

  • Tautomerization: The catalyst facilitates the tautomerization of the hydrazone to the more reactive enamine isomer.[5]

  • [3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a new carbon-carbon bond is forged, creating the bicyclic framework of the indole. The catalyst promotes this rearrangement.[5]

  • Cyclization and Aromatization: The catalyst then aids in the intramolecular cyclization and subsequent elimination of ammonia to yield the final, stable aromatic indole ring.[5]

Fischer_Indole_Mechanism Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Cyclization Cyclized Intermediate Rearrangement->Cyclization Aromatization & Cyclization (Acid-Catalyzed) Indole Indole Cyclization->Indole - NH₃

Caption: General mechanism of the Fischer indole synthesis.

A Comparative Overview of Catalyst Classes

The choice of catalyst is dictated by factors including substrate compatibility, desired reaction conditions, and practical considerations such as cost, safety, and environmental impact.

Brønsted Acids

Brønsted acids, or proton donors, are the classical catalysts for the Fischer indole synthesis.

  • Common Examples: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][6]

  • Mechanism of Action: They operate by protonating the hydrazone, which facilitates the tautomerization and subsequent rearrangement steps.

  • Performance and Applications: Brønsted acids are effective for a wide range of substrates and are often used in both laboratory and industrial settings. PPA is particularly effective for less reactive substrates due to its high acidity and dehydrating properties.

  • Advantages:

    • Readily available and relatively inexpensive.

    • High catalytic activity.

  • Disadvantages:

    • Often require harsh reaction conditions (high temperatures).

    • Can be corrosive and difficult to handle, especially on a large scale.

    • Neutralization of the acid is required during workup, generating significant waste.

    • Can lead to side reactions with sensitive functional groups.[4][7]

Lewis Acids

Lewis acids, or electron pair acceptors, are another widely used class of catalysts for this reaction.

  • Common Examples: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[1][6]

  • Mechanism of Action: Lewis acids coordinate to the nitrogen atoms of the hydrazone, which increases its electrophilicity and promotes the key rearrangement and cyclization steps.

  • Performance and Applications: Lewis acids are highly effective and can often promote the reaction under milder conditions than Brønsted acids. Zinc chloride is one of the most commonly used catalysts in this class.[3]

  • Advantages:

    • High catalytic activity, often leading to good to excellent yields.

    • Can sometimes offer improved regioselectivity with unsymmetrical ketones.

  • Disadvantages:

    • Can be moisture-sensitive and require anhydrous conditions.

    • Stoichiometric or even excess amounts of the catalyst are often required because the ammonia byproduct can neutralize the Lewis acid.[8]

    • Workup can be complicated by the need to hydrolyze and remove metal salts.

    • Some Lewis acids are toxic and pose environmental concerns.

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This class represents a greener and more sustainable approach to the Fischer indole synthesis.

  • Common Examples: Acidic ion-exchange resins (e.g., Amberlite IR-120), zeolites, and montmorillonite clays.[9][10]

  • Mechanism of Action: These solid acids possess acidic sites on their surface that function similarly to Brønsted or Lewis acids to catalyze the reaction.

  • Performance and Applications: Heterogeneous catalysts have demonstrated excellent performance, often with high yields and selectivity. They are particularly well-suited for continuous flow processes.[11]

  • Advantages:

    • Ease of separation from the reaction mixture by simple filtration, simplifying product purification.[10]

    • Can be regenerated and reused multiple times, reducing cost and waste.[12][13]

    • Often more environmentally benign than their homogeneous counterparts.[10]

  • Disadvantages:

    • May exhibit lower catalytic activity than homogeneous catalysts, sometimes requiring longer reaction times or higher temperatures.

    • The catalyst's porous structure can sometimes lead to diffusion limitations.

    • Higher initial cost compared to simple Brønsted or Lewis acids.

Performance Comparison: A Quantitative Analysis

To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts for the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone, a common model reaction.

CatalystCatalyst TypeSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOH Brønsted AcidNone (Solvent-Free)1000.185[14]
Glacial Acetic Acid Brønsted AcidGlacial Acetic AcidReflux-30.79[15]
Ionic Liquid (BAIL) Brønsted AcidIonic Liquid--92[7]
Montmorillonite K-10 HeterogeneousMethanol (Microwave)-0.0596[9]
Amberlite IR-120 HeterogeneousEthanolReflux6-1070-88[16]
Marine Sponge/H₃PO₄ Heterogeneous (Bio)None (Solvent-Free)Room Temp0.2598[17]

Note: Reaction conditions and yields are as reported in the cited literature and may not be directly comparable due to variations in experimental setups.

This data highlights that while traditional Brønsted acids like acetic acid can give modest yields, modern approaches using solvent-free conditions with p-TsOH or heterogeneous catalysts can provide excellent yields in shorter reaction times.[9][14][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of indole derivatives using a representative catalyst from each class.

Experimental_Workflow Start Start: Arylhydrazine + Carbonyl Compound Mix Mix with Catalyst and Solvent (if any) Start->Mix React Heat/Stir for Specified Time Mix->React Workup Reaction Workup (e.g., Neutralization, Extraction) React->Workup Isolate Isolate Crude Product (e.g., Filtration) Workup->Isolate Purify Purify Product (e.g., Recrystallization, Chromatography) Isolate->Purify End Final Product Purify->End

Caption: General experimental workflow for Fischer indole synthesis.

Protocol 1: Lewis Acid Catalysis - Synthesis of 2-Phenylindole using Zinc Chloride

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, using the commonly employed Lewis acid, zinc chloride.

Materials:

  • Acetophenone phenylhydrazone

  • Powdered anhydrous zinc chloride (ZnCl₂)

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl)

  • 95% Ethanol

Procedure:

  • Preparation of Acetophenone Phenylhydrazone: A mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is cooled in an ice bath, and the product is collected by filtration.

  • Fischer Indole Synthesis: In a 1-L beaker, an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) is prepared.

  • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass will become liquid after 3-4 minutes.

  • The beaker is removed from the bath, and stirring is continued for 5 minutes.

  • The hot reaction mixture is poured into a beaker containing 400 mL of water.

  • 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts.

  • The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol. The typical yield is 72-80%.

Safety Precautions: Zinc chloride is corrosive and hygroscopic; handle with care in a dry environment. The reaction is exothermic; perform in a well-ventilated fume hood.

Protocol 2: Brønsted Acid Catalysis - Solvent-Free Synthesis of Tetrahydrocarbazole using p-Toluenesulfonic Acid

This protocol outlines a solvent-free approach using the solid Brønsted acid, p-toluenesulfonic acid.[14]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Procedure:

  • In a test tube, thoroughly mix phenylhydrazine (1.0 mmol), cyclohexanone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).

  • Heat the mixture in a water bath or heating block at approximately 100°C for 5-10 minutes, with occasional swirling.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, add water to the mixture to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water to remove the acid catalyst, and dry under vacuum.

Safety Precautions: Phenylhydrazine is toxic; handle with appropriate personal protective equipment. p-Toluenesulfonic acid is corrosive.

Protocol 3: Heterogeneous Catalysis - Synthesis of an Indole Derivative using Amberlite IR-120

This protocol describes a one-pot synthesis using the cation exchange resin Amberlite IR-120.[16]

Materials:

  • Phenylhydrazine

  • An enolizable ketone (e.g., 2-butanone)

  • Amberlite IR-120 resin

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a mixture of the phenylhydrazine (10 mmol), the ketone (10 mmol), and Amberlite IR-120 (e.g., 2 g) in ethanol (50 mL).

  • Heat the mixture to reflux with stirring for 6-10 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlite IR-120 resin by simple filtration and wash it with ethanol. The resin can be regenerated for future use.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude indole product.

  • Purify the product by recrystallization or column chromatography as needed.

Safety Precautions: Handle all chemicals in a fume hood. Ethanol is flammable.

Practical Considerations for Catalyst Selection

Choosing the optimal catalyst requires a careful evaluation of several factors beyond just the reaction yield.

Catalyst_Selection Start Start: Catalyst Selection for Fischer Indole Synthesis Substrate Are there acid-sensitive functional groups? Start->Substrate Scale What is the reaction scale? Substrate->Scale No Lewis Consider milder Lewis Acids (e.g., ZnCl₂) Substrate->Lewis Yes Green Are 'green chemistry' principles a priority? Scale->Green Lab Scale Heterogeneous Consider Heterogeneous Catalysts (e.g., Amberlite, Zeolites) Scale->Heterogeneous Large Scale Cost Is cost a primary concern? Green->Cost No Green->Heterogeneous Yes Bronsted Consider Brønsted Acids (e.g., p-TsOH, PPA) Cost->Bronsted Yes Cost->Lewis No

Caption: Decision-making flowchart for catalyst selection.

  • Substrate Compatibility: If your substrate contains acid-sensitive functional groups, harsh catalysts like concentrated H₂SO₄ or PPA should be avoided. Milder Lewis acids or some heterogeneous catalysts might be more suitable.[4]

  • Reaction Scale: For large-scale industrial applications, the ease of separation and reusability of heterogeneous catalysts offer significant advantages in terms of process efficiency and cost-effectiveness.[12][13]

  • Cost and Availability: Simple Brønsted and Lewis acids are generally inexpensive and widely available, making them attractive for smaller-scale laboratory syntheses. While heterogeneous catalysts may have a higher initial cost, their reusability can make them more economical in the long run.

  • Safety and Handling: Concentrated liquid acids pose significant handling risks. Solid catalysts, both Brønsted (p-TsOH) and heterogeneous, are generally safer and easier to handle.

  • Environmental Impact: Heterogeneous catalysts and solvent-free reaction conditions are key components of a "green" Fischer indole synthesis, minimizing waste and environmental impact.[14][17]

Conclusion

The Fischer indole synthesis remains an indispensable tool in the arsenal of the synthetic chemist. The choice of catalyst is not a one-size-fits-all decision but rather a strategic choice based on a balance of reactivity, substrate tolerance, scalability, and practical constraints. While traditional Brønsted and Lewis acids continue to be workhorses in the field, the increasing emphasis on sustainable chemistry is driving the development and adoption of innovative heterogeneous catalytic systems. By understanding the nuances of each catalyst class, researchers can optimize their synthetic strategies to efficiently and effectively construct the valuable indole nucleus for a myriad of applications.

References

Navigating Kinase Selectivity: A Comparative Guide to the Cross-Reactivity of 5-Chloro-Indole Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Chloro-Indole Scaffold and the Double-Edged Sword of Kinase Inhibition

The 5-chloro-indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2] Its synthetic tractability allows for extensive chemical modification, enabling the development of compounds that target key nodes in oncogenic signaling pathways, such as the EGFR/BRAF and WNT pathways.[1][3] However, the very nature of the kinome—a vast family of structurally related enzymes—presents a formidable challenge: cross-reactivity. An inhibitor designed for a specific kinase may interact with dozens of unintended "off-targets," leading to unexpected toxicities or even therapeutic benefits.[4][5]

This guide provides an in-depth comparison of the cross-reactivity profiles of 5-chloro-indole based inhibitors. We will dissect the experimental methodologies used to quantify selectivity, using the well-characterized BRAF inhibitor, Dabrafenib, as a case study. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to interpret selectivity data and make informed decisions in their own discovery programs.

Case Study: Dabrafenib (GSK2118436A), a Selective RAF Inhibitor

Dabrafenib is a potent, ATP-competitive inhibitor featuring a 5-chloro-indole-related core (a chlorophenyl-substituted thiazole). It was specifically designed to target the V600E mutant of the B-Raf kinase, a driver mutation in many melanomas.[6][7] While highly potent against its intended target, a comprehensive understanding of its kinome-wide selectivity is crucial for predicting its clinical performance.

Dabrafenib is a potent inhibitor of B-RafV600E with an IC50 of 0.7 nM in cell-free assays.[8] It also shows strong activity against wild-type B-Raf and C-Raf, with IC50 values of 5.2 nM and 6.3 nM, respectively.[8][9] This on-target profile is responsible for its efficacy in B-Raf mutant tumors.[6]

However, no inhibitor is perfectly selective. Kinome-wide screening is essential to uncover off-target interactions. When screened against a panel of 61 kinases, Dabrafenib was found to be highly selective, exhibiting over 500-fold selectivity for B-RafV600E compared to most kinases in the panel.[6][7] A notable off-target activity was observed against Alk5, although with significantly less potency than against its primary targets.[6][10]

Quantitative Selectivity Profile of Dabrafenib

The table below summarizes the inhibitory activity of Dabrafenib against its primary targets and a key off-target kinase. This data highlights the importance of evaluating inhibitors against a broad panel to understand their complete activity profile.

Kinase TargetInhibitorIC50 (nM)Selectivity vs. B-Raf(V600E)Reference
B-Raf (V600E) Dabrafenib0.71x[8]
B-Raf (wild-type) Dabrafenib5.2~7.4x[8]
C-Raf Dabrafenib6.3~9x[8]
Alk5 Dabrafenib>350 (cellular IC50 = 3.7 µM)>500x[6][10]

Methodologies for Assessing Inhibitor Cross-Reactivity

Evaluating the selectivity of a kinase inhibitor requires a multi-faceted approach, combining high-throughput biochemical assays with methods that confirm target engagement in a more physiologically relevant cellular environment. Here, we detail three critical experimental workflows.

In Vitro Kinase Panel Screening

This is the workhorse of selectivity profiling. It involves testing the inhibitor against a large number of purified kinases to determine its IC50 value for each. Luminescence-based assays, such as the ADP-Glo™ system, are commonly used for their high-throughput compatibility.[11][12]

Principle of the Assay: Kinase activity is measured by quantifying the amount of ADP produced during the phosphorylation reaction. The inhibitor's potency is determined by measuring the reduction in ADP production at various inhibitor concentrations.[11]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [11][13][14]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 5-chloro-indole based inhibitor in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.[11]

    • Add 2.5 µL of the specific kinase enzyme (e.g., B-Raf, Pim-1, FLT3) to each well.

    • Incubate the plate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare a mixture of the kinase's specific substrate peptide and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[11]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]

Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential, they don't capture the complexity of the cellular environment. CETSA is a powerful technique that directly measures a drug's engagement with its target protein inside intact cells.[15][16][17]

Principle of the Assay: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability.[17] When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[16][18] The amount of soluble protein remaining at different temperatures can be quantified to assess target engagement.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification A 1. Treat cells with Inhibitor or Vehicle B 2. Heat cell suspension across a temperature gradient A->B Incubation C 3. Lyse cells to release proteins B->C Cooling D 4. Centrifuge to separate soluble vs. aggregated proteins C->D Separation E 5. Analyze soluble fraction (e.g., Western Blot, MS) D->E Analysis

Experimental Protocol: CETSA with Western Blot Detection [15][19]

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the desired concentration of the 5-chloro-indole inhibitor or a vehicle control (e.g., DMSO) and incubate under normal culture conditions.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 65°C), followed by cooling for 3 minutes at room temperature. This step is critical for inducing thermal denaturation.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[19]

  • Protein Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.

    • Quantify the band intensities to generate a "melting curve." A shift in this curve in the presence of the inhibitor indicates target engagement.[19]

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the thermodynamics of binding.[20] It provides a complete thermodynamic profile of the interaction between an inhibitor and its target kinase, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[20][21]

Principle of the Assay: ITC measures the heat released or absorbed during the binding of a ligand to a protein.[22][23] By titrating the inhibitor into a solution containing the kinase, a binding isotherm can be generated, from which the thermodynamic parameters are derived.[24]

Experimental Protocol: Isothermal Titration Calorimetry [21][23]

  • Sample Preparation:

    • Prepare a solution of the purified kinase in a suitable buffer.

    • Prepare a solution of the 5-chloro-indole inhibitor in the same buffer. It is crucial that both solutions are in identical buffers to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Load the kinase solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, automated injections of the inhibitor solution into the kinase solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the resulting isotherm to a suitable binding model to determine the KD, n, and ΔH.[21]

Logic_Diagram A A D D A->D Identifies B B D->B Guides cellular validation E E B->E Validates C C E->C Prioritizes for biophysical study F F C->F Quantifies

Comparative Analysis and Conclusion

The 5-chloro-indole scaffold is a powerful starting point for the design of potent kinase inhibitors targeting a range of kinases including RAF, Pim, and FLT3.[8][25][26] However, this guide underscores that potency against a primary target is only part of the story. A rigorous assessment of cross-reactivity is non-negotiable for progressing a compound through the drug discovery pipeline.

  • In vitro kinase panels provide the broad, initial view of an inhibitor's selectivity landscape. The data from these screens, as shown for Dabrafenib, allows for a quantitative comparison of on-target versus off-target activities.

  • CETSA provides the crucial link between biochemical potency and cellular activity. It answers the critical question: does the inhibitor engage its intended target in the complex milieu of a living cell? This validation is essential, as high cellular ATP concentrations and membrane permeability can dramatically alter an inhibitor's effective potency.

  • ITC offers the deepest biophysical insight, revealing the true binding affinity and the thermodynamic forces driving the interaction. This information can be invaluable for structure-activity relationship (SAR) studies aimed at improving selectivity.

By integrating data from these orthogonal approaches, researchers can build a comprehensive and reliable profile of a 5-chloro-indole based inhibitor's cross-reactivity. This knowledge is paramount for interpreting cellular phenotypes, predicting potential toxicities, and ultimately designing safer and more effective targeted therapies.

References

A Comparative Guide to Bioisosteres of Indole-2-Carboxylic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Indole-2-carboxylic acid has emerged as a privileged scaffold, forming the core of numerous biologically active molecules that inhibit a range of targets, from HIV-1 integrase to indoleamine 2,3-dioxygenase (IDO1).[1][2] However, the very carboxylic acid moiety that often dictates a compound's activity can also be its Achilles' heel, contributing to poor metabolic stability, limited membrane permeability, and potential toxicity.[3][4]

This guide provides an in-depth technical comparison of key bioisosteric replacements for indole-2-carboxylic acid, with a focus on tetrazoles and acyl sulfonamides. We will delve into their comparative physicochemical properties, biological activities, and the synthetic strategies for their implementation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and synthesize next-generation therapeutics based on the indole scaffold.

The Rationale for Bioisosteric Replacement

Bioisosterism, the substitution of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry.[4] For carboxylic acids, the goal is often to maintain the acidic character and hydrogen bonding capabilities crucial for target engagement while improving the overall druglikeness of the molecule. Key advantages of replacing a carboxylic acid can include:

  • Enhanced Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive metabolites.[3] Bioisosteres like tetrazoles are less prone to this metabolic pathway.[4]

  • Improved Pharmacokinetics: By modulating lipophilicity and membrane permeability, bioisosteric replacement can significantly enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Increased Potency and Selectivity: Subtle changes in geometry and electronic distribution offered by bioisosteres can lead to more optimal interactions with the target protein, resulting in improved potency and selectivity.[5]

This guide will focus on two of the most successful classes of carboxylic acid bioisosteres in the context of the indole-2-carboxylic acid scaffold: 5-substituted-1H-tetrazoles and N-acyl sulfonamides.

Comparative Analysis of Physicochemical Properties

The successful application of a bioisostere is fundamentally linked to its ability to mimic the physicochemical properties of the original functional group. Here, we compare indole-2-carboxylic acid with its tetrazole and acyl sulfonamide counterparts.

PropertyIndole-2-Carboxylic Acid (Representative)2-(1H-tetrazol-5-yl)-1H-indole (Representative)N-(1H-indole-2-carbonyl)sulfonamide (Representative)Justification & Causality
pKa ~4-5~4.5-5.0~3.5-4.5The pKa values of 5-substituted tetrazoles are remarkably similar to carboxylic acids, ensuring a similar ionization state at physiological pH.[4] Acyl sulfonamides are also comparable in acidity, a consequence of the electron-withdrawing nature of the adjacent carbonyl and sulfonyl groups.[5]
logP/logD LowerHigherHigherTetrazoles and acyl sulfonamides are generally more lipophilic than the corresponding carboxylic acids.[4][5] This can be advantageous for membrane permeability, but the increased hydrogen bonding capacity of the tetrazole ring can sometimes lead to a higher desolvation penalty, which may counteract the benefits of increased lipophilicity.[4]
Hydrogen Bonding Acceptor/DonorAcceptor/DonorAcceptor/DonorAll three moieties can participate in hydrogen bonding, a critical feature for interacting with biological targets. The geometry of the hydrogen bond donors and acceptors in tetrazoles and acyl sulfonamides allows them to mimic the interactions of a carboxylate group.[3][5]
Metabolic Stability Susceptible to glucuronidationMore resistant to glucuronidationMore resistant to glucuronidationThe primary metabolic liability of carboxylic acids, O-glucuronidation, is circumvented by replacing the carboxyl group. While N-glucuronidation of tetrazoles can occur, it is generally a slower process and the resulting metabolites are often less reactive.[3]

Biological Activity: A Comparative Look

The ultimate validation of a bioisosteric replacement lies in its impact on biological activity. While a direct comparison across multiple targets is challenging due to the context-dependent nature of bioisosterism, we can draw insights from studies on specific enzyme systems.

Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion.[1] A study on these enzymes revealed that certain 6-acetamido-indole-2-carboxylic acid derivatives exhibited potent dual inhibition with IC50 values in the low micromolar range.[1] For instance, one of the most potent compounds showed an IC50 of 1.17 µM for IDO1 and 1.55 µM for TDO.[1]

While a direct comparison with a tetrazole or acyl sulfonamide bioisostere within this specific study is not available, other research highlights the potential of these replacements. For example, in the context of HIV-1 integrase inhibitors, indole-2-carboxylic acid itself was identified as an inhibitor with an IC50 of 32.37 μM.[2] Structural optimization of this scaffold led to derivatives with significantly improved potency.[2][6] The replacement of the carboxylic acid with other groups is a key strategy in the development of integrase inhibitors to improve their pharmacokinetic profiles.

The key takeaway for researchers is that while bioisosteres can maintain or even enhance biological activity, this is not a universal outcome. The success of the replacement is highly dependent on the specific interactions within the target's binding pocket.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of indole-2-carboxylic acid bioisosteres and the determination of their key physicochemical properties.

Synthesis of 2-(1H-tetrazol-5-yl)-1H-indole via Ugi-Tetrazole Reaction

This protocol is adapted from a multicomponent synthesis of 2-tetrazolo substituted indoles.[7]

Diagram of the Ugi-Tetrazole Reaction Workflow

Ugi_Tetrazole_Workflow cluster_step1 Step 1: Ugi-Tetrazole 4-Component Reaction cluster_step2 Step 2: Acid-Catalyzed Ring Closure Aniline Substituted Aniline Ugi_Product Ugi-Tetrazole Adduct Aniline->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Aldehyde 2,2-Dimethoxyacetaldehyde Aldehyde->Ugi_Product TMSN3 TMSN3 TMSN3->Ugi_Product Ugi_Product_ref Ugi-Tetrazole Adduct Acid Acid (e.g., TFA) Tetrazole_Indole 2-Tetrazolo-Indole Acid->Tetrazole_Indole

Caption: Workflow for the two-step synthesis of 2-tetrazolo-indoles.

Step 1: Ugi-Tetrazole Four-Component Reaction

  • To a solution of the substituted aniline (1.0 mmol) in methanol (5 mL), add 2,2-dimethoxyacetaldehyde (1.2 mmol) and the corresponding isocyanide (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trimethylsilyl azide (TMSN3) (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the Ugi-tetrazole adduct.

Step 2: Acid-Catalyzed Ring Closure

  • Dissolve the Ugi-tetrazole adduct (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).

  • Add a strong acid, for example, trifluoroacetic acid (TFA) (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-(1H-tetrazol-5-yl)-1H-indole derivative.

Synthesis of N-(1H-indole-2-carbonyl)sulfonamide

This protocol describes a general method for the acylation of a sulfonamide with indole-2-carboxylic acid.

Acyl_Sulfonamide_Synthesis Indole_Acid Indole-2-Carboxylic Acid Acyl_Sulfonamide N-(1H-indole-2-carbonyl)sulfonamide Indole_Acid->Acyl_Sulfonamide Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Acyl_Sulfonamide Base Base (e.g., DIPEA) Base->Acyl_Sulfonamide Sulfonamide Sulfonamide Sulfonamide->Acyl_Sulfonamide

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with therapeutic potential, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of synthesized 5-Chloro-3-methyl-1H-indole-2-carboxylic acid. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to ensure scientific integrity.

The Criticality of Purity in Drug Discovery

Orthogonal Analytical Approaches: A Self-Validating System

Relying on a single analytical technique for purity determination is fraught with risk. Each method possesses inherent strengths and limitations. A robust purity assessment strategy employs orthogonal methods—techniques that measure the same property (purity) through different physical principles. This approach provides a self-validating system where the concordance of results from multiple, independent analyses builds a high degree of confidence in the final purity value.

Caption: Workflow for orthogonal purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for quantifying the purity of organic compounds. Its ability to separate the target molecule from impurities provides a direct measure of purity, typically expressed as a percentage of the total peak area.

Causality of Method Development: The choice of stationary and mobile phases is critical for achieving optimal separation. For an acidic molecule like this compound, a reversed-phase (RP) C18 column is an excellent starting point due to its hydrophobicity. The mobile phase typically consists of an aqueous component with an acid modifier (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid, leading to sharper peaks and better retention. An organic modifier (e.g., acetonitrile or methanol) is used to elute the compound from the column. A gradient elution is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

Experimental Protocol: RP-HPLC for this compound
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (or a suitable solvent like methanol or acetonitrile).

    • Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The International Council for Harmonisation (ICH) guidelines for pharmaceuticals suggest that for a new drug substance, the reporting threshold for impurities is typically 0.05%.[3][4][5]

Technique Information Provided Strengths Limitations
HPLC Quantitative purity, number of impuritiesHigh sensitivity, quantitative, robustRequires a chromophore, co-eluting impurities may go undetected
NMR Structural confirmation, identification of residual solvents and some impuritiesProvides detailed structural information, non-destructiveLower sensitivity than HPLC for impurity detection, complex spectra can be difficult to interpret
MS Molecular weight confirmation, fragmentation patternHigh sensitivity, provides molecular formula with high resolution MSNot inherently quantitative, ion suppression effects can occur
Elemental Analysis Elemental composition (%C, H, N, Cl)Confirms elemental formulaDoes not detect impurities with the same elemental composition (isomers)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

While HPLC is excellent for quantification, ¹H and ¹³C NMR spectroscopy are unparalleled for structural confirmation and the identification of certain impurities, such as residual solvents.

Expertise in Spectral Interpretation: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the N-H and O-H protons. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for purity determination by integrating the signals of the analyte against a certified internal standard.[6]

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for carboxylic acids).

    • Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis if desired.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.

Trustworthiness of the Data: The absence of unexpected signals and the correct integration ratios of the protons in the molecule provide strong evidence of its identity and high purity. The presence of common synthesis solvents like ethyl acetate, dichloromethane, or hexanes can be readily identified by their characteristic chemical shifts.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Causality in Ionization Technique Selection: Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, as it is prone to forming ions in solution. ESI-MS will typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with the HPLC system (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to aid ionization).

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC.

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

Self-Validation through Isotopic Pattern: The presence of a chlorine atom in the molecule provides a distinct isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Observing this isotopic pattern in the mass spectrum for the molecular ion peak provides strong confirmation of the presence of a chlorine atom in the molecule.

Caption: A typical experimental workflow for purity assessment.

Elemental Analysis (EA): The Final Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and in this case, chlorine in the sample.[7][8][9] The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₀H₈ClNO₂).

Authoritative Grounding: For a compound to be considered pure, the experimental values should be within ±0.4% of the theoretical values.[10][11] A significant deviation suggests the presence of impurities or residual solvents.

Theoretical vs. Expected Experimental Data
Element Theoretical % Acceptable Experimental Range (%)
Carbon (C)57.2956.89 - 57.69
Hydrogen (H)3.853.45 - 4.25
Nitrogen (N)6.686.28 - 7.08
Chlorine (Cl)16.9116.51 - 17.31

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of synthesized this compound requires a thoughtful and integrated approach. While HPLC provides the primary quantitative measure of purity, it should always be corroborated by orthogonal techniques. NMR spectroscopy confirms the structural integrity and identifies solvent residues, mass spectrometry verifies the molecular weight and elemental composition, and elemental analysis provides a final check on the elemental ratios. By employing this multi-faceted, self-validating strategy, researchers can have a high degree of confidence in the purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.